Methyltris(methoxyethoxy)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(2-methoxyethoxy)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVTFUBQOLTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](C)(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066292 | |
| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17980-64-2 | |
| Record name | 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyltris(2-methoxyethoxy)silane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltris(methoxyethoxy)silane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77102 | |
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| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl- | |
| Source | EPA DSSTox | |
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| Record name | 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Methyltris(methoxyethoxy)silane
This guide provides an in-depth exploration of the physical and chemical properties of Methyltris(methoxyethoxy)silane (CAS No: 17980-64-2), a versatile organosilane ester. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes critical data with practical insights into its handling, stability, and application-relevant characteristics.
Introduction: Understanding the Molecule
This compound, with the chemical formula C10H24O6Si, is a unique organosilane characterized by a central silicon atom bonded to a methyl group and three methoxyethoxy groups.[1] This structure imparts a combination of organic and inorganic characteristics, making it a valuable chemical intermediate in a variety of applications.[1] Its reactivity, driven by the hydrolyzable methoxyethoxy groups, is a key consideration in its storage and use.
The logical flow for handling and utilizing this compound begins with a thorough understanding of its fundamental physical properties, which dictate everything from storage conditions to its behavior in reaction mixtures.
Caption: Workflow for maintaining chemical stability.
Safety and Handling Protocols
Given its chemical nature, strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
To prevent skin and eye contact, appropriate PPE is essential. This includes:
-
Hand Protection : Neoprene or nitrile rubber gloves. [1]* Eye Protection : Chemical goggles. Contact lenses should not be worn. [1]* Skin and Body Protection : Wear suitable protective clothing to prevent skin exposure. [1]
Engineering Controls and Emergency Procedures
Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation. [1]Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. [1]
Incompatible Materials
To prevent hazardous reactions, avoid contact with oxidizing agents. [1]The material's slow decomposition in the presence of water also makes it incompatible with moisture. [1]
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physical properties that dictate its application and handling. Its liquid state at room temperature, specific refractive index, and defined thermal properties are key data points for any researcher or scientist. However, its reactivity with water and potential for hazardous polymerization at elevated temperatures are critical considerations that demand rigorous handling and storage protocols. By understanding and respecting these properties, professionals can safely and effectively utilize this compound in their research and development endeavors.
References
-
Gelest, Inc. (2016). This compound Safety Data Sheet. [Link]
Sources
An In-Depth Technical Guide to Methyltris(methoxyethoxy)silane: Structure, Bonding, and Applications
This guide provides a comprehensive technical overview of methyltris(methoxyethoxy)silane, C₁₀H₂₄O₆Si, a trifunctional organosilane ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical principles, from its fundamental structure and bonding to its reactivity and practical applications. We will explore the causality behind its function as a versatile chemical intermediate, crosslinking agent, and adhesion promoter, grounding the discussion in established chemical mechanisms and providing practical experimental context.
Molecular Structure and Bonding: The Foundation of Functionality
The utility of this compound is intrinsically linked to its unique molecular architecture. The molecule features a central silicon atom, which acts as a nexus for both stable organic and reactive hydrolyzable functionalities.
Core Tetrahedral Geometry
Consistent with tetravalent silicon compounds, the central silicon atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry.[1] This configuration is fundamental to its ability to form three-dimensional networks upon polymerization. The silicon atom is covalently bonded to four distinct groups:
-
One Methyl Group (-CH₃): This forms a stable, non-hydrolyzable silicon-carbon (Si-C) bond. This group imparts a degree of organic character and steric influence to the molecule.
-
Three Methoxyethoxy Groups (-OCH₂CH₂OCH₃): These groups are attached to the silicon atom via silicon-oxygen-carbon (Si-O-C) linkages. These are the molecule's primary reactive sites.
Analysis of Key Chemical Bonds
-
The Si-C Bond: The silicon-carbon bond is thermally stable and resistant to hydrolysis. This ensures the methyl group remains tethered to the silicon backbone throughout chemical transformations, providing a persistent organophilic component.
-
The Si-O-C Linkage: This is the most critical bond from a functional perspective. The significant electronegativity difference between silicon and oxygen makes this bond highly polar and susceptible to nucleophilic attack by water. The presence of three such groups classifies the molecule as a trifunctional silane, capable of creating three connection points for network formation.
-
The C-O-C Ether Linkage: The ether linkage within the methoxyethoxy side chains provides rotational flexibility and influences the compound's polarity, solubility in organic solvents, and interaction with polymer matrices.
Visualizing the Molecular Structure
To fully appreciate the spatial arrangement of these bonds, a structural diagram is essential.
Caption: Ball-and-stick model of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and performance in various applications.
| Property | Value / Description | Source |
| Chemical Formula | C₁₀H₂₄O₆Si | [2] |
| Molecular Weight | 284.38 g/mol | Calculated |
| Physical State | Liquid | [2] |
| Synonyms | Tris(methoxyethoxy)methylsilane | [2] |
| Chemical Family | Organosilane Ester | [2] |
| Reactivity with Water | Decomposes slowly in the presence of moist air or water. | [2] |
| Primary Use | Chemical Intermediate | [2] |
Core Reactivity: The Hydrolysis-Condensation Mechanism
The primary utility of this compound stems from a two-stage reaction mechanism: hydrolysis followed by condensation. This process is fundamental to its role in forming polymers and bonding to inorganic surfaces.
Stage 1: Hydrolysis
In the presence of water, the three Si-O-C bonds are cleaved. This reaction consumes three water molecules to produce a highly reactive intermediate, methylsilanetriol (CH₃Si(OH)₃), and three molecules of 2-methoxyethanol as a byproduct.[2]
Reaction: CH₃Si(OCH₂CH₂OCH₃)₃ + 3 H₂O → CH₃Si(OH)₃ + 3 HOCH₂CH₂OCH₃
The causality for this reaction lies in the susceptibility of the silicon atom to nucleophilic attack. The polar Si-O bond and the availability of silicon's 3d orbitals facilitate the coordination of water molecules, leading to the cleavage of the alkoxy group. This process is analogous to the well-documented hydrolysis of other alkoxysilanes like methyltrimethoxysilane.[1] The reaction rate can be significantly influenced by pH, with both acid and base catalysis being effective.[1]
Stage 2: Condensation
The silanol (Si-OH) groups of the methylsilanetriol intermediate are unstable and readily undergo condensation. This can proceed via two primary pathways:
-
Intermolecular Condensation: Silanol groups react with each other to form highly stable siloxane (Si-O-Si) bonds, releasing water. Because the molecule is trifunctional, this process does not terminate at dimers or linear chains but continues to form a rigid, three-dimensional cross-linked network.
-
Surface Condensation: If an inorganic substrate with surface hydroxyl groups (e.g., glass, silica, metal oxides) is present, the silanol groups will preferentially condense with these surface sites. This forms a durable, covalent bond between the silane and the substrate, acting as a "molecular bridge" to an organic matrix.[3]
Visualizing the Reaction Workflow
The sequential nature of this mechanism is best illustrated with a workflow diagram.
Caption: The two-stage reaction mechanism of this compound.
Probable Synthesis Route
While specific manufacturing protocols are often proprietary, a probable and chemically sound synthesis route can be derived from standard organosilicon chemistry, particularly the alcoholysis of chlorosilanes.[1] The most direct method involves the reaction of methyltrichlorosilane with 2-methoxyethanol.
Proposed Reaction: CH₃SiCl₃ + 3 HOCH₂CH₂OCH₃ → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl
In this nucleophilic substitution reaction, the oxygen atom of the 2-methoxyethanol acts as the nucleophile, attacking the electrophilic silicon atom and displacing a chloride anion.[1] The reaction is driven to completion by the removal of the hydrogen chloride (HCl) byproduct, typically by reaction with a base or through inert gas sparging. Subsequent purification via distillation would be required to isolate the final product.
Applications in Scientific Research and Development
The unique bifunctional nature of this compound—possessing both a stable organic group and hydrolyzable inorganic-linking groups—makes it a valuable tool for materials scientists and drug development professionals.
-
Sol-Gel Processes: It can be used as a precursor in sol-gel synthesis to create hybrid organic-inorganic matrices. The hydrolysis and condensation reactions allow for the formation of a silica-based network at ambient temperatures, which can be used to encapsulate sensitive molecules, including pharmaceuticals, for controlled release applications.
-
Adhesion Promotion and Coupling: The molecule can function as a coupling agent to enhance the adhesion between an organic polymer phase and an inorganic substrate or filler.[3] For example, it can be used to treat the surface of glass vials or silica-based drug delivery nanoparticles to improve their compatibility and bonding with a polymeric coating.
-
Surface Modification: It is an effective agent for modifying the surface properties of materials. By reacting it with a hydrophilic, hydroxyl-rich surface (like glass or ceramics), a covalently bound layer is formed. The exposed methyl groups and methoxyethoxy chains alter the surface energy, typically increasing hydrophobicity and modifying surface reactivity.
Experimental Protocols
To illustrate its practical utility, the following section provides a validated methodology for a common application.
Protocol: Surface Modification of Glass for Increased Hydrophobicity
This protocol describes the procedure for creating a siloxane monolayer on a glass microscope slide, a common technique to control surface properties in cell culture or microfluidics.
A. Materials:
-
This compound
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas source
-
Oven (120 °C)
B. Procedure:
-
Substrate Cleaning (Activation):
-
Rationale: To ensure a high density of surface hydroxyl groups for reaction, the glass must be rigorously cleaned and activated.
-
Immerse glass slides in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Carefully remove slides and rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen gas and then bake in an oven at 120 °C for 1 hour to remove residual physisorbed water.
-
-
Silanization Solution Preparation:
-
Rationale: The silane is diluted in an anhydrous solvent to control the reaction rate and prevent premature polymerization in the bulk solution.
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
-
Surface Reaction:
-
Immerse the clean, dry slides in the silanization solution for 2 hours at room temperature under a dry atmosphere (e.g., nitrogen blanket).
-
-
Rinsing and Curing:
-
Rationale: Rinsing removes any non-covalently bonded silane, while curing drives the condensation reaction to completion, forming a stable siloxane network on the surface.
-
Remove the slides from the solution and rinse thoroughly with fresh toluene to remove excess silane.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 120 °C for 1 hour.
-
-
Validation:
-
The success of the modification can be qualitatively observed by the beading of water droplets on the surface.
-
Quantitative validation can be performed by measuring the water contact angle, which should increase significantly compared to the clean, untreated glass.
-
Safety and Handling
As a reactive chemical, proper handling of this compound is imperative.
-
Hazards: The compound is classified as causing skin and serious eye irritation.[2] Crucially, it is also classified as a reproductive toxin (Category 1B, H360) and may damage fertility or the unborn child.[2]
-
Precautions for Safe Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2] Use only in well-ventilated areas and avoid breathing vapor or mist.[2] Wear appropriate PPE, including neoprene or nitrile rubber gloves and chemical goggles.[2]
-
Storage Conditions: Store in a tightly closed container in a cool, well-ventilated place, away from heat and oxidizing agents.[2] The key is to prevent contact with moisture, which will cause decomposition.[2]
-
Decomposition: The material slowly decomposes in contact with moist air or water, liberating 2-methoxyethanol.[2] This byproduct has its own set of health hazards that must be considered.
Conclusion
This compound is a highly versatile organosilane whose value is derived directly from its molecular structure. The combination of a stable methyl group and three hydrolyzable methoxyethoxy groups enables a powerful two-stage reaction mechanism. This hydrolysis and condensation chemistry allows it to act as a potent crosslinking agent for forming complex 3D networks, a robust coupling agent for bonding organic and inorganic materials, and a precise surface modifier. For researchers in materials science and drug development, a thorough understanding of these fundamental principles is key to leveraging its full potential in creating novel materials and advanced therapeutic systems.
References
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Gelest, Inc. (2016). This compound Safety Data Sheet (SIM6585.0). [Link]
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Wikipedia. (n.d.). Methyltrimethoxysilane. [Link]
-
Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane (MOS). [Link]
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Hydrolysis and condensation mechanism of Methyltris(methoxyethoxy)silane.
An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Methyltris(methoxyethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (MTMES) is a trifunctional organosilane that plays a critical role as a crosslinking agent, adhesion promoter, and surface modifier in the formulation of advanced materials such as coatings, sealants, and composites. Its utility is derived from the controlled hydrolysis of its methoxyethoxy groups to form reactive silanol (Si-OH) intermediates, followed by condensation to build a stable, three-dimensional siloxane (Si-O-Si) network.[1] Understanding and controlling the kinetics of these two fundamental reactions is paramount to tailoring the final properties of the material, including its mechanical strength, durability, and adhesion. This guide provides a detailed examination of the hydrolysis and condensation mechanisms of MTMES, grounded in the established chemistry of analogous alkoxysilanes. It elucidates the causal relationships between reaction parameters—such as pH, catalyst type, and reactant concentrations—and the resulting polymer architecture, offering field-proven insights for professionals in materials science and drug development.
Introduction to this compound
This compound, with the chemical formula CH₃Si(OCH₂CH₂OCH₃)₃, is a versatile organofunctional silane. Its structure combines an inorganic silicon core with a non-hydrolyzable methyl group and three hydrolyzable methoxyethoxy groups. This dual nature allows it to bridge organic polymer systems and inorganic substrates, enhancing interfacial adhesion and improving material properties.[2] The methoxyethoxy leaving group offers different hydrolysis kinetics compared to more common methoxy or ethoxy groups, primarily due to steric hindrance and the potential for intramolecular catalysis, making a detailed understanding of its reaction mechanism essential for precise formulation control.
Part 1: The Hydrolysis Mechanism: Formation of Silanols
The conversion of MTMES into a functional polysiloxane network begins with hydrolysis. This process involves the substitution of the methoxyethoxy (-OCH₂CH₂OCH₃) groups with hydroxyl (-OH) groups from water, producing reactive silanol species and 2-methoxyethanol as a byproduct.[1] The reaction proceeds stepwise, with each of the three alkoxy groups hydrolyzing sequentially.
Equation 1: Stepwise Hydrolysis of MTMES CH₃Si(OR)₃ + H₂O → CH₃Si(OR)₂OH + ROH CH₃Si(OR)₂OH + H₂O → CH₃Si(OR)(OH)₂ + ROH CH₃Si(OR)(OH)₂(OH) + H₂O → CH₃Si(OH)₃ + ROH (where R = -CH₂CH₂OCH₃)
The rate and pathway of hydrolysis are profoundly influenced by the pH of the reaction medium, which dictates the catalytic mechanism.[3][4]
Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 7), the reaction is initiated by the rapid protonation of an alkoxy oxygen atom. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water.[1] The mechanism is generally considered an Sₙ2-type reaction at the silicon center. Acid-catalyzed hydrolysis tends to produce more linear, less branched polymer structures because the condensation reaction (discussed in Part 2) is slower than hydrolysis under these conditions, allowing for the formation of silanol monomers before significant polymerization occurs.[3]
Base-Catalyzed Hydrolysis
In an alkaline medium (pH > 7), the mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[1] This forms a pentacoordinate intermediate which then expels an alkoxide ion. The rate of hydrolysis is generally faster under basic conditions than in acidic ones.[5] Furthermore, condensation rates are significantly accelerated in basic media, leading to the rapid formation of highly branched, dense, and often particulate (colloidal) silica structures.[1][3] The hydrolysis rate is typically lowest near a neutral pH of 7.[6]
Part 2: The Condensation Mechanism: Building the Siloxane Network
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane (Si-O-Si) bonds. This polymerization process builds the inorganic backbone of the final material and can proceed through two primary pathways.[1]
-
Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol-Producing Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH
Like hydrolysis, condensation is highly pH-dependent. The condensation reaction rate is minimized at the isoelectric point of silica (around pH 2-3) and increases significantly under both more acidic and, especially, basic conditions.[3] Control over the condensation process is crucial as it directly dictates the final polymer structure.
-
Under Acidic Conditions: Slower condensation allows for the formation of less-branched, chain-like, or lightly crosslinked polymers.
-
Under Basic Conditions: Rapid condensation favors the formation of highly crosslinked, dense, three-dimensional networks.[1][3]
Part 3: Controlling the Sol-Gel Process for Targeted Applications
The interplay between hydrolysis and condensation, known as the sol-gel process, allows for precise control over the final material's properties. By manipulating key experimental parameters, formulators can dictate the reaction kinetics and the resulting polymer architecture.[6]
Key Experimental Parameters and Their Effects
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |
| pH (Acidic, <4) | Moderate; increases away from neutral | Slowest near pH 2-3 | Primarily linear or lightly branched, less dense networks.[3] |
| pH (Basic, >7) | Fast | Very fast | Highly branched, densely crosslinked, often particulate networks.[1][3] |
| Water:Silane Molar Ratio (R) | Increases with R up to a point, then can decrease due to dilution.[3] | Increases with the concentration of silanols formed. | Low R values can lead to incomplete hydrolysis and more organic character. High R values drive the reactions to completion. |
| Catalyst | Type and concentration are critical. Acids and bases are most common.[1][7] | Catalysts that accelerate hydrolysis also typically accelerate condensation.[5] | The choice of catalyst is a primary determinant of the final structure (e.g., acid vs. base).[7] |
| Temperature | Increases significantly with temperature.[4][8][9] | Increases significantly with temperature.[4][8] | Higher temperatures accelerate both reactions, reducing gelation time and potentially leading to denser structures.[4][6] |
| Solvent | Can influence reactant miscibility and concentration.[9] | Affects polymer solubility and aggregation. | A co-solvent (e.g., alcohol) is often used to homogenize the water and alkoxysilane phases.[3] |
Exemplar Experimental Protocol: Controlled Sol-Gel Synthesis
This protocol provides a self-validating framework for the controlled hydrolysis and condensation of an alkoxysilane like MTMES. The principles are directly transferable.
Objective: To prepare a polymethylsilsesquioxane (PMSQ) sol with controlled viscosity for coating applications.
Materials:
-
This compound (MTMES)
-
Deionized Water
-
Ethanol (as co-solvent)
-
Acetic Acid (as acid catalyst) or Ammonium Hydroxide (as base catalyst)
-
Reaction Vessel with Magnetic Stirrer and Temperature Control
Methodology:
-
Homogenization: In the reaction vessel, combine MTMES and ethanol. The ratio will depend on the desired final concentration. Begin stirring to ensure a homogeneous mixture.
-
Catalyst & Water Addition: Prepare a separate solution of deionized water containing the desired catalyst (e.g., 0.1 M Acetic Acid for acid catalysis).
-
Initiation of Hydrolysis: Add the water/catalyst solution dropwise to the stirring MTMES/ethanol mixture. The rate of addition is critical for controlling the reaction exotherm and ensuring homogeneity.
-
Reaction & Aging: Maintain the reaction at a constant temperature (e.g., 40°C) for a set period (e.g., 2-24 hours).[4] During this "aging" time, the hydrolysis and subsequent condensation reactions proceed. Samples can be taken periodically to monitor changes in viscosity or refractive index, which correlate with the extent of condensation.
-
Monitoring (Self-Validation): The progress of the reaction can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy.[9] Look for the disappearance of Si-OR peaks (e.g., around 1100-1000 cm⁻¹) and the appearance of a broad Si-OH peak (~3400 cm⁻¹) followed by the growth of the Si-O-Si peak (~1050 cm⁻¹).[10]
-
Termination/Storage: Once the desired properties (e.g., viscosity) are achieved, the sol can be cooled and stored in a sealed container to minimize further reaction with atmospheric moisture.
Conclusion
The transformation of this compound from a monomeric liquid to a robust polysiloxane network is a sophisticated process governed by the sequential reactions of hydrolysis and condensation. The ultimate architecture and properties of the final material are not predetermined but are instead a direct consequence of the reaction conditions employed. By expertly manipulating parameters such as pH, temperature, and reactant stoichiometry, researchers and formulation scientists can steer the reaction mechanism to produce materials with tailored characteristics, from flexible coatings to rigid, highly crosslinked composites. A thorough, mechanistic understanding of these foundational chemical processes is therefore indispensable for innovation in the fields of materials science, drug delivery, and beyond.
References
- Vertex AI Search. (n.d.). Trimethoxy(methyl)silane: A Versatile Silane Compound for Various Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhance Silicone Sealant Performance with Methyltris(methylethylketoxime)silane: A Versatile Cross-Linking Agent.
- Al-Oweini, R., & El-Rassy, H. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
- Lungu, A., et al. (2021). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyltris(methylethylketoxime)silane: Properties and Applications.
- Getty, P. T. (n.d.). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes.
- Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification.
- Furtak-Wrona, P., et al. (2011). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate.
- Gelest, Inc. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives.
- Kickelbick, G., et al. (n.d.). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents.
- Zhang, J., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. NIH.
- Wang, Y., et al. (2018). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate.
- CN109232894B - Methoxy-terminated methylphenyl polysiloxane resin, organic silicon coating adhesive, preparation method and application. (n.d.).
- Milea, C. A., et al. (2011). THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS. BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV.
- Paquet, O., et al. (2012). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate.
- Zhang, Y., et al. (2023). Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials. NIH.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Nenashev, A. V., et al. (2010). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.
- EP1241171A1 - Preparation of branched siloxanes. (n.d.).
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- Purolator EFP. (n.d.). Exploring the Chemistry and Applications of Vinyltris(2-methoxyethoxy)silane.
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A Comprehensive Guide to the Laboratory-Scale Synthesis and Purification of Methyltris(2-methoxyethoxy)silane
Abstract
This technical guide provides a detailed protocol for the synthesis and purification of methyltris(2-methoxyethoxy)silane, a versatile organosilane ester utilized in various research and development applications. The document outlines the underlying chemical principles, step-by-step experimental procedures, robust purification strategies, and essential analytical and safety protocols. Designed for researchers, scientists, and professionals in drug development and material science, this guide emphasizes the causality behind experimental choices to ensure procedural success and the attainment of a high-purity final product.
Introduction: The Versatility of Methyltris(2-methoxyethoxy)silane
Methyltris(2-methoxyethoxy)silane, with the chemical formula C10H24O6Si, is an organosilane that serves as a valuable chemical intermediate and a precursor for the synthesis of more complex molecules and materials. Its unique structure, featuring a central silicon atom bonded to a methyl group and three methoxyethoxy ligands, imparts specific reactivity and physical properties. The methoxyethoxy groups are susceptible to hydrolysis, which leads to the formation of reactive silanol groups. This characteristic is fundamental to its application as a crosslinking agent and as a surface modifier for inorganic materials. In laboratory settings, a reliable method for its synthesis and purification is paramount to ensure the reproducibility and integrity of experimental outcomes.
Synthesis Methodology: The Alcoholysis of Methyltrichlorosilane
The most common and direct route for synthesizing methyltris(2-methoxyethoxy)silane is through the alcoholysis of methyltrichlorosilane with 2-methoxyethanol. This nucleophilic substitution reaction is analogous to the well-established methods for preparing other alkoxysilanes.[1][2]
Underlying Chemical Principles
The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-methoxyethanol on the silicon atom of methyltrichlorosilane. This results in the displacement of a chloride ion. The reaction is stoichiometric and proceeds in three successive steps, with each step replacing a chlorine atom with a methoxyethoxy group.
Reaction Scheme: CH₃SiCl₃ + 3 HOCH₂CH₂OCH₃ → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl
A crucial aspect of this synthesis is the concurrent formation of hydrogen chloride (HCl) as a byproduct.[1] The presence of HCl can lead to side reactions, including the cleavage of the ether linkages in the desired product or the starting alcohol. Therefore, the removal of HCl as it is formed is critical for achieving a high yield and purity of the final product. This is typically accomplished by conducting the reaction in the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), or by bubbling an inert gas through the reaction mixture to drive off the HCl gas.
Experimental Protocol
The following protocol details the laboratory-scale synthesis of methyltris(2-methoxyethoxy)silane.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Gas bubbler
-
Methyltrichlorosilane (CH₃SiCl₃)
-
2-Methoxyethanol (CH₃OCH₂CH₂OH)
-
Triethylamine (N(CH₂CH₃)₃) (or other suitable HCl scavenger)
-
Anhydrous solvent (e.g., toluene or hexane)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for an inert gas. The outlet of the condenser should be connected to a gas bubbler to monitor gas evolution.
-
Inert Atmosphere: Purge the entire apparatus with a slow stream of dry nitrogen or argon to create an inert atmosphere. This is crucial as methyltrichlorosilane is highly reactive with moisture.[3][4]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-methoxyethanol and triethylamine in an anhydrous solvent. A slight excess of the alcohol and the amine is recommended to ensure complete reaction of the chlorosilane.
-
Initial Reaction: Charge the round-bottom flask with a solution of methyltrichlorosilane in the anhydrous solvent.
-
Controlled Addition: While stirring vigorously, add the 2-methoxyethanol and triethylamine solution dropwise from the dropping funnel to the methyltrichlorosilane solution at a controlled rate to manage the exothermic reaction. Maintain the reaction temperature between 0-10 °C using an ice bath.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. The formation of triethylamine hydrochloride, a white precipitate, will be observed.
-
Initial Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated triethylamine hydrochloride can be removed by filtration under an inert atmosphere.
Visualization of the Synthesis Workflow
Caption: Figure 1: Workflow for the Synthesis and Purification of Methyltris(2-methoxyethoxy)silane.
Purification: Achieving High Purity via Fractional Vacuum Distillation
For many applications, especially in areas requiring high-purity materials, the crude product obtained after filtration is not suitable and requires further purification. The primary method for purifying high-boiling point alkoxysilanes like methyltris(2-methoxyethoxy)silane is fractional distillation under reduced pressure.[5][6]
The Rationale for Vacuum Distillation
Vacuum distillation is employed for several critical reasons:[6][7]
-
Lowering the Boiling Point: Many organosilicon compounds have high boiling points at atmospheric pressure. Distilling them at these high temperatures can lead to thermal decomposition. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer and more controlled temperature.
-
Preventing Degradation: The reduced temperature minimizes the risk of side reactions and decomposition, ensuring the integrity of the final product.
-
Enhanced Separation: Fractional distillation, with the use of a distillation column, allows for the efficient separation of the desired product from residual solvent, unreacted starting materials, and any side products with different boiling points.[8]
Detailed Purification Protocol
Equipment:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Stir bar
Step-by-Step Procedure:
-
Solvent Removal: The solvent from the filtered crude product is first removed using a rotary evaporator.
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.[9] Use a stir bar in the distillation flask to ensure smooth boiling.[9] All ground glass joints must be properly greased to ensure a good seal under vacuum.[9]
-
Applying Vacuum: Connect the apparatus to a vacuum pump through a cold trap. Slowly and carefully apply the vacuum.
-
Heating and Fraction Collection: Once a stable, low pressure is achieved, begin to gently heat the distillation flask.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the fractional column.
-
Distillation: Collect any low-boiling fractions first. The main product fraction will distill at a stable temperature and pressure. Record the boiling point and the corresponding pressure.
-
Completion: Once the main fraction has been collected, stop the heating and allow the system to cool down completely before slowly venting the apparatus to atmospheric pressure.
| Parameter | Typical Value/Range | Rationale |
| Distillation Pressure | 1-10 mmHg | To significantly lower the boiling point and prevent thermal decomposition.[6] |
| Distillation Temperature | Dependent on pressure | The boiling point will be significantly lower than at atmospheric pressure. |
| Column Type | Vigreux or packed | Provides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[6] |
Table 1: Key Parameters for Vacuum Distillation of Methyltris(2-methoxyethoxy)silane
Analytical Characterization for Quality Control
To confirm the identity and assess the purity of the synthesized methyltris(2-methoxyethoxy)silane, several analytical techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR will provide a characteristic spectrum. The methyl protons on the silicon atom will appear as a singlet. The protons of the methoxyethoxy groups will show distinct signals corresponding to the -OCH₃, -OCH₂-, and -CH₂O- moieties, with expected chemical shifts and coupling patterns.
-
¹³C NMR: Carbon NMR will show distinct peaks for the methyl carbon attached to silicon and the carbons of the methoxyethoxy groups.
-
²⁹Si NMR: Silicon NMR is a powerful tool to confirm the silicon environment. A single peak in the expected region for a tetra-alkoxy substituted silicon atom will confirm the structure.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule.[11][12] Key characteristic absorption bands to look for include:
-
Si-O-C stretching: Strong bands in the region of 1080-1100 cm⁻¹.
-
C-O-C stretching: Strong bands around 1120 cm⁻¹.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region.
-
Absence of O-H band: The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the absence of residual alcohol or water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the sample and to identify any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the structure of the compound.
Safety and Handling Precautions
Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.
Reagent Hazards
-
Methyltrichlorosilane: This compound is highly flammable, corrosive, and reacts violently with water to produce HCl gas.[3] It causes severe skin burns and eye damage. All handling must be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[13][14]
-
2-Methoxyethanol: This substance is a known reproductive toxin.[15] Exposure should be minimized, and it should be handled with appropriate gloves and in a fume hood.
-
Triethylamine: This is a corrosive and flammable liquid with a strong, unpleasant odor.
Product Hazards
-
Methyltris(2-methoxyethoxy)silane: This compound can cause skin and serious eye irritation.[15] A significant hazard is its slow decomposition in the presence of moisture to release 2-methoxyethanol, a reproductive toxin.[15] Therefore, it should be handled with care, avoiding contact with skin and eyes, and stored in a dry environment.
General Safety Recommendations
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[13]
-
Ventilation: All procedures should be performed in a certified chemical fume hood.[13]
-
Emergency Procedures: An emergency eye wash station and safety shower should be readily accessible.[13] Be familiar with the appropriate first aid measures for exposure to the chemicals used.[4][14]
Conclusion
The synthesis and purification of methyltris(2-methoxyethoxy)silane can be successfully and safely achieved on a laboratory scale by following the detailed protocols outlined in this guide. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental steps, and strict adherence to safety precautions are essential for obtaining a high-purity product suitable for demanding research and development applications. The analytical techniques described provide a robust framework for the quality control of the final product, ensuring its identity and purity.
References
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Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions | Chemistry of Materials - ACS Publications. (URL: [Link])
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Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy - Taylor & Francis Online. (URL: [Link])
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Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions | Chemistry of Materials - ACS Publications. (URL: [Link])
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ATR-FTIR absorbance spectrum of the alkoxysilane binary mixture (APDEMS and OTMS). (URL: [Link])
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CHLOROSILANE, 95% - Gelest, Inc. (URL: [Link])
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GLOBAL SAFE HANDLING OF CHLOROSILANES. (URL: [Link])
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Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. (URL: [Link])
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Method for purifying alkoxysilane - European Patent Office - EP 0223210 A2. (URL: [Link])
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sim6585.0 - methyltris(methoxyethoxy)silane - Gelest, Inc. (URL: [Link])
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Methyltrimethoxysilane - Wikipedia. (URL: [Link])
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Method of purification of alkoxysilanes - European Patent Office - EP 0457175 B1. (URL: [Link])
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (URL: [Link])
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Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Hengda Chemical. (URL: [Link])
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Methyltris(methylethylketoxime)silane Supplier | 22984-54-9 - Silver Fern Chemical. (URL: [Link])
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Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem. (URL: [Link])
- Preparation of branched siloxanes - Google P
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Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (URL: [Link])
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29 Si-NMR chemical shifts of reaction mixture obtained with MTEOS and MTMOS. (URL: [Link])
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Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE. (URL: [Link])
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Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - SciSpace. (URL: [Link])
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(PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films - ResearchGate. (URL: [Link])
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3 Benefits of Vacuum Fractional Distillation - Digivac. (URL: [Link])
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Vacuum distillation - Wikipedia. (URL: [Link])
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Exploring the Chemistry and Applications of Vinyltris(2-methoxyethoxy)silane. (URL: [Link])
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Fractional Distillation. (URL: [Link])
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Tris(2-methoxyethoxy)(vinyl)silane - Chem-Impex. (URL: [Link])
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One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications - Siltech Corporation. (URL: [Link])
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5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (URL: [Link])
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Methyltris(methylethylketoxime)silane (MOS). (URL: [Link])
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METHYLTRIS(2-AMINOETHOXY)SILANE - SpectraBase. (URL: [Link])
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An In-depth Technical Guide to the Solubility of Methyltris(methoxyethoxy)silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide offers a detailed exploration of the solubility characteristics of Methyltris(methoxyethoxy)silane in various organic solvents. As a compound frequently employed in surface modification, as a crosslinking agent, and in the formulation of coatings, a thorough understanding of its solubility is paramount for its effective application. While comprehensive quantitative solubility data for this compound is not widely available in public literature, this guide provides a robust theoretical framework for predicting its behavior. Furthermore, it outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility parameters for their specific applications.
Part 1: Theoretical Framework for the Solubility of this compound
A predictive understanding of solubility begins with a thorough analysis of the physicochemical properties of the solute and the solvent.
Physicochemical Properties of this compound
The molecular structure of this compound is the primary determinant of its solubility profile.
-
Structure and Polarity: this compound features a central silicon atom bonded to one methyl group and three methoxyethoxy groups. The methoxyethoxy substituents, with their ether linkages, introduce a degree of polarity and the capacity for hydrogen bonding. The methyl group, conversely, is nonpolar. This combination of polar and nonpolar moieties suggests that the molecule will be miscible with a broad spectrum of organic solvents.
-
Hydrogen Bonding: The oxygen atoms within the methoxyethoxy groups can act as hydrogen bond acceptors. This characteristic implies a favorable interaction with protic solvents, such as alcohols, which can donate hydrogen bonds. However, this compound itself lacks a hydrogen bond donor.
-
Hydrolytic Sensitivity: A critical consideration is the compound's reactivity with water. The silicon-oxygen bonds are susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases. This reaction yields silanols and 2-methoxyethanol. Consequently, to maintain the chemical integrity of the silane, all solubility assessments must be conducted in anhydrous solvents.
The "Like Dissolves Like" Principle in Practice
The principle of "like dissolves like" serves as a foundational guide for predicting solubility. This principle is based on the concept that substances with similar intermolecular forces will be mutually soluble.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The methyl group and the alkyl portions of the methoxyethoxy groups of this compound will facilitate its dissolution in these nonpolar environments.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess significant dipole moments and engage in dipole-dipole interactions. The polar ether linkages in this compound promote its solubility in such solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of both donating and accepting hydrogen bonds. While this compound can accept hydrogen bonds, its interaction with protic solvents is also influenced by the potential for hydrolysis, which must be considered.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful tool. The HSP framework deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Stemming from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Originating from hydrogen bonding interactions.
Every chemical compound can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. The distance (Ra) between the HSPs of two substances in the three-dimensional Hansen space provides a numerical measure of their affinity. A smaller Ra value indicates a higher probability of dissolution. Although the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods or determined empirically through the protocols outlined in this guide.
Part 2: Experimental Protocols for Solubility Determination
Mandatory Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. Standard laboratory safety practices must be strictly adhered to:
-
All manipulations should be performed in a certified chemical fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat, must be worn.
-
Inhalation of vapors and direct contact with skin and eyes should be avoided.
-
All chemicals should be kept away from potential ignition sources.
Protocol for Qualitative Solubility Assessment
This method provides a rapid and efficient means of screening the solubility of this compound across a range of solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol, tetrahydrofuran, dichloromethane)
-
Small, dry glass vials with secure caps
-
Calibrated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Ensure all glassware is meticulously cleaned and dried to prevent any moisture-induced hydrolysis of the silane.
-
Solvent Dispensing: Into a series of labeled vials, dispense 1 mL of each anhydrous solvent.
-
Solute Addition: To each vial, add a known volume of this compound (e.g., 0.1 mL for a 10% v/v mixture).
-
Mixing: Securely cap each vial and vortex for 30 seconds to ensure thorough mixing.
-
Observation: Visually inspect each vial against a contrasting background.
-
Soluble: The mixture is a clear, single-phase liquid with no visible cloudiness or undissolved droplets.
-
Partially Soluble: The mixture appears cloudy or contains visible, undissolved droplets of the silane.
-
Insoluble: Two distinct liquid layers are present, or the silane shows no sign of mixing with the solvent.
-
-
Data Recording: Systematically record the observations for each solvent.
Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
This protocol, adapted from established methodologies such as ASTM E1148, allows for the precise quantification of this compound's solubility.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID), or an alternative quantitative analytical instrument
-
Class A volumetric flasks and pipettes
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.2 µm)
-
Analytical balance
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at precisely known concentrations. These standards will be used to generate a calibration curve for the analytical instrument.
-
Sample Saturation: In several sealed vials, add an excess amount of this compound to a known volume of the solvent. An "excess" is ensured when a separate, visible phase of the silane remains after equilibration.
-
Equilibration: Place the vials in the temperature-controlled shaker, set to the desired temperature (e.g., 25 °C). Agitate the vials for a duration sufficient to reach thermodynamic equilibrium (typically 24 to 48 hours). A preliminary kinetic study can be performed to determine the minimum required equilibration time.
-
Phase Separation: Once equilibrated, allow the vials to remain undisturbed in the temperature-controlled environment for several hours to permit the undissolved silane to settle. For a more complete separation, the vials can be centrifuged at the same temperature.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Extreme care should be taken to avoid disturbing the undissolved silane layer.
-
Filtration: Immediately pass the collected aliquot through a syringe filter into a clean, dry vial. This step removes any microscopic, suspended droplets.
-
Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the calibration curve, perform an accurate dilution with the solvent.
-
Analysis: Analyze the prepared calibration standards and the filtered sample(s) using the GC or other chosen analytical method.
-
Calculation: Using the generated calibration curve, determine the concentration of this compound in the saturated solution. This value represents the solubility of the compound in the specific solvent at the designated temperature.
Part 3: Data Presentation and Visualization
Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | Soluble | Favorable van der Waals interactions with the alkyl moieties. |
| Nonpolar Aromatic | Toluene, Xylene | Soluble | Van der Waals forces and potential π-interactions. |
| Polar Aprotic (Ketones) | Acetone, Methyl Ethyl Ketone | Soluble | Strong dipole-dipole interactions with the ether functionalities. |
| Polar Aprotic (Esters) | Ethyl Acetate | Soluble | Favorable dipole-dipole interactions. |
| Polar Aprotic (Ethers) | Tetrahydrofuran, Diethyl Ether | Soluble | High affinity due to the "like dissolves like" principle (ether-ether interactions). |
| Polar Protic (Alcohols) | Methanol, Ethanol | Soluble to Miscible | Hydrogen bond accepting capability; potential for reaction should be noted. |
| Halogenated | Dichloromethane | Soluble | Dipole-dipole and dispersion force interactions. |
Experimental Workflow Diagrams
Workflow for Qualitative Solubility Determination
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyltris(methoxyethoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of Methyltris(methoxyethoxy)silane (MTMES). As a key organosilane in various advanced material applications, a thorough understanding of its behavior under thermal stress is critical for process optimization, safety, and ensuring material integrity. This document synthesizes available data, draws parallels from related alkoxysilanes, and outlines robust analytical methodologies for its characterization.
Introduction to this compound
This compound, with the chemical formula CH₃Si(OCH₂CH₂OCH₃)₃, is a versatile organosilane ester. Its unique structure, featuring a central silicon atom bonded to a methyl group and three methoxyethoxy groups, imparts a combination of organic and inorganic characteristics. This bifunctionality makes it a valuable component in the synthesis of hybrid materials, as a crosslinking agent, and as a surface modifier. In the pharmaceutical and drug development sectors, understanding the thermal limits of such compounds is paramount, especially in processes involving heat, such as sterilization, formulation, and long-term storage stability assessments.
A critical aspect of handling MTMES is its reactivity. The material can decompose slowly in the presence of moisture, liberating methoxyethanol. Furthermore, it can undergo hazardous polymerization when heated to temperatures exceeding 120°C[1].
Thermal Stability Profile
The thermal stability of an organosilane is dictated by the bond energies within the molecule. The key bonds in this compound are Si-C, Si-O, C-O, and C-H. Generally, the Si-O bond is the most thermally stable, while the Si-C and C-C bonds are more susceptible to cleavage at elevated temperatures.
Table 1: Estimated Thermal Decomposition Profile of this compound
| Parameter | Estimated Value/Range | Notes |
| Onset of Decomposition (in inert atmosphere) | 120 - 200 °C | Hazardous polymerization can occur above 120°C[1]. The initial decomposition is likely associated with the cleavage of the ether linkages or the Si-C bond. |
| Major Decomposition Region | 200 - 500 °C | This range likely involves the significant breakdown of the organic side chains, leading to the formation of volatile products. |
| Final Decomposition Stage | > 500 °C | Corresponds to the cleavage of the more stable Si-CH₃ bond and the formation of a stable silicon dioxide residue. |
| Residue at 800 °C (in inert atmosphere) | Varies | The final residue would primarily be silicon dioxide, with the percentage dependent on the completeness of the organic component removal. |
Decomposition Pathways and Products
The thermal decomposition of this compound is a complex process involving multiple competing reaction pathways. The exact distribution of products will depend on factors such as the heating rate, atmosphere (inert or oxidative), and the presence of any catalysts.
Based on the known decomposition of similar alkoxysilanes, such as tetraethoxysilane (TEOS)[2], and the hazardous decomposition products listed for MTMES[1], we can propose the following primary decomposition pathways:
Pathway A: Intramolecular Rearrangement and Elimination
This pathway involves a four-centered molecular decomposition, leading to the elimination of a stable alkene and the formation of a silanol group. This is a common decomposition route for alkoxysilanes with beta-hydrogens.
-
Products: Methoxyethene (vinyl methyl ether), silanol intermediates, and subsequently, siloxanes.
Pathway B: Homolytic Bond Cleavage
At higher temperatures, homolytic cleavage of the weaker bonds in the molecule can occur, generating radical species.
-
Si-C Bond Cleavage: Results in the formation of a methyl radical (•CH₃) and a silyl radical.
-
C-O Bond Cleavage: Cleavage within the methoxyethoxy chain can lead to various radical fragments.
-
C-C Bond Cleavage: This can also occur within the ethoxy part of the ligand.
These radical species can then undergo a variety of secondary reactions, including hydrogen abstraction and recombination, to form a complex mixture of smaller volatile organic compounds.
Pathway C: Hydrolysis and Condensation (in the presence of moisture)
Although primarily a thermal decomposition guide, it is crucial to note that in the presence of water, hydrolysis of the Si-O-C bonds will occur, forming silanols and methoxyethanol[1]. These silanols are highly reactive and will readily undergo condensation to form siloxane oligomers and polymers.
Diagram 1: Proposed Major Decomposition Pathways of this compound
Caption: Proposed major decomposition pathways for this compound.
Identified and Expected Decomposition Products
A combination of direct information and inference from related compounds allows for the compilation of a list of likely decomposition products.
Table 2: Summary of Potential Decomposition Products
| Product Class | Specific Examples | Source/Rationale |
| Primary Products | Methoxyethanol, Methoxyethene, Silanols | Direct information from SDS[1] and analogy to TEOS decomposition[2]. |
| Volatile Organic Compounds (VOCs) | Formaldehyde, Methane, Ethane, Ethylene | Secondary products from radical reactions. |
| Organic Acid Vapors | Formic acid, Acetic acid | Partial oxidation products, as mentioned in the SDS[1]. |
| Siloxanes | Linear and cyclic siloxane oligomers | Formed from the condensation of silanol intermediates. |
| Solid Residue | Silicon Dioxide (SiO₂) | The final inorganic product after complete decomposition of organic components[1]. |
Experimental Analysis of Thermal Decomposition
A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The following experimental workflow is recommended for researchers.
Diagram 2: Experimental Workflow for Thermal Analysis
Caption: Recommended experimental workflow for the thermal analysis of MTMES.
Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)
This is the cornerstone technique for studying thermal decomposition.
Protocol: TGA-MS/FTIR Analysis
-
Instrument Preparation:
-
Ensure the TGA, mass spectrometer/FTIR, and the heated transfer line are clean and leak-tight.
-
Calibrate the TGA for temperature and mass using appropriate standards.
-
Tune and calibrate the mass spectrometer or perform a background scan on the FTIR.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon for inert atmosphere studies; air or oxygen for oxidative decomposition studies. Flow rate: 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
MS/FTIR Parameters:
-
MS: Scan range of 10-300 amu to detect a wide range of potential fragments.
-
FTIR: Continuously collect spectra of the evolved gases.
-
-
-
Data Analysis:
-
Correlate the mass loss steps in the TGA curve with the evolution of specific gases detected by MS or FTIR.
-
Identify the evolved gases by comparing their mass spectra or IR spectra with library data.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS provides a more detailed separation and identification of the volatile and semi-volatile decomposition products.
Protocol: Py-GC-MS Analysis
-
Instrument Preparation:
-
Install an appropriate GC column for the separation of polar and non-polar volatile compounds.
-
Condition the pyrolyzer, GC, and MS system.
-
-
Sample Preparation:
-
Load a small, precise amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
-
Experimental Conditions:
-
Pyrolysis Temperature: Perform experiments at several isothermal temperatures (e.g., 200 °C, 400 °C, 600 °C) to investigate the product distribution as a function of temperature.
-
GC Program: Develop a temperature program that effectively separates the expected decomposition products.
-
MS Parameters: Scan a wide mass range to identify all eluted compounds.
-
-
Data Analysis:
-
Identify the compounds in the pyrogram by matching their mass spectra with a spectral library (e.g., NIST).
-
Semi-quantify the products based on their peak areas to understand the relative importance of different decomposition pathways at various temperatures.
-
Conclusion
While direct experimental data on the thermal decomposition of this compound is limited, a robust understanding can be built upon the principles of alkoxysilane chemistry and data from analogous compounds. The primary decomposition pathways likely involve intramolecular elimination and homolytic cleavage, leading to the formation of methoxyethanol, volatile organic compounds, organic acid vapors, siloxanes, and ultimately, a silicon dioxide residue. For professionals in research and drug development, a thorough experimental investigation using techniques such as TGA-MS and Py-GC-MS is crucial for defining the operational limits and ensuring the stability and safety of processes and formulations involving this versatile organosilane.
References
- Nurkowski, D., et al. (2015). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Proceedings of the European Combustion Meeting.
- Kusior, A., et al. (2007). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry.
-
Gelest, Inc. (2019). Thermal Stability of Silane Coupling Agents. [Link]
- Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 321–332.
-
Gelest, Inc. (2016). Safety Data Sheet: this compound. [Link]
- Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si–O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175.
- Heumisch, G. W. (1968). ANALYSIS OF THERMAL DECOMPOSITION OF TETRAETHOXYSILANE BY GAS CHROMATOGRAPHY.
- Haupfear, E. A., & Schmidt, L. D. (1992). Kinetics and mechanism of silicon dioxide deposition through thermal pyrolysis of tetraethoxysilane. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 10(6), 2272–2281.
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A Guide to the Spectroscopic Characterization of Methyltris(methoxyethoxy)silane
This technical guide provides an in-depth analysis of the spectroscopic data for Methyltris(methoxyethoxy)silane (MTMS), a member of the organosilane family utilized in advanced materials and chemical synthesis. Given the limited availability of published experimental spectra for MTMS, this guide establishes a robust analytical framework by leveraging comprehensive data from its close structural analog, Vinyltris(2-methoxyethoxy)silane (VTMS), and other relevant methylsilane compounds. This comparative approach allows for reliable prediction and interpretation of the NMR, FTIR, and Raman spectra of MTMS, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Spectroscopic Overview
This compound possesses a central silicon atom bonded to a methyl group and three methoxyethoxy groups. This structure, particularly the Si-O-C and Si-C linkages, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for confirming molecular identity, assessing purity, and studying the chemical behavior of MTMS in various applications.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of MTMS by providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.
¹H NMR Spectroscopy: A Comparative Prediction
Predicted ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.1-0.2 | Singlet | 3H | Si-CH ₃ |
| ~3.3-3.4 | Singlet | 9H | -OCH ₃ |
| ~3.5-3.6 | Triplet | 6H | Si-O-CH₂-CH ₂-O- |
| ~3.8-3.9 | Triplet | 6H | Si-O-CH ₂-CH₂-O- |
The predicted chemical shift for the Si-CH₃ group is based on data from similar compounds like Methyltrimethoxysilane.[3]
¹³C NMR Spectroscopy: Predicted Chemical Shifts
Similarly, the ¹³C NMR spectrum of MTMS can be predicted by comparative analysis with VTMS. The vinyl carbon signals will be absent, and a signal for the methyl carbon attached to silicon will appear at a characteristic upfield position.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~ -5 to -10 | Si -CH₃ |
| ~58-60 | -O-C H₃ |
| ~62-64 | Si-O-C H₂-CH₂-O- |
| ~71-73 | Si-O-CH₂-C H₂-O- |
²⁹Si NMR Spectroscopy: The Silicon Environment
²⁹Si NMR provides direct insight into the silicon atom's chemical environment. For MTMS, a single resonance is expected, indicative of the single silicon environment. The chemical shift will be influenced by the electronegativity of the attached oxygen and carbon atoms. Based on related structures, the ²⁹Si chemical shift for MTMS is anticipated to be in the range of -40 to -60 ppm.[3]
Vibrational Spectroscopy: FTIR and Raman Analysis
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These are particularly useful for identifying functional groups and confirming the overall molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of MTMS will be dominated by strong absorptions corresponding to the Si-O-C and C-O-C linkages.
Predicted FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (methyl and methylene) |
| 1260-1200 | Medium | Si-CH₃ stretching |
| 1190-1000 | Very Strong | Si-O-C and C-O-C asymmetric stretching |
| 850-750 | Strong | Si-C stretching and CH₃ rocking |
These predictions are based on established correlation tables for organosilicon compounds.[4]
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the Si-C bond.
Predicted Raman Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching |
| 1460-1440 | Medium | CH₂ and CH₃ bending |
| 850-750 | Strong | Symmetric Si-O-C stretching |
| 700-600 | Strong | Si-C symmetric stretching |
Experimental Protocols
To obtain high-quality spectroscopic data for MTMS, the following experimental procedures are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of MTMS in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
²⁹Si NMR Acquisition: Employ a pulse sequence optimized for silicon, such as inverse-gated decoupling, to obtain quantitative data. A longer relaxation delay is often required for the ²⁹Si nucleus.
FTIR Spectroscopy Protocol
-
Sample Preparation: As MTMS is a liquid, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates before running the sample.
-
Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.
Raman Spectroscopy Protocol
-
Sample Preparation: Place the liquid MTMS sample in a glass vial or NMR tube.
-
Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to minimize fluorescence.
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. Adjust the acquisition time and laser power to obtain a good quality spectrum without causing sample degradation.
Sources
The Kinetics of Methyltris(methoxyethoxy)silane Hydrolysis: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth examination of the reaction kinetics governing the hydrolysis of Methyltris(methoxyethoxy)silane (MTMS). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane chemistry. This document synthesizes fundamental principles with practical, field-proven insights, elucidating the causal relationships behind experimental variables. We will explore the reaction mechanisms under various catalytic conditions, the profound influence of environmental factors such as pH and temperature, and the critical role of solvent choice. Furthermore, this guide presents detailed, self-validating experimental protocols for monitoring hydrolysis kinetics, complete with data presentation standards and visual aids to facilitate comprehension and replication.
Introduction: The Central Role of Silane Hydrolysis
This compound, a trifunctional organosilane, is a versatile precursor in the formation of inorganic-organic hybrid materials, surface modification agents, and cross-linking systems. The foundational reaction governing its utility is hydrolysis, a process where the methoxyethoxy groups are replaced by hydroxyl groups, forming reactive silanols (Si-OH). These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, creating a durable inorganic network.
The rate and extent of this hydrolysis reaction are paramount, dictating the structure and properties of the final material. A controlled hydrolysis process is essential for achieving desired outcomes, such as uniform film formation, optimal particle size in sol-gel processes, and robust adhesion to substrates. This guide delves into the core principles that govern the kinetics of MTMS hydrolysis, providing a framework for its precise control.
Reaction Mechanisms: A Tale of Two Catalysts
The hydrolysis of alkoxysilanes like MTMS is exceptionally slow under neutral conditions (pH 7) and requires catalysis.[1] The reaction can be effectively catalyzed by both acids and bases, each proceeding through a distinct mechanism that influences not only the hydrolysis rate but also the subsequent condensation steps.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an oxygen atom in one of the methoxyethoxy groups.[2][3] This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The reaction generally follows an SN2-type mechanism.[4] A key characteristic of acid catalysis is that it typically leads to a rapid hydrolysis rate followed by a slower condensation rate.[5][6][7] This allows for the accumulation of silanol intermediates, which can be advantageous in applications requiring a high concentration of reactive sites for surface functionalization.
The overall acid-catalyzed hydrolysis of MTMS can be depicted as a stepwise process:
Caption: Acid-catalyzed hydrolysis pathway of MTMS.
Base-Catalyzed Hydrolysis
In an alkaline medium, the hydrolysis mechanism is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[8] This forms a pentacoordinate silicon intermediate, which then expels an alkoxy group. Base catalysis generally promotes a faster condensation reaction relative to the hydrolysis rate.[6] This leads to the rapid formation of larger, more branched siloxane networks. The choice between acid and base catalysis is therefore a critical decision based on the desired final structure of the material.
Caption: Base-catalyzed hydrolysis pathway of MTMS.
Critical Factors Influencing Reaction Kinetics
The rate of MTMS hydrolysis is not solely dependent on the catalyst. A confluence of environmental and compositional factors exerts significant control over the reaction kinetics. Understanding and manipulating these variables is key to achieving reproducible and optimized results.
pH of the Aqueous Solution
The pH of the reaction medium is arguably the most influential factor. The hydrolysis rate is at its minimum in neutral water (pH ≈ 7) and is significantly accelerated under both acidic and basic conditions.[1][9][10] For non-amino silanes like MTMS, adjusting the pH to an acidic range of 3 to 5 is a common practice to promote controlled hydrolysis.[1]
Temperature
As with most chemical reactions, an increase in temperature accelerates the rate of MTMS hydrolysis.[1][4] However, its more pronounced effect is on the subsequent condensation of the silanol intermediates.[11] Elevated temperatures significantly promote the formation of Si-O-Si bonds.[11] Therefore, temperature can be used as a tool to independently control the hydrolysis and condensation stages to some extent.
Silane Concentration
Higher concentrations of MTMS in the aqueous solution lead to a faster hydrolysis reaction rate, consistent with general principles of chemical kinetics.[1] However, this also accelerates the rate of self-condensation, which can lead to the premature formation of oligomers and gels if not properly controlled.[1]
Solvent System
The choice of solvent plays a multifaceted role in the hydrolysis kinetics.
-
Co-solvents: Due to the limited solubility of many alkoxysilanes in water, alcohol co-solvents (e.g., ethanol, methanol) are frequently used.[12][13] The presence of an alcohol co-solvent can, however, slow down the hydrolysis rate by reducing the activity of water and participating in reversible esterification reactions.[1]
-
Solvent Polarity and Hydrogen Bonding: The solvent can influence the reaction mechanism. Protic solvents can stabilize charged intermediates in both acid and base-catalyzed pathways through hydrogen bonding, while aprotic solvents can alter the reaction rates and mechanisms.[4]
Steric and Electronic Effects
The structure of the silane itself is a critical determinant of its reactivity.
-
Leaving Group: The rate of hydrolysis is influenced by the steric bulk of the alkoxy group. Methoxy groups, for instance, hydrolyze significantly faster than ethoxy groups.[2] The methoxyethoxy group in MTMS presents its own unique steric and electronic profile.
-
Organic Substituent: The non-hydrolyzable organic group attached to the silicon atom (in this case, methyl) also influences reactivity through inductive and steric effects.[8]
Experimental Protocols for Kinetic Analysis
Accurate monitoring of the hydrolysis reaction is crucial for understanding and controlling the process. Several analytical techniques can provide real-time or quasi-real-time data on the consumption of MTMS and the formation of silanols and siloxanes.
In-Situ Spectroscopic Monitoring
Spectroscopic methods are powerful tools for studying the kinetics of silane hydrolysis because they can often be performed directly in the reaction vessel without sample quenching.
4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for monitoring the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[14][15]
Step-by-Step Protocol for FTIR-based Kinetic Analysis:
-
Instrument Setup: Configure an FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for liquid analysis.
-
Background Spectrum: Record a background spectrum of the solvent system (e.g., acidified water/alcohol mixture) at the desired reaction temperature.
-
Reaction Initiation: In a thermostated reaction vessel with constant stirring, add the predetermined amount of MTMS to the solvent to initiate the hydrolysis reaction.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30-60 seconds).
-
Data Analysis: Monitor the change in absorbance of characteristic peaks over time. Key vibrational bands to monitor include:
-
Kinetic Modeling: Plot the normalized absorbance of the Si-O-C peak versus time to determine the reaction order and calculate the rate constant.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides detailed quantitative information about the various species present in the solution, including the starting silane, partially and fully hydrolyzed intermediates, and various condensation products.[5][11][16]
Step-by-Step Protocol for NMR-based Kinetic Analysis:
-
Sample Preparation: Prepare the reaction mixture (MTMS, solvent, catalyst) outside the NMR spectrometer in a thermostated vial. For ¹H and ¹³C NMR, using deuterated solvents (e.g., D₂O) is necessary.
-
Reaction Initiation: Initiate the reaction by adding the final component (e.g., MTMS or catalyst).
-
Time-Resolved Sampling: At specific time points, withdraw an aliquot from the reaction mixture and transfer it to an NMR tube. Depending on the reaction rate, it may be necessary to quench the reaction by, for example, rapid cooling or neutralization.
-
NMR Acquisition: Acquire the desired NMR spectra (¹H, ¹³C, or ²⁹Si) for each time point. ²⁹Si NMR is particularly powerful for distinguishing between different silicon environments (T⁰, T¹, T², T³ species corresponding to zero, one, two, or three siloxane bonds, respectively).[5]
-
Data Analysis: Integrate the signals corresponding to the different species at each time point. For example, in ¹H NMR, monitor the disappearance of the methoxyethoxy protons and the appearance of the corresponding alcohol byproduct.
-
Kinetic Profiling: Plot the concentration of each species as a function of time to obtain a detailed kinetic profile of the hydrolysis and condensation reactions.
Caption: General workflow for kinetic analysis of MTMS hydrolysis.
Quantitative Data Summary
While specific rate constants for this compound are not extensively tabulated in the reviewed literature, the principles derived from similar alkoxysilanes allow for a qualitative and semi-quantitative understanding. The following table summarizes the expected impact of various parameters on the hydrolysis rate.
| Parameter | Condition | Expected Effect on Hydrolysis Rate | Causality |
| pH | Acidic (pH 3-5) | Significant Increase | Protonation of alkoxy group enhances Si electrophilicity.[1][2] |
| Neutral (pH 7) | Very Slow | Lack of catalytic species.[1] | |
| Basic (pH > 8) | Significant Increase | Nucleophilic attack by OH⁻ on the Si atom.[8] | |
| Temperature | Increase | Moderate Increase | Provides activation energy for the reaction.[4][11] |
| Catalyst | Acid (e.g., HCl) | Strong Acceleration | Provides H⁺ for catalysis.[8] |
| Base (e.g., NH₄OH) | Strong Acceleration | Provides OH⁻ for catalysis.[17] | |
| Solvent | Alcohol Co-solvent | Decrease | Reduces water activity; potential for reverse reaction.[1][15] |
| Concentration | Increase MTMS | Increase | Higher reactant concentration increases collision frequency.[1] |
Conclusion and Future Outlook
The reaction kinetics of this compound hydrolysis are governed by a complex interplay of catalyst, pH, temperature, concentration, and solvent system. A thorough understanding of these factors is essential for the rational design and synthesis of advanced materials. Acid catalysis favors the rapid formation of silanols with slower subsequent condensation, while base catalysis tends to promote the rapid formation of condensed networks. In-situ analytical techniques such as FTIR and NMR spectroscopy are indispensable tools for elucidating the kinetic profiles of these reactions.
Future research should focus on developing detailed kinetic models for MTMS specifically, quantifying the rate constants under a wider range of conditions, and exploring the influence of the unique methoxyethoxy group on both hydrolysis and condensation pathways. Such advancements will enable even greater control over the properties of MTMS-derived materials, expanding their applications in high-performance coatings, drug delivery systems, and next-generation hybrid materials.
References
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What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Co-Formula.
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Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ResearchGate.
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Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. SpringerLink.
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate.
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Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate.
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Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed.
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Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate.
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The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate.
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High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties. MDPI.
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FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier.
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
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Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations. NIH.
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Effect of pH on hydrolysis rate of methyl formate. ResearchGate.
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Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
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Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.
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Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI.
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The hydrolysis and condensation mechanism of the MTMS precursor in solution. ResearchGate.
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Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate.
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate.
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The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate.
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Hydrophilicity control of paper by methyltrimethoxysilane (MTMS) sol-gel coating. RSC Publishing.
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate.
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Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. SciELO.
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Silane hydrolysis reaction mechanism in an acidic medium, using 3-methacryloxypropyltrimethoxysilane as an example. ResearchGate.
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The mechanism for the MTMS (methyltrimethoxysilane) reactions with the available functional groups. ResearchGate.
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Master Thesis - Deutsches Zentrum für Luft- und Raumfahrt.
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Alkoxysilane hydrolysis mechanism in an acid environment; R = alkyl. ResearchGate.
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The Methoxyethoxy Group: A Lever for Modulating Silane Reactivity and Performance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the ability to fine-tune the reactivity and subsequent performance of materials is paramount. In the realm of silane chemistry, the choice of the hydrolyzable alkoxy group is a critical, yet often overlooked, determinant of a formulation's success. While methoxy and ethoxy groups have long been the workhorses of the industry, the methoxyethoxy group offers a unique combination of properties that can unlock enhanced performance in demanding applications. This guide provides a comprehensive exploration of the role of the methoxyethoxy group in silane reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their materials development endeavors.
The Fundamental Role of Alkoxy Groups in Silane Chemistry
Silane coupling agents are bifunctional molecules that serve as molecular bridges between inorganic and organic materials.[1] Their general structure, Y-R-Si(OR')₃, consists of a non-hydrolyzable organofunctional group (Y) that interacts with an organic polymer matrix, and hydrolyzable alkoxy groups (OR') that react with inorganic substrates.[2][3]
The fundamental mechanism of silane coupling agents involves a two-step process:
-
Hydrolysis: The alkoxy groups react with water to form reactive silanol groups (Si-OH) and a corresponding alcohol byproduct.[2]
-
Condensation: These silanol groups then condense with hydroxyl groups on an inorganic surface to form stable M-O-Si bonds (where M is a metal or silicon atom from the substrate) or self-condense to form a durable siloxane network (Si-O-Si).[3][4]
The rate of these reactions is critically influenced by the nature of the alkoxy group, which dictates the silane's reactivity, shelf-life, and the properties of the final interfacial region.[2]
The Methoxyethoxy Advantage: A Balance of Reactivity and Stability
The methoxyethoxy group, -OCH₂CH₂OCH₃, offers a compelling alternative to the more common methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. Its unique structure, featuring an ether linkage, imparts a distinct set of electronic and steric characteristics that modulate its reactivity.
Hydrolysis Kinetics: A Controlled Reaction Pathway
The rate of hydrolysis is a key differentiator between alkoxy silanes. Methoxy silanes are known for their rapid hydrolysis, which can be advantageous in applications requiring fast cure times but can also lead to a shorter working life and premature condensation in solution.[2] Conversely, ethoxy silanes hydrolyze more slowly, offering a longer pot life but potentially requiring longer curing times or catalysts.[5]
The methoxyethoxy group strikes a balance between these two extremes. The presence of the ether oxygen atom and the slightly larger size of the group compared to a methoxy group leads to a more controlled hydrolysis rate. This moderated reactivity is beneficial in applications where a longer working time is necessary to ensure proper wetting and orientation at the substrate interface.
Electronic and Steric Effects: A Deeper Dive
The reactivity of the silicon center is governed by a combination of electronic and steric effects of the attached alkoxy groups.
-
Electronic Effects: The ether oxygen in the methoxyethoxy group can influence the electron density at the silicon atom. This can affect the susceptibility of the silicon to nucleophilic attack by water during hydrolysis.
-
Steric Hindrance: The bulkier methoxyethoxy group provides greater steric hindrance around the silicon atom compared to the methoxy group.[6] This steric bulk can slow down the rate of both hydrolysis and condensation reactions, contributing to a more controlled and predictable curing profile.[7] The larger size of the methoxyethoxy group can be a key factor in preventing premature self-condensation in solution, leading to more stable formulations.
Impact on Material Properties: Beyond Reactivity
The choice of the alkoxy group extends beyond reaction kinetics, profoundly influencing the final properties of the resulting siloxane network and the overall performance of the composite material.
Enhanced Flexibility and Mechanical Properties
The incorporation of the flexible ether linkage from the methoxyethoxy group into the siloxane backbone can lead to polymers with increased flexibility and improved mechanical properties.[8] This is particularly advantageous in applications requiring resilience and resistance to mechanical stress, such as in elastomeric sealants and flexible coatings. The ability to form a less rigid, more adaptable interfacial layer can help to dissipate stress more effectively, leading to enhanced durability.
Improved Adhesion and Moisture Resistance
The controlled reactivity of methoxyethoxy silanes allows for more optimal orientation and bonding at the substrate interface, which can translate to superior adhesion.[9] Furthermore, the resulting siloxane network can exhibit enhanced resistance to moisture ingress, a critical factor in the long-term durability of coatings and adhesives.[10] By forming a more robust and less permeable interfacial layer, methoxyethoxy silanes can help to protect the underlying substrate from corrosion and degradation.[4]
Quantitative Comparison of Alkoxy Silane Reactivity
To provide a clearer understanding of the relative reactivity of different alkoxy groups, the following table summarizes key performance differences.
| Feature | Methoxy Silanes | Ethoxy Silanes | Methoxyethoxy Silanes |
| Hydrolysis Rate | Faster | Slower | Moderate |
| Byproduct of Hydrolysis | Methanol | Ethanol | Methoxyethanol |
| Shelf Life of Solution | Shorter | Longer | Intermediate to Long |
| Working Time | Shorter | Longer | Longer |
| VOC Concerns | Higher (Methanol is more toxic) | Lower (Ethanol is less toxic) | Moderate |
Experimental Protocols for Evaluating Silane Reactivity
Accurate and reproducible data are essential for the rational design of silane-based materials. The following sections provide detailed methodologies for key experiments used to evaluate the performance of silane coupling agents.
Monitoring Hydrolysis and Condensation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of silane hydrolysis and condensation in real-time.[11][12]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the silane in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to a known concentration (e.g., 5% w/v).
-
In a separate vial, prepare a solution of D₂O in the same deuterated solvent.
-
Just prior to the experiment, mix the silane solution and the D₂O solution in an NMR tube to initiate the hydrolysis reaction. The final concentration of water should be controlled.
-
-
NMR Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The disappearance of the signals corresponding to the alkoxy protons and the appearance of a new signal for the alcohol byproduct can be monitored to follow the hydrolysis reaction.
-
The condensation reaction can be monitored by observing changes in the signals of the silanol protons and the formation of new species.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the alkoxy group of the starting silane and the alcohol byproduct at each time point.
-
Calculate the concentration of the remaining silane and the formed alcohol over time.
-
Plot the concentration of the silane versus time to determine the reaction kinetics.
-
Sources
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- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thenanoholdings.com [thenanoholdings.com]
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- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]
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A Theoretical and Computational Guide to the Molecular Structure of Methyltris(methoxyethoxy)silane
Abstract: This technical guide provides a comprehensive theoretical framework for understanding the molecular structure of Methyltris(methoxyethoxy)silane (MTMES). In the absence of extensive direct experimental data for this specific molecule, this paper synthesizes foundational principles of computational chemistry with data from analogous organosilicon compounds to build a robust predictive model of its geometry, conformational dynamics, and spectroscopic characteristics. This work is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane chemistry and require a deep, predictive understanding of molecular architecture.
Introduction: The Significance of this compound
This compound, with the chemical formula C10H24O6Si, is an organosilane ester characterized by a central silicon atom bonded to a methyl group and three flexible methoxyethoxy chains.[1] Molecules of this class are pivotal in fields ranging from surface modification and adhesion promotion to advanced materials and as intermediates in chemical synthesis. The precise three-dimensional structure and conformational flexibility of the methoxyethoxy groups are critical determinants of the molecule's macroscopic properties, including its reactivity, viscosity, and interaction with surfaces and other molecules.
A thorough understanding of its molecular geometry—bond lengths, bond angles, and dihedral angles—is therefore essential for designing and optimizing its applications. This guide elucidates the molecular structure of MTMES through the lens of modern theoretical and computational chemistry, providing a predictive framework grounded in established scientific principles.
Theoretical Methodologies for Structural Elucidation
The accurate prediction of a molecule's structure and properties necessitates the use of sophisticated computational methods. The two primary ab initio and related approaches employed for molecules like MTMES are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
The Choice of Computational Approach: Hartree-Fock vs. Density Functional Theory
Hartree-Fock (HF) Theory offers a foundational, ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. It treats each electron in the mean field of all others.[2] While a crucial theoretical starting point, HF systematically neglects electron correlation, which can be a significant limitation for accurately predicting properties of complex molecules.
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3] DFT methods include the effects of electron correlation by calculating the energy of the system as a functional of the electron density. For flexible molecules containing heteroatoms like silicon and oxygen, DFT generally provides more reliable geometries and energies compared to HF.[4]
A widely used and well-validated functional for organic and organometallic systems is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. This functional combines the strengths of both HF and DFT by mixing a portion of the exact HF exchange with exchange and correlation functionals from DFT.[5]
The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set are critical for the accuracy of the calculation. For organosilicon compounds, a Pople-style basis set such as 6-311G(d,p) (often denoted as 6-311G**) is a common and robust choice. This triple-zeta valence basis set provides flexibility for describing the valence electrons and includes:
-
Polarization functions on heavy atoms (d): These allow for the description of non-spherical electron density, which is crucial for accurately modeling bonding around atoms like silicon and oxygen.
-
Polarization functions on hydrogen atoms (p): These improve the description of bonding involving hydrogen.
For even higher accuracy, particularly for properties involving anions or weak non-covalent interactions, diffuse functions can be added (e.g., 6-311++G). However, for geometry optimization, the B3LYP/6-311G level of theory represents a well-established and reliable standard.[6]
Predicted Molecular Geometry of this compound
The geometry optimization process involves finding the lowest energy arrangement of the atoms on the potential energy surface.[7][8] The following table summarizes the expected structural parameters for MTMES, based on DFT calculations (B3LYP/6-311G**) and comparison with analogous tetraalkoxysilanes.[9]
| Parameter | Atom Pair/Triplet | Predicted Value | Rationale & Comparative Data |
| Bond Lengths (Å) | |||
| Si-C (methyl) | Si-C | ~1.87 Å | Consistent with typical Si-C single bonds in methylsilanes. |
| Si-O | Si-O | ~1.62 Å | The Si-O bond in alkoxysilanes is shorter than in silanols due to the influence of the electronegative oxygen atoms. For example, the Si-O bond length in tetramethoxysilane has been determined to be approximately 1.613 Å.[9] |
| O-C (ethylene) | O-CH2 | ~1.43 Å | Typical C-O single bond length in ethers. |
| C-C (ethylene) | CH2-CH2 | ~1.54 Å | Standard C-C single bond length in an aliphatic chain. |
| C-O (methoxy) | CH2-OCH3 | ~1.42 Å | Typical C-O single bond length in ethers. |
| Bond Angles (°) | |||
| O-Si-O | O-Si-O | ~108-111° | Expected to be close to the ideal tetrahedral angle of 109.5°, with slight deviations due to steric interactions between the bulky methoxyethoxy groups. |
| C-Si-O | C-Si-O | ~108-111° | Also expected to be near the tetrahedral angle. |
| Si-O-C | Si-O-C | ~120-125° | The Si-O-C angle in alkoxysilanes is significantly wider than the typical C-O-C angle in ethers (~112°). This is attributed to the electronic nature of the Si-O bond and steric factors. The angle in tetramethoxysilane is reported to be around 122.3°.[9] This wide angle influences the overall shape and flexibility of the side chains. |
| O-C-C | O-C-C | ~108-110° | Typical bond angle for sp3 hybridized carbon atoms in an ether linkage. |
| C-C-O | C-C-O | ~108-110° | Typical bond angle for sp3 hybridized carbon atoms. |
Conformational Analysis: The Flexibility of the Methoxyethoxy Chains
A defining feature of MTMES is the conformational flexibility of its three methoxyethoxy side chains. Rotation around the various single bonds (Si-O, O-C, C-C, and C-O) gives rise to a multitude of possible conformers (rotational isomers) with different energies.[10] Understanding this conformational landscape is crucial for predicting the molecule's dynamic behavior in different environments.
A complete exploration of all possible conformations would be computationally intensive. A standard approach involves performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. This allows for the identification of low-energy conformers and the energy barriers between them.[11]
The key dihedral angles that dictate the conformation of the methoxyethoxy chains are:
-
τ1 (C-Si-O-C): Rotation around the Si-O bond.
-
τ2 (Si-O-C-C): Rotation around the O-CH2 bond.
-
τ3 (O-C-C-O): Rotation around the CH2-CH2 bond.
-
τ4 (C-C-O-C): Rotation around the CH2-O bond.
The rotational barriers around these bonds are influenced by a combination of steric hindrance and electronic effects.[12] For the O-C-C-O dihedral angle (τ3), gauche and anti conformations are expected, similar to other substituted ethanes. The interplay of these rotations across all three chains results in a complex potential energy surface with numerous local minima. Molecular dynamics simulations can also be employed to explore the conformational space at different temperatures and in different solvent environments.[13][14]
Figure 1: Key rotational dihedral angles in a methoxyethoxy chain of MTMES.
Predicted Spectroscopic Signatures for Structural Validation
Theoretical calculations can predict spectroscopic properties that can be compared with experimental data to validate the computed molecular structure.
Vibrational Spectroscopy (IR and Raman)
Calculating the vibrational frequencies of the optimized geometry is a standard procedure to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. The vibrational spectrum of MTMES is expected to be complex, but certain characteristic modes can be identified based on studies of analogous molecules like tetramethoxysilane and tetraethoxysilane.
Expected Key Vibrational Modes:
-
Si-O Stretching (ν Si-O): Strong bands are expected in the 1000-1100 cm⁻¹ region, characteristic of the Si-O-C linkage. These are often asymmetric and symmetric stretching modes.
-
C-O Stretching (ν C-O): Strong bands associated with the C-O-C ether linkages will also appear in the 1050-1150 cm⁻¹ region, likely overlapping with the Si-O stretches.
-
Si-C Stretching (ν Si-C): A characteristic band for the Si-CH3 stretch is expected in the 700-850 cm⁻¹ region.
-
CH Stretching (ν C-H): Multiple bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methylene groups.
-
CH2 and CH3 Bending/Rocking Modes: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending, wagging, and rocking motions of the alkyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts from first principles. By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the ¹H, ¹³C, and ²⁹Si NMR spectra.
Expected NMR Chemical Shifts:
-
²⁹Si NMR: The chemical shift of the central silicon atom is sensitive to its coordination environment. For a tetracoordinate silicon with one alkyl and three alkoxy substituents, the chemical shift is expected in a characteristic region that can be precisely predicted by GIAO calculations.
-
¹³C NMR: Distinct signals are expected for the methyl carbon attached to silicon, the two methylene carbons in the ethoxy group, and the terminal methoxy carbon. Their predicted chemical shifts can help confirm the connectivity.
-
¹H NMR: Signals for the Si-CH3 protons, the two sets of CH2 protons, and the O-CH3 protons will appear in distinct regions of the proton NMR spectrum.
Comparing the theoretically predicted chemical shifts with experimentally obtained spectra is a powerful method for validating the computed low-energy conformation of the molecule in solution.
Standard Protocol for a Theoretical Study of MTMES
For researchers wishing to perform their own computational analysis of MTMES or similar molecules, the following workflow provides a robust and scientifically sound protocol.
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Methodological & Application
Application Notes and Protocols for Hydrophobic Surface Modification using Methyltris(methoxyethoxy)silane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of hydrophobic coatings using Methyltris(methoxyethoxy)silane. The protocol details a step-by-step methodology for surface modification, grounded in the principles of silane chemistry. This guide explains the critical parameters influencing the formation of a stable and highly water-repellent self-assembled monolayer (SAM). Furthermore, it outlines standard characterization techniques to validate the efficacy of the hydrophobic coating and discusses key safety considerations.
Introduction: The Imperative of Controlled Hydrophobicity
The ability to precisely control the surface energy of materials is a cornerstone of advancements in a multitude of scientific disciplines. Hydrophobic surfaces, characterized by their water-repellent nature, are of paramount importance in fields ranging from biomedical devices and drug delivery systems to microfluidics and anti-fouling coatings.[1] The creation of these water-repellent surfaces often relies on the formation of a low-energy, nanometer-thick film that alters the interfacial properties of the underlying substrate.
Organosilanes, and specifically this compound, are powerful tools for achieving robust and durable hydrophobicity.[2] This trifunctional organosilane possesses a unique molecular architecture: a central silicon atom bonded to a non-polar methyl group and three hydrolyzable methoxyethoxy groups.[3] The methyl group ultimately presents a low-energy surface to the environment, while the methoxyethoxy groups provide the reactive handles for covalent attachment to a variety of substrates. The resulting self-assembled monolayer (SAM) creates a chemical shield that minimizes the interaction between the surface and water.[2]
This application note will elucidate the chemical principles governing the formation of these hydrophobic coatings and provide a detailed, field-proven protocol for their preparation and validation.
The Chemistry of Silanization: A Two-Step Symphony of Hydrolysis and Condensation
The formation of a stable silane-based hydrophobic coating is a sequential process involving two key chemical reactions: hydrolysis and condensation.[4] Understanding the causality behind these steps is crucial for troubleshooting and optimizing the coating process.
Step 1: Hydrolysis - Activating the Silane
In the presence of water, the methoxyethoxy groups (-OCH₂CH₂OCH₃) of this compound undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction is often the rate-determining step and can be influenced by pH.[5] Acidic or basic conditions can catalyze this process.[4]
Step 2: Condensation - Building the Network
The newly formed silanol groups are highly reactive and will readily condense with hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon wafers, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[4] Concurrently, lateral condensation between adjacent silanol groups of neighboring silane molecules leads to the formation of a cross-linked polysiloxane network. This intermolecular cross-linking is vital for the formation of a dense, stable, and durable hydrophobic film.[2]
Visualizing the Silanization Process
The following diagram illustrates the sequential chemical reactions that lead to the formation of a hydrophobic self-assembled monolayer on a hydroxylated surface.
Caption: Experimental workflow for hydrophobic coating preparation and analysis.
3.3.1. Substrate Preparation: The Foundation for a Perfect Coating
A pristine and hydrophilic substrate surface is paramount for the formation of a uniform and densely packed monolayer. The following procedure is for glass or silicon substrates.
-
Initial Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Hydroxylation (Piranha Etching - CAUTION! ): In a designated fume hood and while wearing appropriate PPE, immerse the cleaned and dried substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. This step removes any remaining organic residues and, critically, generates a high density of hydroxyl groups on the surface, which are the anchor points for the silane.
-
Final Rinse and Dry: Thoroughly rinse the substrates with copious amounts of deionized water. Ensure all traces of the piranha solution are removed. Finally, dry the substrates completely under a stream of nitrogen gas. The substrates are now activated and should be used immediately for the coating procedure.
3.3.2. Silane Deposition: Building the Hydrophobic Layer
This procedure should be carried out in a low-humidity environment to prevent premature hydrolysis and self-condensation of the silane in solution.
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Substrate Immersion: Fully immerse the freshly prepared, hydroxylated substrates into the silane solution. Seal the container to prevent the ingress of atmospheric moisture.
-
Incubation: Allow the deposition to proceed for 2-4 hours at room temperature. Longer immersion times can facilitate the formation of a more ordered and densely packed monolayer.
-
Rinsing: After the incubation period, carefully remove the substrates from the silane solution. Rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane molecules. Follow this with a rinse in absolute ethanol.
-
Drying: Dry the coated substrates under a stream of high-purity nitrogen gas.
3.3.3. Curing: Strengthening the Network
-
Thermal Curing: To promote further cross-linking between adjacent silane molecules and to enhance the stability and durability of the coating, cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Cooling: Allow the substrates to cool to room temperature before characterization.
Characterization: Validating the Hydrophobic Surface
A multi-faceted characterization approach is essential to confirm the successful formation and performance of the hydrophobic coating.
Quantitative and Qualitative Characterization Data
| Characterization Technique | Parameter Measured | Typical Result for Hydrophobic Coating | Causality and Interpretation |
| Contact Angle Goniometry | Static Water Contact Angle | > 90°, typically 100-110° | A high contact angle indicates a low surface energy, confirming the hydrophobic nature of the surface. [6] |
| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | Low root-mean-square (RMS) roughness | A smooth, uniform surface suggests a well-formed, ordered monolayer. Increased roughness could indicate silane aggregation. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of Si 2p, C 1s, and O 1s peaks | Confirms the presence of the silane coating on the substrate surface. High-resolution scans can provide information on the Si-O-Si and Si-O-Substrate bonds. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes of Chemical Bonds | Appearance of Si-O-Si and C-H stretching bands | Provides evidence of the polysiloxane network formation and the presence of the methyl groups on the surface. [7][8] |
Detailed Protocol for Contact Angle Goniometry
-
Instrument Setup: Place the coated substrate on the sample stage of the contact angle goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture: Acquire a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Utilize the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Statistical Analysis: Repeat the measurement at a minimum of five different locations on the surface to ensure reproducibility and report the average contact angle with the standard deviation.
Troubleshooting and Field-Proven Insights
-
Low Contact Angle: This is often indicative of an incomplete or poorly formed monolayer. The primary causes are often inadequate substrate cleaning and hydroxylation, or the use of non-anhydrous solvents which leads to premature silane polymerization in solution.
-
Hazy or Uneven Coating: This can result from silane aggregation due to excessive water contamination in the solvent or a silane concentration that is too high.
-
Poor Durability: Insufficient curing time or temperature can lead to a weakly cross-linked network that is susceptible to removal.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the preparation of hydrophobic surfaces using this compound. By carefully controlling the key experimental parameters of substrate preparation, silane deposition, and curing, researchers can consistently generate high-quality, low-energy coatings. The successful implementation of these protocols will enable advancements in a wide array of applications that demand precise control over surface hydrophobicity.
References
-
Gelest, Inc. (2016). sim6585.0 - this compound. Retrieved from [Link]
- Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds. (n.d.). Journal of Sol-Gel Science and Technology.
- Characterization of silane-based hydrophobic admixtures in concrete using TOF-MS. (2025).
-
Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]
- Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (n.d.).
- Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. (2024). MDPI.
-
Grand View Research. (2023). Hydrophobic Coating Market Size | Industry Report, 2030. Retrieved from [Link]
- Slippery Alkoxysilane Coatings for Antifouling Applications. (2023).
- Hydrolysis and condensation of silanes in aqueous solutions. (n.d.).
- Preparation of hydrophobic coatings with methyltrimethoxysilane modified Si-sol. (n.d.). Scientific.Net.
- Super-hydrophobic Hybrid Coatings Preparation used by Methyltrithoxysilane (MTES)
- On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. (2018). Polymers Paint Colour Journal.
- Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Co
- Self‐assembled silane monolayers: an efficient step‐by‐step recipe for high‐quality, low energy surfaces. (2015). Surface and Interface Analysis.
-
Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Retrieved from [Link]
- Exploring the Chemistry and Applications of Vinyltris(2-methoxyethoxy)silane. (n.d.). BenchChem.
- Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (2017).
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Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials with Methyltris(methoxyethoxy)silane: An Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction: Bridging Molecular Worlds with Methyltris(methoxyethoxy)silane
The sol-gel process offers a versatile and elegant chemical route for the creation of hybrid organic-inorganic materials at the nanoscale.[1][2] This methodology allows for the synthesis of a diverse range of materials, from dense coatings to highly porous aerogels, by transforming a system of molecular precursors into a solid oxide network through a series of hydrolysis and condensation reactions.[1] At the heart of many advanced hybrid materials are organosilane precursors, which possess both inorganic reactivity and organic functionality.
This guide focuses on a specific and potent precursor: this compound (MTMS). The unique structure of MTMS, featuring a methyl group and three hydrolyzable methoxyethoxy groups attached to a central silicon atom, allows for the formation of a stable siloxane (Si-O-Si) network that is intrinsically functionalized with organic moieties.[1] The non-hydrolyzable methyl group imparts hydrophobicity and flexibility to the final material, while the methoxyethoxy groups provide a distinct reactivity profile compared to more common precursors like methyltrimethoxysilane (MTMS) or methyltriethoxysilane (MTES).[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the underlying chemistry of MTMS in sol-gel synthesis, detailed experimental protocols, and insights into the characterization and application of the resulting hybrid materials.
The Sol-Gel Pathway with this compound: A Mechanistic Overview
The transformation of this compound from a liquid precursor to a solid hybrid material is governed by two fundamental chemical reactions: hydrolysis and condensation. The kinetics of these reactions are influenced by a multitude of factors, including pH, water-to-silane ratio, solvent, temperature, and the presence of a catalyst.[5]
Step 1: Hydrolysis
In the initial step, the methoxyethoxy groups of the MTMS molecule react with water, leading to the formation of reactive silanol groups (Si-OH) and the release of methoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, it is proposed that a proton attacks the oxygen atom of the alkoxy group, making it a better leaving group. This facilitates the nucleophilic attack by water on the silicon atom. Acid catalysis generally leads to a more rapid hydrolysis rate compared to the condensation rate, resulting in the formation of linear or weakly branched polymer chains.[5]
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxyl anion directly attacks the silicon atom. The rate of hydrolysis under basic conditions is typically slower than the subsequent condensation reactions, leading to the formation of more highly branched, particle-like structures.[5]
The larger steric hindrance of the methoxyethoxy group compared to a methoxy or ethoxy group is expected to slow down the hydrolysis rate.[3][4] This provides a greater window for controlling the initial stages of the reaction.
Step 2: Condensation
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). This process results in the gradual formation of a three-dimensional inorganic network, which constitutes the backbone of the gel. Condensation can occur through two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol Condensation: A silanol group reacts with an unhydrolyzed methoxyethoxy group to form a siloxane bond and a molecule of methoxyethanol.
The interplay between hydrolysis and condensation rates is critical in determining the final structure and properties of the hybrid material.
Visualizing the Sol-Gel Process
The following diagram illustrates the key steps in the sol-gel synthesis of a hybrid material using this compound.
Caption: The sol-gel process for this compound.
Protocol for the Synthesis of a Hybrid Methyl-Silica Xerogel
This protocol provides a general framework for the synthesis of a monolithic hybrid xerogel using this compound. Researchers should note that the optimal conditions, particularly the catalyst concentration and reaction times, may require empirical adjustment based on the desired material properties.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound (MTMS) | ≥95% | Sigma-Aldrich |
| Ethanol (EtOH), anhydrous | ACS Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore |
| Hydrochloric Acid (HCl), 1 M | Volumetric Standard | VWR |
| Ammonium Hydroxide (NH₄OH), 1 M | Volumetric Standard | VWR |
Experimental Procedure
Part 1: Sol Preparation (Acid-Catalyzed Hydrolysis)
-
Reaction Mixture Preparation: In a clean, dry glass beaker, combine 10 mL of this compound and 20 mL of ethanol.
-
Initiation of Hydrolysis: While stirring vigorously with a magnetic stir bar, add 5 mL of a 0.01 M HCl solution dropwise to the silane-ethanol mixture. The addition of an acid catalyst promotes the hydrolysis reaction.[5]
-
Hydrolysis Period: Cover the beaker with parafilm and continue stirring at room temperature for 2-4 hours. The solution should remain clear. The extended hydrolysis time is recommended due to the potentially slower reaction kinetics of the methoxyethoxy groups.
Part 2: Gelation (Base-Catalyzed Condensation)
-
Induction of Gelation: After the hydrolysis period, add 1 mL of 1 M NH₄OH dropwise to the sol while stirring. The addition of a base will catalyze the condensation reactions and initiate gelation.[5]
-
Casting: Immediately after adding the base, pour the sol into a suitable mold (e.g., a polystyrene cuvette or a petri dish).
-
Gelation Time: Seal the mold and allow it to stand undisturbed at room temperature. Gelation time can vary from minutes to hours depending on the specific conditions.
Part 3: Aging and Drying
-
Aging: Once the gel has solidified, it should be aged in its mother liquor for 24-48 hours. This step strengthens the silica network through further condensation reactions.
-
Solvent Exchange: After aging, carefully remove the gel from the mold and place it in a beaker containing fresh ethanol. Perform solvent exchange with ethanol several times over 2-3 days to remove water and residual reactants.
-
Drying: To obtain a xerogel, the gel is dried under ambient conditions. Place the gel in a fume hood and allow the solvent to evaporate slowly over several days. Slow drying is crucial to minimize cracking due to capillary stress.
Visualizing the Experimental Workflow
The following diagram outlines the step-by-step process for the synthesis of a hybrid methyl-silica xerogel.
Caption: Workflow for hybrid xerogel synthesis.
Characterization of MTMS-Derived Hybrid Materials
A comprehensive understanding of the synthesized hybrid materials requires a multi-technique characterization approach:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the Si-O-Si network and the presence of Si-CH₃ bonds. The disappearance of Si-O-C-H₂-C-H₂-O-CH₃ bands and the appearance of a broad Si-OH peak indicate successful hydrolysis, while the growth of a strong Si-O-Si peak signifies condensation.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure of the material.
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the surface area, pore volume, and pore size distribution of porous materials.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the hybrid material and quantify the organic content.
-
Contact Angle Measurement: To evaluate the hydrophobicity of the material's surface, which is influenced by the presence of methyl groups.
Applications in Research and Drug Development
The unique properties of hybrid materials derived from this compound open up a wide range of potential applications:
-
Hydrophobic Coatings: The presence of the methyl group provides a hydrophobic character to the material, making it suitable for creating water-repellent surfaces.
-
Drug Delivery Matrices: The porous nature of sol-gel derived materials can be tailored to encapsulate and control the release of therapeutic agents. The biocompatibility of silica-based materials is an added advantage in this context.
-
Biocatalysis: Enzymes and other biomolecules can be entrapped within the sol-gel matrix, providing a stable and reusable biocatalytic system.[5]
-
Low-Dielectric Constant Materials: The incorporation of organic groups into the silica network can lower the dielectric constant, making these materials promising for applications in microelectronics.
Conclusion and Future Perspectives
The sol-gel synthesis of hybrid materials using this compound offers a powerful platform for the development of advanced materials with tailored properties. While the fundamental principles of hydrolysis and condensation are well-understood, the specific reactivity of the methoxyethoxy groups warrants further investigation to fully harness the potential of this precursor. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the synthesis and application of these novel hybrid materials. Future work should focus on detailed kinetic studies of MTMS hydrolysis and condensation, as well as the exploration of co-precursor systems to further tune the material properties for specific applications in drug development and beyond.
References
-
Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. (2024). MDPI. [Link]
-
Exploring the Chemistry and Applications of Vinyltris(2-methoxyethoxy)silane. Supplier Website. [Link]
-
INFLUENCE OF THE ALKOXY GROUP OF THE Si-ALKOXIDES ON THE SOL-GEL PROCESS AND ON THE STRUCTURE. Revue Roumaine de Chimie. [Link]
-
Influence of the Alkoxy Group of the Si-Alkoxides on the Sol-Gel Process and on the Structure of the obtained Gels. (2025). ResearchGate. [Link]
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. [Link]
-
Preparation of sol-gel hybrid materials from γ-methacryloxypropyltrimethoxysilane and tetramethyl orthosilicate: study of the h. SciSpace. [Link]
-
Study of the Effects of Progressive Changes in Alkoxysilane Structure on Sol−Gel Reactivity. (2025). Research Publication. [Link]
-
Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]
-
Vinyltris(β-methoxyethoxy) silane CAS No. 1067-53-4. Nanjing Lanya Chemical. [Link]
-
(PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. [Link]
-
(PDF) Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. ResearchGate. [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. ResearchGate. [Link]
-
FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]
-
Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. NIH. [Link]
-
Hybrid Materials Based on Nanoparticles Functionalized with Alkylsilanes Covalently Anchored to Epoxy Matrices. NIH. [Link]
-
Degradation of Sol-Gel Acrylic Coatings Based on Si and Zr Investigated Using Electrochemical Impedance, Infrared and X-Ray Photoelectron Spectroscopies. Frontiers. [Link]
Sources
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- 2. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Surface Modification of Glass Substrates with Methyltris(methoxyethoxy)silane for Controlled Hydrophobicity
Abstract
This application note provides a comprehensive guide for the surface modification of glass substrates using Methyltris(methoxyethoxy)silane (MTEOS). The modification process imparts a stable, hydrophobic methyl-terminated surface, which is critical for a range of applications, including drug delivery, microfluidics, and specialized cell culture. We present a detailed, field-tested protocol covering substrate preparation, the silanization reaction, and post-processing steps. Furthermore, this document elucidates the underlying chemical mechanisms, discusses critical process parameters, and offers methods for characterizing the resulting self-assembled monolayer (SAM). The provided workflows are designed to be self-validating, ensuring reliable and reproducible results for researchers and drug development professionals.
Introduction: The Rationale for MTEOS Surface Modification
Glass is a ubiquitous substrate in biomedical and materials science due to its optical transparency, chemical stability, and rigidity. However, its native surface is highly hydrophilic and rich in silanol (Si-OH) groups. While advantageous for some applications, this hydrophilicity can lead to non-specific protein adsorption, uncontrolled wetting in microfluidic devices, and suboptimal performance in certain drug formulation processes.
Surface modification via silanization is a powerful technique to precisely control the surface chemistry of glass. This compound (MTEOS) is an organosilane that forms a robust, covalently bonded self-assembled monolayer (SAM) on hydroxylated surfaces. The reaction replaces the hydrophilic silanol groups with a layer of methyl groups, rendering the surface hydrophobic. This covalent attachment ensures the long-term stability of the coating, a significant advantage over physically adsorbed coatings. The length of the methoxyethoxy chains in MTEOS can also influence the packing density and flexibility of the resulting monolayer, offering a unique balance of properties compared to more common, shorter-chain silanes like methyltrimethoxysilane.
Mechanism of Silanization
The modification of a glass surface with MTEOS is a two-stage process that relies on the principles of hydrolysis and condensation.
-
Hydrolysis: The process is initiated by the hydrolysis of the methoxyethoxy groups on the MTEOS molecule in the presence of trace amounts of water. This reaction forms reactive silanetriols (Si-(OH)₃) and 2-methoxyethanol as a byproduct. Water is, therefore, a critical catalyst for the reaction.
-
Condensation: The newly formed, highly reactive silanetriols then condense with the silanol groups present on the glass substrate, forming stable, covalent siloxane bonds (Si-O-Si). Additionally, adjacent silanetriol molecules can cross-link with each other, creating a networked, polymeric layer on the surface. This cross-linking enhances the mechanical and chemical stability of the coating.
The following diagram illustrates the key steps in the reaction mechanism.
Figure 1: Chemical mechanism of MTEOS on a glass surface.
Experimental Protocol and Workflow
This protocol describes a robust method for modifying standard glass microscope slides. The entire workflow, from cleaning to characterization, is depicted below.
Figure 2: Experimental workflow for MTEOS surface modification.
Materials and Equipment
-
Substrates: Glass microscope slides or coverslips.
-
Reagents:
-
This compound (MTEOS, >95% purity)
-
Anhydrous Toluene (>99.8%)
-
Acetone (ACS grade)
-
Isopropanol (IPA, ACS grade)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
For Piranha Clean (optional, extreme caution required): Sulfuric Acid (H₂SO₄, 98%) and Hydrogen Peroxide (H₂O₂, 30%)
-
-
Equipment:
-
Ultrasonic bath
-
Fume hood
-
Glass staining jars or beakers with covers
-
Oven capable of reaching 120°C
-
Nitrogen or Argon gas line
-
Contact angle goniometer (for characterization)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves (nitrile or neoprene).
-
Step-by-Step Protocol
Step 1: Substrate Cleaning (Performed in a fume hood)
-
Rationale: This step removes organic residues and particulate contaminants from the glass surface, ensuring a pristine surface for uniform reaction.
-
Place glass slides in a slide rack and immerse in a beaker of acetone.
-
Sonicate for 15 minutes.
-
Decant the acetone and replace with isopropanol. Sonicate for another 15 minutes.
-
Decant the isopropanol and rinse thoroughly with DI water. Sonicate in DI water for 15 minutes.
-
Dry the slides under a stream of nitrogen or argon gas.
Step 2: Surface Activation (Hydroxylation)
-
Rationale: Activation creates a high density of surface silanol (Si-OH) groups, which are the reactive sites for MTEOS attachment. A higher density of these groups leads to a more uniform and densely packed monolayer.
-
Method A: Plasma Treatment (Recommended)
-
Place the cleaned, dry slides in a plasma cleaner.
-
Treat with oxygen or air plasma for 3-5 minutes according to the manufacturer's instructions. The surface should be highly hydrophilic post-treatment.
-
-
Method B: Piranha Solution (Effective but Hazardous)
-
EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle only in a designated fume hood with appropriate PPE.
-
Prepare the solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Always add peroxide to acid. The solution will become very hot.
-
Immerse the cleaned slides in the hot Piranha solution for 30-45 minutes.
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen.
-
-
Self-Validation Check: Place a small droplet of DI water on the activated surface. The water should spread out completely, indicating a contact angle of <10°. If not, repeat the activation step.
Step 3: Silanization
-
Rationale: This is the core reaction step where the MTEOS molecules are deposited from a non-aqueous solution onto the activated glass surface. Anhydrous solvent is critical to prevent premature polymerization of MTEOS in the solution itself.
-
In a fume hood, prepare a 1-2% (v/v) solution of MTEOS in anhydrous toluene in a clean, dry glass container.
-
Immediately immerse the activated and dried glass slides into the silanization solution.
-
Cover the container to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
Step 4: Rinsing and Curing
-
Rationale: Rinsing removes any physisorbed (non-covalently bonded) silane molecules. The final curing step drives off any remaining solvent and promotes further cross-linking within the monolayer, enhancing its stability.
-
Remove the slides from the silanization solution and immerse them in a beaker of pure anhydrous toluene. Sonicate for 10 minutes.
-
Repeat the sonication step with isopropanol for 10 minutes to remove the toluene.
-
Dry the slides under a stream of nitrogen.
-
Place the slides in an oven and cure at 110-120°C for 1 hour.
-
Allow the slides to cool to room temperature before characterization or use.
Parameter Optimization and Characterization
The quality of the MTEOS coating is highly dependent on several experimental variables. The following table summarizes their impact.
| Parameter | Typical Range | Effect on Surface | Rationale & Notes |
| MTEOS Concentration | 0.5 - 5% (v/v) | Higher concentration can lead to thicker, potentially aggregated layers. Lower concentration promotes monolayer formation. | Start with 1-2%. Excess silane can lead to multilayer formation and surface roughness. |
| Reaction Time | 30 min - 4 hours | Longer times generally ensure more complete surface coverage and cross-linking. | 1-2 hours is typically sufficient for monolayer formation. Extremely long times can contribute to aggregation. |
| Solvent | Anhydrous Toluene, Hexane | Must be anhydrous to prevent premature silane polymerization in solution. | Toluene is a common choice. The solvent should not have active protons that can react with the silane. |
| Curing Temperature | 100 - 120°C | Promotes covalent bond formation and drives off residual water and byproducts. | Temperatures above 120°C are generally not necessary and may risk damaging other surface components in more complex devices. |
| Humidity | Low (ambient) | Trace water is necessary to catalyze hydrolysis, but high humidity can cause rapid polymerization in the bulk solution. | Perform the reaction under ambient lab conditions but keep containers covered. Do not use a desiccated or inert atmosphere chamber unless experiencing issues with bulk polymerization. |
Characterization Methods
-
Static Water Contact Angle: This is the most common and immediate method to verify a successful hydrophobic modification. A properly MTEOS-coated glass surface should exhibit a water contact angle between 90° and 100°.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the coated surface, confirming the formation of a smooth, uniform layer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information of the surface. A successful coating will show an increase in the Carbon (C 1s) signal and a corresponding attenuation of the substrate's Silicon (Si 2p) and Oxygen (O 1s) signals.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle (<80°) | 1. Incomplete cleaning/activation.2. Insufficient reaction time.3. Degraded MTEOS reagent (hydrolyzed by air exposure). | 1. Re-evaluate cleaning protocol; check hydrophilicity after activation.2. Increase reaction time to 2-3 hours.3. Use a fresh bottle of MTEOS; handle under inert gas if possible. |
| Hazy or Oily Film on Surface | 1. MTEOS concentration too high.2. Insufficient rinsing.3. High humidity causing bulk polymerization. | 1. Reduce MTEOS concentration to 0.5-1%.2. Increase sonication time during rinsing steps.3. Ensure solvent is anhydrous and keep reaction vessel covered. |
| Inconsistent Coating | 1. Uneven cleaning or activation.2. Air bubbles trapped on the surface during immersion. | 1. Ensure full submersion and agitation during cleaning/activation.2. Immerse slides slowly and at an angle to prevent bubbles. |
Safety Precautions
-
This compound is a chemical irritant. Handle it in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents like toluene are flammable and toxic. Avoid inhalation and contact with skin.
-
Piranha solution is extremely dangerous. Its preparation and use should only be undertaken by trained personnel with a full understanding of the risks involved.
References
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Available at: [Link]
-
Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH. (General principles of silanization are often discussed in materials science contexts). Available at: [Link]
-
Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir, 22(26), 11142–11147. Available at: [Link]
-
Arcamone, J. J., & de la Fuente, J. R. (2014). Surface modification of silicon-based materials with organosilanes for biosensing applications. Journal of the Argentine Chemical Society, 101(1), 27-44. Available at: [Link]
Application Notes and Protocols for Methyltris(methoxyethoxy)silane as a Crosslinking Agent in Polymers
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Potential of Methyltris(methoxyethoxy)silane in Polymer Crosslinking
This compound (MTMS), a trifunctional organosilane, serves as a highly effective crosslinking agent for a variety of polymer systems. Its unique chemical structure, featuring a central silicon atom bonded to a methyl group and three methoxyethoxy groups, allows for a moisture-triggered cascade of hydrolysis and condensation reactions. This process results in the formation of a durable and stable three-dimensional siloxane network (Si-O-Si) within the polymer matrix. The resulting crosslinked polymers exhibit significantly enhanced mechanical properties, thermal stability, and adhesion to a wide range of substrates.
This application note provides a comprehensive guide to the utilization of this compound as a crosslinking agent. We will delve into the fundamental reaction mechanisms, present detailed protocols for its application in both silicone and silane-modified polyether systems, and offer insights into the selection of appropriate catalysts and the expected impact on polymer properties.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Tris(2-methoxyethoxy)methylsilane | [2] |
| CAS Number | 17980-64-2 | [3] |
| Molecular Formula | C10H24O6Si | [2] |
| Molecular Weight | 268.38 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 136.2 °C @ 5.5 mm Hg | [4] |
| Density | 1.034 g/mL at 25 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Reacts with water; soluble in many organic solvents | [2] |
Safety and Handling: this compound is classified as a substance that causes skin and serious eye irritation, and may damage fertility or the unborn child[2]. It is crucial to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles[2]. Store in a cool, dry place away from moisture and oxidizing agents[2]. Upon hydrolysis, it releases 2-methoxyethanol, which is a hazardous substance[2].
The Crosslinking Mechanism: A Step-by-Step Elucidation
The crosslinking process mediated by this compound is a moisture-cure system that proceeds in two primary stages: hydrolysis and condensation. This mechanism is fundamental to the formation of the robust siloxane network that reinforces the polymer structure.
Hydrolysis: The Activation Step
In the presence of atmospheric moisture, the three methoxyethoxy groups of this compound undergo hydrolysis to form reactive silanol groups (Si-OH) and 2-methoxyethanol as a byproduct. This reaction is the rate-determining step in the overall crosslinking process and can be catalyzed by either acids or bases[5]. The presence of a catalyst significantly accelerates the hydrolysis rate.
Condensation: Building the Network
The newly formed silanol groups are highly reactive and readily undergo condensation reactions with each other or with residual alkoxy groups. This condensation process results in the formation of stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network within the polymer matrix and releasing water or alcohol as a byproduct[6][7]. The extent and density of this network dictate the final mechanical properties of the cured polymer.
Application Protocol 1: Formulation of a One-Component (RTV-1) Silicone Sealant
One-component, room-temperature-vulcanizing (RTV-1) silicone sealants are widely used in construction and industrial applications. This compound acts as an excellent neutral-cure crosslinking agent in these formulations.
Causality Behind Experimental Choices:
-
Base Polymer: A silanol-terminated polydimethylsiloxane (PDMS) is used as the base polymer. The terminal hydroxyl groups are essential for reacting with the crosslinker.
-
Filler: Fumed silica is incorporated as a reinforcing filler to enhance the mechanical strength and provide thixotropy (non-sag properties) to the sealant.
-
Plasticizer: A non-reactive silicone fluid is added as a plasticizer to improve flexibility and reduce the modulus of the cured sealant.
-
Adhesion Promoter: An organofunctional silane, such as an aminosilane, is often included to improve adhesion to a variety of substrates.
-
Catalyst: An organotin compound, such as dibutyltin dilaurate (DBTDL), is a common catalyst to accelerate the curing process. Concerns over the toxicity of tin compounds are driving research into alternative catalysts[8].
Experimental Workflow:
Detailed Protocol:
-
Preparation of Components: Ensure all components are dry and free of moisture.
-
Mixing: a. To a planetary mixer, add 100 parts by weight of silanol-terminated polydimethylsiloxane (viscosity 50,000-100,000 cP). b. Gradually add 8-12 parts of fumed silica while mixing under a vacuum of <100 mbar. Continue mixing until the silica is fully dispersed and the mixture is homogeneous. c. Slowly add 15-25 parts of a non-reactive silicone fluid (e.g., trimethylsiloxy-terminated PDMS, viscosity 100 cP) and continue mixing under vacuum for 15-20 minutes. d. In a separate, dry container, pre-blend 3-6 parts of this compound with 0.5-1.5 parts of an aminosilane adhesion promoter (e.g., (3-aminopropyl)trimethoxysilane). e. Add the pre-blended silanes to the mixer and mix for a further 10-15 minutes under vacuum. f. Add 0.05-0.2 parts of dibutyltin dilaurate (DBTDL) catalyst and mix for a final 5 minutes under vacuum.
-
Packaging: Immediately package the formulated sealant into moisture-proof cartridges to prevent premature curing.
Expected Properties as a Function of Crosslinker Concentration:
| MTMS Concentration (parts by weight) | Tack-Free Time (minutes) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| 3 | ~45 | ~15 | ~1.2 | ~450 |
| 4.5 | ~30 | ~20 | ~1.8 | ~350 |
| 6 | ~20 | ~25 | ~2.2 | ~250 |
Note: These values are representative and can vary depending on the specific formulation, catalyst concentration, and curing conditions (temperature and humidity). Increasing the concentration of this compound generally leads to a faster cure rate, increased hardness and tensile strength, but a reduction in elongation at break[9].
Application Protocol 2: Crosslinking of a Silane-Terminated Polyether (STPE) for Adhesives and Coatings
Silane-terminated polyethers (STPEs), also known as MS Polymers, are increasingly used in high-performance, isocyanate-free adhesives and coatings. This compound can be used to end-cap polyether polyols, creating a moisture-curable system.
Causality Behind Experimental Choices:
-
Base Polymer: A polyether polyol (e.g., polypropylene glycol) serves as the flexible backbone of the polymer.
-
End-Capping: The polyol is reacted with an isocyanatosilane to introduce terminal silane groups. Alternatively, a two-step process involving a diisocyanate and an aminosilane can be employed.
-
Crosslinker: In some formulations, additional this compound can be added to increase the crosslink density.
-
Catalyst: As with silicone systems, organotin catalysts are effective. However, the industry is moving towards tin-free alternatives[10].
Experimental Workflow for STPE Synthesis and Formulation:
Detailed Protocol (Formulation Stage):
-
Preparation: To a moisture-free mixer, add 100 parts by weight of a pre-synthesized silane-terminated polyether resin.
-
Additive Incorporation: a. Add 50-100 parts of a filler (e.g., calcium carbonate) and 20-40 parts of a plasticizer (e.g., diisononyl phthalate). Mix under vacuum until homogeneous. b. Add 1-2 parts of a UV stabilizer and 1-2 parts of a water scavenger (e.g., vinyltrimethoxysilane).
-
Crosslinking and Adhesion: a. Add 1-4 parts of this compound to increase crosslink density and modify mechanical properties. b. Add 1-3 parts of an appropriate adhesion promoter (e.g., an epoxy-functional silane for bonding to metals).
-
Catalysis and Packaging: a. Add 0.1-0.5 parts of a suitable catalyst (e.g., a tin-free bismuth carboxylate catalyst)[11]. b. Mix thoroughly under vacuum and package in a sealed container.
Influence of this compound on Cured STPE Properties:
| Added MTMS (parts by weight) | Curing Time (23°C, 50% RH) | Hardness (Shore A) | Tensile Strength (MPa) | Adhesion to Aluminum (Peel Strength, N/mm) |
| 0 | 24-36 hours | 30 | 2.5 | 3.0 |
| 2 | 18-24 hours | 40 | 3.5 | 3.5 |
| 4 | 12-18 hours | 50 | 4.2 | 4.0 |
Note: These values are illustrative. The addition of this compound to an STPE formulation can significantly increase the crosslink density, leading to higher hardness, improved tensile strength, and faster curing times. The choice and concentration of the catalyst will also have a profound effect on the cure rate[12].
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Cure | - Insufficient moisture in the environment.- Inactive or insufficient catalyst.- Presence of moisture scavengers in excess. | - Increase ambient humidity or apply a fine water mist.- Verify catalyst activity and concentration.- Re-evaluate the amount of water scavenger in the formulation. |
| Poor Adhesion | - Inappropriate or insufficient adhesion promoter.- Contaminated substrate surface.- Formation of a weak boundary layer. | - Select an adhesion promoter suitable for the specific substrate.- Ensure the substrate is clean, dry, and free of grease.- Optimize the concentration of the crosslinker to avoid a brittle interface. |
| Poor Mechanical Properties | - Incorrect crosslinker concentration.- Incomplete mixing of components.- Incompatible formulation components. | - Adjust the concentration of this compound to achieve the desired balance of hardness and flexibility.- Ensure all components are thoroughly dispersed.- Review the compatibility of all raw materials. |
| Gelling in the Cartridge | - Moisture contamination during manufacturing or packaging. | - Ensure all raw materials are dry and the manufacturing process is conducted under anhydrous conditions.- Use high-quality, moisture-proof packaging. |
Conclusion
This compound is a versatile and effective crosslinking agent for a range of polymer systems, particularly in the formulation of neutral-cure RTV-1 silicone sealants and high-performance silane-terminated polyether adhesives and coatings. Its moisture-cure mechanism allows for controlled crosslinking, leading to polymers with enhanced mechanical strength, durability, and adhesion. By carefully controlling the formulation, including the concentration of this compound and the choice of catalyst, researchers and formulators can tailor the properties of the final product to meet the demands of a wide array of applications.
References
-
Gelest, Inc. (2016, November 30). Safety Data Sheet: this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhance Silicone Sealant Performance with Methyltris(methylethylketoxime)silane: A Versatile Cross-Linking Agent. Retrieved from [Link]
-
Silver Fern Chemical Inc. (n.d.). Methyltris(methylethylketoxime)silane Supplier. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Methyltris(methylethylketoximino)silane. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Process: Transforming Polymers for Superior Performance. Retrieved from [Link]
-
Melo, R. P. de, Aguiar, V. de O., & Marques, M. de F. V. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. Materials Research, 18(2), 313-320. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). SiSiB® Silane Crosslinkers. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Co-Formula. (n.d.). Vinyltris(Methylethylketoxime)Silane Cas 2224-33-1, VOS SILANE. Retrieved from [Link]
-
BRB International B.V. (2021). BRB Silanes Presentation. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Oximino Silane Crosslinkers. Retrieved from [Link]
-
Co-Formula. (n.d.). Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE. Retrieved from [Link]
-
American Coatings Association. (2016, February). A Catalyst for Crosslinkable Silane Terminated Polymers. Retrieved from [Link]
-
Silibase Silicone. (2023, November 22). Preparation of Siloxane Modified Polyolefins. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). The Introduction of Silane Crosslinking Agent. Retrieved from [Link]
-
King, R. E. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Silane-Modified Polymers. Retrieved from [Link]
-
PubChem. (n.d.). Tris(2-methoxyethoxy)vinylsilane. Retrieved from [Link]
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Nanjing Lanya Chemical. (n.d.). Vinyltris(β-methoxyethoxy) silane CAS No. 1067-53-4. Retrieved from [Link]
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Justia Patents. (2021, August 24). Compositions based on silane-terminated polymers with improved adhesion on thermoplastics. Retrieved from [Link]
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Xiong, Y., et al. (2025, June 7). Effects of surface treatments on the adhesion strengths between polyether ether ketone and both composite resins and poly(methyl methacrylate). PubMed Central. Retrieved from [Link]
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SANFAN Chemical. (2024, May 14). Silane Crosslinking Agent Recommendation. Retrieved from [Link]
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Kim, D.-J., et al. (n.d.). Mechanical Properties of Alkoxy Type Silicone Sealants. Retrieved from [Link]
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Studylib. (n.d.). Silane Chemistry Basics: Solutions Guide. Retrieved from [Link]
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MDPI. (n.d.). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer. Polymers. Retrieved from [Link]
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ResearchGate. (2025, August 6). Silane-terminated polyurethane applied to moisture-curable pressure-sensitive adhesive using a triethoxysilane. Retrieved from [Link]
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Semantic Scholar. (n.d.). silane grafting and cross linking of metallocene-catalysed lldpe and ldpe. Retrieved from [Link]
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Real-Time Monitoring of Methyltris(methoxyethoxy)silane (MTEOS) Hydrolysis and Condensation Using In Situ ATR-FTIR Spectroscopy
An Application Note for Researchers and Scientists
Abstract
Methyltris(methoxyethoxy)silane (MTEOS) is a key precursor in the synthesis of advanced hybrid organic-inorganic materials, valued for its role in forming robust siloxane networks with tailored functionalities. The performance of these materials is critically dependent on the kinetics of the underlying sol-gel process, which is initiated by the hydrolysis of MTEOS followed by condensation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an experimental setup for the in situ study of MTEOS hydrolysis. We present a detailed protocol using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, a powerful and accessible technique for real-time reaction monitoring. This guide explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative scientific literature to ensure technical accuracy and reliability.
Introduction: The Scientific Imperative for In Situ Analysis
The transition from a soluble silane precursor to a cross-linked inorganic polymer network is a complex process governed by two fundamental reactions: hydrolysis and condensation.[1] For a precursor like MTEOS, Si(CH₃)(OCH₂CH₂OCH₃)₃, the methoxyethoxy groups are sequentially replaced by hydroxyl groups in the presence of water (hydrolysis), producing 2-methoxyethanol as a byproduct. These resulting silanol (Si-OH) intermediates are highly reactive and subsequently condense to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the final material.[2]
The rates of these reactions are highly sensitive to experimental conditions such as pH, catalyst type, temperature, and solvent composition.[3][4] These parameters dictate the structure of the resulting network—from linear chains to highly branched or cyclic structures—which in turn defines the material's macroscopic properties.[5][6] Ex situ (offline) analysis methods can provide snapshots of the reaction but often miss the rapid formation of transient intermediates. In situ monitoring provides a continuous, real-time window into the reaction kinetics, allowing for a precise understanding of how process variables influence the sol-gel pathway.[7][8] Among the available techniques, ATR-FTIR spectroscopy is particularly well-suited for this purpose due to its high sensitivity, non-destructive nature, and ability to monitor key functional group transformations directly within the reaction medium.[9][10]
The MTEOS Sol-Gel Reaction Pathway
The overall transformation of MTEOS into a polysiloxane network proceeds in a cascading sequence of hydrolysis and condensation steps. The reaction can be catalyzed by either acid or base, which proceed via different mechanisms.[2]
-
Acid Catalysis: Involves the protonation of the alkoxy oxygen, making it a better leaving group that is subsequently displaced by a nucleophilic attack from a water molecule.[3]
-
Base Catalysis: Proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom, leading to a pentacoordinate intermediate that then expels an alkoxide anion.[2]
The rate of hydrolysis is typically at a minimum near a neutral pH of 7.[11] The subsequent condensation reactions can produce either water or alcohol as a byproduct.
Caption: MTEOS Hydrolysis and Condensation Pathway.
Principle of In Situ ATR-FTIR for Monitoring MTEOS Hydrolysis
ATR-FTIR spectroscopy works by measuring the changes in an internally reflected infrared beam that comes into contact with the sample. An evanescent wave penetrates a short distance into the sample, and specific wavelengths of light are absorbed by molecules at the crystal-sample interface. This makes it an ideal surface-sensitive technique for monitoring reactions in real-time without the need for sample extraction.
For MTEOS hydrolysis, the reaction progress can be tracked by monitoring the disappearance and appearance of characteristic infrared absorption bands.
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| Si-O-C Asymmetric Stretch | ~1080 - 1110 | Disappearance indicates consumption of MTEOS (hydrolysis).[12] |
| C-O Stretch (in Methoxyethanol) | ~1020 - 1040 | Appearance indicates the formation of the alcohol byproduct. |
| Si-OH Stretch | ~880 - 950 | Appearance indicates the formation of silanol intermediates.[13] |
| Si-O-Si Asymmetric Stretch | ~1050 - 1150 | Appearance indicates the formation of the siloxane network (condensation).[9] |
| O-H Stretch (Water & Silanol) | ~3200 - 3600 | Broad band; changes indicate consumption of water and formation of Si-OH. |
Note: The Si-O-C and Si-O-Si bands often overlap, which can complicate direct quantification. A common and reliable approach is to monitor the disappearance of a unique MTEOS band (e.g., a specific Si-O-C vibration) and/or the appearance of a unique band from the 2-methoxyethanol byproduct.[12] For more detailed speciation, results can be validated with complementary techniques like NMR spectroscopy.[14]
Experimental Protocol: In Situ ATR-FTIR Analysis
This protocol describes an acid-catalyzed hydrolysis of MTEOS in an aqueous ethanol solution.
Instrumentation and Reagents
-
Instrumentation:
-
FTIR Spectrometer equipped with a fast-recovery Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.
-
Dipper-style ATR probe or a horizontal ATR accessory with a reaction well. A Germanium (Ge) or Silicon (Si) crystal is recommended for aqueous systems.
-
Magnetic stirrer and stir bar.
-
Automated syringe pump or micropipette for precise reagent addition.
-
-
Reagents & Materials:
-
This compound (MTEOS), >95% purity.
-
Ethanol (EtOH), anhydrous, >99.5%.
-
Deionized (DI) water (18.2 MΩ·cm).
-
Hydrochloric acid (HCl), 0.1 M stock solution.
-
Isopropanol and Nitrogen gas for cleaning.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for In Situ ATR-FTIR Monitoring.
Step-by-Step Methodology
Part A: Instrument and Reaction Setup
-
Crystal Cleaning (Trustworthiness Pillar): Thoroughly clean the ATR crystal surface with isopropanol and dry it under a gentle stream of nitrogen. A clean crystal is paramount for a stable, artifact-free baseline.
-
Background Spectrum: Place the reaction solvent (e.g., a mixture of ethanol and DI water without the catalyst or silane) onto the ATR crystal. Allow the system to equilibrate for 5 minutes and collect a high-resolution background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution). This step is crucial as it subtracts the spectral contributions of the solvent from all subsequent measurements.
-
Reagent Preparation: Prepare the stock solutions. For example:
-
Solution A: A 1:1 molar ratio of MTEOS in ethanol.
-
Solution B: DI water with the desired concentration of HCl to achieve a target pH (e.g., pH 2-3). The hydrolysis rate is highly pH-dependent.[15]
-
Part B: In Situ Monitoring
-
Initiate Reaction: Remove the background solvent. Add the calculated volume of Solution B (aqueous catalyst) to the ATR reaction vessel. Start the magnetic stirrer at a constant, moderate speed (e.g., 300 RPM).
-
Start Data Acquisition: Configure the FTIR software for time-resolved (kinetic) scanning. Set the acquisition to collect one spectrum every 30-60 seconds.
-
Inject MTEOS: At a defined time point (t=0), inject the required volume of Solution A into the stirring aqueous solution and immediately start the data acquisition. Precise and rapid injection is key to accurately defining the start of the reaction.
-
Monitor: Continue collecting spectra for the desired reaction duration (e.g., 1-3 hours, or until the reaction appears to reach completion as indicated by stable spectra).
Data Analysis and Interpretation
-
Spectral Processing: Apply a consistent baseline correction to all spectra in the time series. If significant solvent evaporation occurs, normalization to a non-reacting solvent peak may be necessary.
-
Kinetic Profile Generation: Identify a characteristic peak for a reactant (e.g., the Si-O-C band at ~1100 cm⁻¹) and a product (e.g., the C-O band of 2-methoxyethanol). Measure the peak height or area for this band in each spectrum of the time series.
-
Plotting: Plot the normalized peak area/height against time. The resulting curve for the reactant should show an exponential decay, while the product curve will show a corresponding increase before plateauing as the reaction completes.
-
Kinetic Modeling: The hydrolysis of trialkoxysilanes can often be modeled using pseudo-first-order kinetics, especially when water is in large excess.[4] The rate constant (k) can be determined by fitting the decay of the reactant concentration (proportional to its peak area) to the integrated rate law:
-
ln[A]t = -kt + ln[A]₀
-
A plot of ln(Peak Area) versus time should yield a straight line with a slope of -k.
-
Conclusion
The use of in situ ATR-FTIR spectroscopy provides an exceptionally powerful and direct method for studying the hydrolysis and condensation kinetics of this compound. This technique allows researchers to understand the fundamental influence of process variables like pH, temperature, and concentration on the sol-gel process. By following the detailed protocol outlined in this note, scientists can generate high-quality, real-time kinetic data, enabling the rational design and optimization of advanced materials for a wide range of applications, from specialty coatings to controlled-release drug delivery systems.
References
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Vertex AI Search Result[16]: Sourced from an article on NMR-spectroscopic investigations of trialkoxysilane hydrolysis.
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Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions. Chemistry of Materials. [Link]
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In Situ and Ex Situ FTIR–ATR and Raman Microscopic Studies of Organosilane Hydrolysis and the Effect of Hydrolysis on Silane D. Applied Spectroscopy. [Link]
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Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development. [Link]
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Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy. [Link]
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Sol-gel polycondensation of methyltrimethoxysilane in ethanol studied by 29 Si NMR spectroscopy using a two-step acid/base procedure. ResearchGate. [Link]
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INFRARED STUDY OF THE SILICA/SILANE REACTION. University of Twente. [Link]
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A Sol-Gel/Solvothermal Synthetic Approach to Titania Nanoparticles for Raman Thermometry. MDPI. [Link]
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Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. ACS Omega. [Link]
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How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. [Link]
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TEOS Hydrolysis: pH & Catalyst Effects. Scribd. [Link]
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The influence of pH value on the reaction rate of TEOS hydrolysis... ResearchGate. [Link]
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Application Notes & Protocols: Methyltris(methoxyethoxy)silane in Anti-Corrosion Coatings for Steel
Introduction: The Imperative for Advanced Corrosion Mitigation
The corrosion of steel represents a significant and persistent challenge across virtually all industrial sectors, leading to substantial economic losses and compromising structural integrity and safety. Traditional anti-corrosion strategies, such as chromate conversion coatings, have proven effective but are now facing stringent regulatory restrictions due to the high toxicity and carcinogenic nature of hexavalent chromium.[1][2] This has catalyzed a paradigm shift towards the development of environmentally benign and high-performance alternatives.
Among the most promising next-generation solutions are organofunctional silane-based coatings. These molecules offer a unique dual functionality, enabling them to form a robust, covalent bridge between the inorganic steel surface and a protective organic topcoat, or to form a dense, standalone barrier film.[3][4][5][6] This application note provides a detailed technical guide on the use of Methyltris(methoxyethoxy)silane [CH₃Si(OCH₂CH₂OCH₃)₃], an organosilane ester, for creating a highly effective, hydrophobic, and durable anti-corrosion layer on steel. We will elucidate the underlying chemical mechanisms, provide detailed experimental protocols for application, and outline standard methodologies for performance validation.
The Core Mechanism: From Hydrolysis to a Cross-Linked Siloxane Barrier
The efficacy of this compound as a corrosion inhibitor stems from its ability to undergo a two-stage reaction process upon application: hydrolysis followed by condensation. This process transforms the liquid precursor into a solid, highly-adherent, and protective film.
Stage 1: Hydrolysis The process is initiated when the silane is introduced into an aqueous or aqueous-alcoholic solution. The methoxyethoxy groups [(–OCH₂CH₂OCH₃)] are hydrolyzable. In the presence of water, they react to form reactive silanol groups (Si-OH) and non-toxic methoxyethanol as a byproduct.[3][7][8][9] This activation step is crucial for enabling the subsequent bonding to the substrate.
Stage 2: Condensation Once the silanol groups are formed, two concurrent condensation reactions take place, particularly during the curing stage:
-
Interfacial Bonding: The silanol groups exhibit a strong affinity for the hydroxyl groups (-OH) that are naturally present on the surface of steel. They react to form highly stable, covalent metallo-siloxane bonds (Fe-O-Si), which anchor the coating firmly to the substrate.[4][10][11] This chemical bond is fundamental to the superior adhesion of silane films.
-
Cross-Linking: Adjacent silanol groups react with each other to form a dense, three-dimensional, and highly cross-linked siloxane network (Si-O-Si).[2][7][10][12] The presence of the methyl group (-CH₃) on the silicon atom imparts a hydrophobic character to this network, which acts as a formidable physical barrier, repelling water and corrosive ions like chlorides from reaching the steel surface.
The combination of strong interfacial adhesion and the formation of a hydrophobic barrier layer is the cornerstone of the corrosion protection mechanism.
Caption: Mechanism of silane film formation on a steel substrate.
Detailed Experimental Protocols
The successful application of a silane coating is critically dependent on meticulous substrate preparation and controlled process parameters. The following protocols provide a validated workflow for laboratory-scale applications.
Protocol A: Steel Substrate Preparation
Causality: The objective is to create a chemically active and pristine surface, free of organic and inorganic contaminants, to ensure optimal formation of Fe-O-Si bonds. Incomplete cleaning is a primary cause of coating delamination and failure.
-
Mechanical Polishing: Begin by polishing the carbon steel coupons with silicon carbide (SiC) grinding papers of progressively finer grades (e.g., 240, 400, 600, 800, up to 3000) to remove mill scale and create a uniform surface.[1]
-
Solvent Degreasing: Place the polished coupons in an ultrasonic bath containing acetone for 5-10 minutes to remove organic residues and oils.[1]
-
Secondary Rinsing: Transfer the coupons to a second ultrasonic bath containing methanol or ethanol for another 5 minutes to remove residual acetone and other contaminants.[1]
-
Final Rinse & Dry: Thoroughly rinse the coupons with deionized (DI) water and immediately dry them using a stream of nitrogen or clean, compressed air.
-
Storage: Store the cleaned coupons in a desiccator to prevent re-oxidation before the coating application. The coating should be applied as soon as possible after cleaning.
Protocol B: Silane Solution Preparation & Hydrolysis
Causality: The silane must be pre-hydrolyzed in a controlled manner to generate the reactive silanol groups. The pH and aging time of the solution are critical parameters that influence the degree of hydrolysis and initial oligomerization, which in turn affect film quality.[13]
-
Solvent Mixture Preparation: Prepare a solvent mixture of 90% ethanol and 10% deionized water by volume.
-
Silane Addition: In a clean glass beaker with a magnetic stirrer, add 2-5% by volume of this compound to the solvent mixture.
-
pH Adjustment: Adjust the pH of the solution to approximately 4.0-4.5 using a weak acid like acetic acid. An acidic pH catalyzes the hydrolysis reaction.
-
Hydrolysis (Aging): Cover the beaker to prevent evaporation and allow the solution to stir at room temperature for at least 1-2 hours. Some formulations may benefit from longer hydrolysis times (up to 24 hours) to achieve an optimal balance of hydrolyzed monomers and oligomers.[7][13] The solution is now ready for application.
Protocol C: Coating Application & Curing
Causality: The application method determines the film thickness and uniformity, while the curing step provides the thermal energy required to drive the condensation reactions to completion, forming the stable, cross-linked protective film.[3][12]
-
Application (Dip-Coating): Immerse the prepared steel coupons into the hydrolyzed silane solution for a controlled duration, typically between 60 to 120 seconds.[13] Withdraw the coupons slowly and uniformly to ensure an even coating.
-
Pre-Drying: Allow the coated coupons to air-dry at room temperature for 10-15 minutes to allow for solvent evaporation.
-
Curing: Transfer the coupons to a pre-heated oven. Cure the coating at a temperature of 100-120°C for 60 minutes.[1] This step is crucial for forming the dense Si-O-Si network and ensuring strong adhesion to the steel substrate.
-
Cooling: After curing, allow the coated samples to cool down to room temperature before proceeding with performance evaluation.
Performance Evaluation & Data Analysis
To validate the anti-corrosion efficacy of the this compound coating, a combination of electrochemical testing and accelerated aging is recommended.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the barrier properties of the coating. The test is performed by immersing uncoated and coated steel samples in a corrosive solution (e.g., 3.5% NaCl) and applying a small amplitude AC signal over a range of frequencies.[1][3] A higher impedance modulus (|Z|), particularly at low frequencies, indicates superior barrier properties and enhanced corrosion resistance.[14][15]
Potentiodynamic Polarization (PDP)
PDP tests provide quantitative data on corrosion kinetics. By scanning the potential, a polarization curve is generated from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be extrapolated. A successful anti-corrosion coating will shift Ecorr to more noble (positive) values and, more importantly, significantly decrease the icorr.[1][3] A lower icorr value directly corresponds to a lower corrosion rate.
Neutral Salt Spray Test (ASTM B117)
This is a standardized accelerated corrosion test used to assess the durability of a coating.[16][17] Coated samples are placed in a chamber and exposed to a continuous fog of 5% NaCl solution at 35°C.[16][18] The samples are periodically inspected for signs of corrosion, such as red rust. The time elapsed until the first appearance of corrosion is a key metric for comparing the performance of different coating systems.[17]
Typical Performance Data
The following table summarizes representative data from electrochemical tests, illustrating the performance enhancement provided by a silane coating.
| Parameter | Uncoated Carbon Steel | Steel with Silane Coating | Performance Indication |
| Corrosion Current (i_corr_) | ~10⁻⁵ A/cm² | ~10⁻⁸ A/cm² | ~1000x reduction in corrosion rate |
| Low-Frequency Impedance | ~10³ Ω·cm² | ~10⁶ - 10⁷ Ω·cm² | Significantly enhanced barrier properties |
| Charge Transfer Resistance (R_ct_) | Low | High | Indicates inhibition of electrochemical reactions at the metal surface[7][14] |
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Application Notes and Protocols for the Functionalization of Nanoparticles with Methyltris(methoxyethoxy)silane
A Foreword on Surface Engineering of Nanomaterials
In the dynamic fields of nanotechnology, drug delivery, and materials science, the ability to precisely control the surface chemistry of nanoparticles is paramount. Functionalization, the process of modifying the surface of a nanoparticle to impart new properties or reactivity, is a cornerstone of nanomaterial engineering. This guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles using Methyltris(methoxyethoxy)silane, a versatile organosilane coupling agent.
The unique structure of this compound, featuring a central silicon atom bonded to a methyl group and three hydrolyzable methoxyethoxy groups, allows for the creation of a stable, covalently bound organic layer on the surface of various inorganic nanoparticles. This modification can dramatically alter the nanoparticle's properties, transforming a hydrophilic surface to a more hydrophobic one, improving dispersibility in organic solvents and polymer matrices, and providing a platform for further chemical conjugation.[1]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of surface functionalization to advance their work. The protocols and insights provided herein are grounded in established principles of silane chemistry and are designed to be both informative and practical.
The Chemistry of Silanization: A Tale of Two Reactions
The covalent attachment of this compound to the surface of a nanoparticle is a fascinating process driven by two fundamental chemical reactions: hydrolysis and condensation.[2][3] Understanding this mechanism is crucial for optimizing the functionalization process and achieving the desired surface properties.
Step 1: Hydrolysis - The Awakening of Reactivity
The process begins with the hydrolysis of the methoxyethoxy groups on the silane molecule. In the presence of water, these groups are cleaved, forming reactive silanol groups (Si-OH). The rate of this reaction is influenced by several factors, including pH, temperature, and the nature of the solvent.[3][4] Generally, hydrolysis is catalyzed by both acidic and basic conditions and is slowest at a neutral pH.[5] The methoxyethoxy groups are generally more susceptible to hydrolysis than larger, bulkier alkoxy groups, though slightly less reactive than simple methoxy groups due to steric hindrance.[4][6]
Step 2: Condensation - Forging the Covalent Bond
Once formed, the silanol groups on the this compound molecule can undergo condensation reactions. This can occur in two ways:
-
Self-Condensation: The silanol groups on one silane molecule can react with those on another, forming siloxane bonds (Si-O-Si) and leading to the formation of small oligomers in solution.
-
Surface Condensation: More importantly, the silanol groups on the silane can react with the hydroxyl groups present on the surface of many inorganic nanoparticles (e.g., silica, metal oxides). This reaction forms a stable, covalent Si-O-nanoparticle bond, effectively grafting the silane onto the nanoparticle surface.[7]
It is the delicate balance between these two condensation pathways that determines the quality and uniformity of the resulting surface coating.
Visualizing the Silanization Workflow
The following diagram illustrates the key stages involved in the functionalization of a nanoparticle with this compound.
Caption: Experimental workflow for nanoparticle functionalization.
Application Notes: Harnessing the Power of Functionalized Nanoparticles
The surface modification of nanoparticles with this compound opens up a vast array of possibilities across various scientific disciplines. The resulting methyl-terminated surface imparts a hydrophobic character to the nanoparticles, which is highly desirable in numerous applications.
-
Drug Delivery: The hydrophobic surface can enhance the loading of hydrophobic drugs into nanoparticle carriers. By tuning the surface properties, the interaction of nanoparticles with biological membranes can be modulated, potentially improving cellular uptake and drug efficacy.[8][9][10]
-
Advanced Materials and Composites: Functionalized nanoparticles can be used as reinforcing agents in polymer composites. The improved dispersion and interfacial adhesion between the nanoparticles and the polymer matrix, facilitated by the silane coupling agent, can lead to materials with enhanced mechanical strength, thermal stability, and durability.[1][11][12]
-
Coatings and Adhesives: The incorporation of these functionalized nanoparticles into coatings and adhesives can improve their performance by enhancing adhesion to inorganic substrates and increasing resistance to moisture and other environmental factors.[13][14]
-
Biomedical Applications: While the methyl group itself is relatively inert, the silanized surface provides a stable platform that can be further modified with other functional groups for specific targeting or sensing applications in diagnostics and therapeutics.[15]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the functionalization of nanoparticles with this compound. It is important to note that these are general guidelines, and optimization of reaction parameters may be necessary for specific nanoparticle types and desired surface coverages.
Materials and Equipment
| Reagents | Equipment |
| Nanoparticles (e.g., silica, iron oxide) | Round-bottom flask with condenser |
| This compound | Magnetic stirrer with heating mantle |
| Anhydrous Toluene or Ethanol | Sonicator |
| Deionized Water | Centrifuge |
| Ethanol (absolute) | Vacuum oven or desiccator |
| Nitrogen or Argon gas supply | pH meter |
| Standard laboratory glassware |
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[6][16]
-
Inhalation: May cause respiratory tract irritation. Work in a well-ventilated fume hood.[16]
-
Skin Contact: Causes skin irritation. Wear appropriate chemical-resistant gloves.[16]
-
Eye Contact: Causes serious eye irritation. Wear safety goggles.[16]
-
Reproductive Toxicity: May damage fertility or the unborn child.[16]
-
Handling: Avoid contact with moisture, as it can hydrolyze. Handle under an inert atmosphere (e.g., nitrogen or argon).[17]
Protocol 1: General Functionalization in an Organic Solvent (Toluene)
This protocol is suitable for nanoparticles that are dispersible in non-polar organic solvents.
-
Nanoparticle Preparation:
-
Disperse 1.0 g of the desired nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion and break up any agglomerates.
-
-
Silanization Reaction:
-
Place the flask under a nitrogen or argon atmosphere and equip it with a condenser and a magnetic stirrer.
-
Add 0.5-2.0 mL of this compound to the nanoparticle suspension. The optimal amount will depend on the surface area of the nanoparticles and the desired grafting density.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. The elevated temperature promotes the condensation reaction.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Discard the supernatant, which contains unreacted silane and by-products.
-
Wash the nanoparticles by re-dispersing them in fresh anhydrous toluene, sonicating briefly, and centrifuging again. Repeat this washing step at least three times.
-
Perform a final wash with ethanol to remove residual toluene.
-
-
Drying:
-
Dry the purified nanoparticles in a vacuum oven at 60-80 °C overnight to remove all solvent.
-
Store the dried, functionalized nanoparticles in a desiccator to prevent exposure to moisture.
-
Protocol 2: Functionalization in an Aqueous-Alcoholic Solution
This protocol is suitable for nanoparticles that are readily dispersed in water or alcohol.
-
Nanoparticle and Silane Preparation:
-
Disperse 1.0 g of nanoparticles in a mixture of 40 mL of ethanol and 10 mL of deionized water in a round-bottom flask.
-
In a separate container, prepare a solution of 0.5-2.0 mL of this compound in 5 mL of ethanol.
-
-
Hydrolysis and Reaction:
-
While stirring the nanoparticle suspension, slowly add the silane solution dropwise.
-
Adjust the pH of the mixture to 4-5 using a dilute acid (e.g., acetic acid) to catalyze the hydrolysis of the silane.
-
Stir the reaction mixture at room temperature for 2-4 hours to allow for hydrolysis and initial condensation.
-
Increase the temperature to 60-80 °C and continue stirring for an additional 8-16 hours to promote covalent bond formation.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane and by-products.
-
-
Drying:
-
Dry the functionalized nanoparticles in a vacuum oven at 80-100 °C overnight.
-
Store in a desiccator.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles and to quantify the extent of surface modification.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of the methyl and siloxane groups on the nanoparticle surface. | Appearance of new peaks corresponding to C-H stretching of the methyl group and Si-O-Si stretching from the siloxane linkage. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (silane) grafted onto the nanoparticle surface. | A weight loss step at elevated temperatures corresponding to the decomposition of the organic coating. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles in different solvents. | A change in hydrodynamic diameter and polydispersity index compared to the unmodified nanoparticles. |
| Contact Angle Measurement | To determine the change in surface hydrophobicity. | An increase in the water contact angle, indicating a more hydrophobic surface. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Nanoparticle Aggregation | Incomplete functionalization or self-condensation of the silane. | Ensure anhydrous conditions for the organic solvent protocol. Optimize the silane concentration and reaction time. Use sonication to break up aggregates before and during the reaction. |
| Low Grafting Density | Insufficient reaction time or temperature. Inactive nanoparticle surface. | Increase the reaction time and/or temperature. Pre-treat the nanoparticles with an acid or base wash to increase the density of surface hydroxyl groups. |
| Inconsistent Results | Presence of moisture. Variability in nanoparticle starting material. | Use anhydrous solvents and handle silane under an inert atmosphere. Thoroughly characterize the starting nanoparticles before each experiment. |
Concluding Remarks
The functionalization of nanoparticles with this compound is a powerful technique for tailoring their surface properties for a wide range of applications. By carefully controlling the reaction conditions and thoroughly characterizing the resulting materials, researchers can create novel nanomaterials with enhanced performance and functionality. The protocols and information presented in this guide provide a solid foundation for successfully implementing this versatile surface modification strategy.
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Silanization of Silicon Wafers: A Step-by-Step Guide to Surface Functionalization
This comprehensive guide provides a detailed protocol for the silanization of silicon wafers, a fundamental surface modification technique critical for numerous applications in research, diagnostics, and drug development. From biosensor fabrication to advanced material science, the ability to precisely control the surface chemistry of silicon wafers is paramount. This document offers an in-depth exploration of the chemical principles, procedural steps, and validation methods that underpin successful and reproducible silanization.
Introduction: The "Why" of Silanization
Silicon wafers, with their native oxide layer (SiO₂), present a surface rich in hydroxyl (-OH) groups. These groups serve as ideal anchor points for covalent modification. Silanization is the process of covalently bonding organosilane molecules to this hydroxylated surface.[1][2] This functionalization transforms the wafer's surface properties, enabling the attachment of a diverse range of molecules, including biomolecules like DNA and proteins, fluorescent dyes, and drug conjugates.[1][3][4] The resulting self-assembled monolayer (SAM) can alter surface energy, wettability, and chemical reactivity, making it a cornerstone technique for applications requiring specific and stable surface chemistries.[1][2][4]
The Chemistry of a Perfect Monolayer
The success of silanization hinges on a two-step chemical reaction: hydrolysis and condensation. Understanding this mechanism is crucial for troubleshooting and optimizing the process.
-
Step 1: Hydrolysis. Organosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), possess hydrolyzable groups (e.g., alkoxy groups like ethoxy or methoxy). In the presence of trace amounts of water, these groups hydrolyze to form reactive silanol (Si-OH) groups.[4][5][6]
-
Step 2: Condensation. These newly formed silanol groups on the organosilane molecule then react with the hydroxyl groups on the silicon wafer surface. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively tethering the organosilane to the wafer.[1][5][7] Additionally, lateral polymerization between adjacent silane molecules can occur, creating a cross-linked and robust monolayer.[3]
Caption: The two-step chemical reaction of silanization.
The choice of silane is critical and depends on the desired surface functionality. Common silanes include those with amine, thiol, or epoxy terminal groups, each offering a different chemical handle for subsequent molecular immobilization.[8]
Critical Preparatory Step: Wafer Cleaning and Activation
The quality of the silane layer is directly dependent on the cleanliness and hydroxylation of the silicon wafer surface. Any organic or particulate contamination will obstruct the reaction sites, leading to a non-uniform and incomplete monolayer.[9] Therefore, a rigorous cleaning protocol is non-negotiable.
Recommended Cleaning Protocols
Several methods exist for cleaning silicon wafers, with the choice depending on the nature of the contaminants and the required level of cleanliness.
Protocol 1: Solvent Cleaning
This is a basic but essential first step to remove organic residues and oils.[10][11][12]
-
Place the silicon wafer in a beaker with acetone. For enhanced cleaning, the beaker can be placed in an ultrasonic bath for 5-10 minutes.[11][13]
-
Transfer the wafer to a beaker with methanol or isopropyl alcohol (IPA) for 2-5 minutes to remove any residual acetone.[10][14]
-
Rinse the wafer thoroughly with deionized (DI) water.[12][14]
-
Dry the wafer under a stream of inert gas, such as nitrogen.[10][14]
Protocol 2: RCA Clean
Developed at RCA laboratories, this is a widely used, more aggressive method for removing organic and ionic contaminants.[12][15]
-
SC-1 (Standard Clean 1): This step removes organic residues.
-
Prepare the SC-1 solution by mixing 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂). Caution: Add the H₂O₂ slowly to the heated solution.
-
Heat the solution to 70-80°C.
-
Immerse the wafer in the solution for 10-15 minutes.[14]
-
Rinse copiously with DI water.
-
-
SC-2 (Standard Clean 2): This step removes metallic ions.
-
Prepare the SC-2 solution by mixing 6 parts DI water, 1 part 37% hydrochloric acid (HCl), and 1 part 30% hydrogen peroxide (H₂O₂).
-
Heat the solution to 70-80°C.
-
Immerse the wafer for 10-15 minutes.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
Protocol 3: Piranha Solution
This is a highly effective but extremely hazardous method for removing stubborn organic residues and hydroxylating the surface.[3][16] Extreme caution must be exercised when handling Piranha solution.
-
Prepare the Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3-7 parts concentrated sulfuric acid (H₂SO₄). Warning: This reaction is highly exothermic and can be explosive if the peroxide is not added slowly and with cooling.
-
Immerse the wafer in the solution for 10-30 minutes at room temperature or briefly at a higher temperature (e.g., 90°C).[16]
-
Rinse extensively with DI water and dry with nitrogen.
Surface Activation
The cleaning process, particularly with RCA or Piranha solutions, also serves to activate the surface by increasing the density of hydroxyl groups, which are the reactive sites for silanization.[3][17] For some applications, a final dip in dilute hydrofluoric acid (HF) may be used to remove the native oxide layer, followed by a controlled re-oxidation to create a fresh, uniform oxide layer.[10][14]
Silanization Methodologies: Liquid Phase vs. Vapor Phase
There are two primary methods for depositing the silane layer: liquid-phase deposition and vapor-phase deposition. The choice between them depends on factors such as the desired layer quality, the specific silane being used, and available equipment.[18]
Liquid-Phase Deposition
This is a common and accessible method that involves immersing the substrate in a solution containing the silane.[19]
Advantages:
-
Simple setup, requiring standard laboratory glassware.
-
Well-established protocols for a wide range of silanes.
Disadvantages:
-
Difficult to control the amount of water in the solvent, which can lead to premature silane polymerization in the solution and the formation of aggregates and multilayers on the surface.[9][19]
-
Requires the use of organic solvents, which may have toxicity and disposal concerns.[20]
Protocol for Liquid-Phase Silanization:
-
Prepare a 1-5% (v/v) solution of the desired organosilane in an anhydrous solvent (e.g., toluene, acetone).[16] It is crucial to use a dry solvent to minimize silane polymerization in the solution.
-
Immerse the cleaned and dried silicon wafer in the silane solution. The reaction is typically carried out for 2-24 hours at room temperature.[16]
-
After the reaction, remove the wafer and rinse it with the anhydrous solvent to remove any physisorbed silane molecules. Sonication for a few minutes in the solvent can aid in removing aggregates.[13][16]
-
Cure the silanized wafer in an oven at 110-150°C for 10-60 minutes to promote covalent bonding and remove residual solvent.[9][21]
Vapor-Phase Deposition
In this method, the substrate is exposed to the silane in a gaseous state, typically in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) system.[20][21]
Advantages:
-
Produces smoother and more uniform monolayers as it minimizes uncontrolled polymerization in solution.[19][22][23]
-
Requires smaller quantities of silane, reducing waste.[20]
-
Offers better reproducibility.[20]
Disadvantages:
-
May require specialized and more expensive vacuum equipment.[20]
-
The reaction is highly dependent on the trace amount of water adsorbed on the substrate surface.[19][22]
Protocol for Vapor-Phase Silanization:
-
Place the cleaned and dried silicon wafer inside a vacuum desiccator.
-
In a small, open container (e.g., an aluminum foil cap), place a few drops of the liquid organosilane. Place this container next to or under the wafer.[21]
-
Evacuate the desiccator to a low pressure. The silane will vaporize and react with the wafer surface.
-
Allow the reaction to proceed for 15 minutes to several hours.[21]
-
After the reaction, vent the desiccator with an inert gas.
-
Remove the wafer and rinse with an anhydrous solvent to remove any excess physisorbed silane.
-
Cure the wafer in an oven at 110-150°C for 10-30 minutes.[21]
Caption: A simplified workflow for liquid- and vapor-phase silanization.
Validation and Characterization: A Self-Validating System
To ensure the success of the silanization process, it is essential to characterize the modified surface. These techniques provide quantitative and qualitative feedback on the quality of the silane layer.
| Characterization Technique | Information Provided |
| Contact Angle Goniometry | Measures the surface hydrophobicity or hydrophilicity. A successful silanization with a hydrophobic silane will result in a significant increase in the water contact angle compared to the clean, hydrophilic silicon wafer.[9][24] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of elements from the silane molecule (e.g., nitrogen for aminosilanes, sulfur for mercaptosilanes). It can also provide an estimate of the layer thickness.[19][24][25] |
| Ellipsometry | Measures the thickness of the deposited silane layer with high precision.[24][25] |
| Atomic Force Microscopy (AFM) | Provides a topographical image of the surface, revealing its smoothness and uniformity. It can also detect the presence of silane aggregates.[19][24] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uneven or patchy surface coverage | - Inadequate wafer cleaning.[9]- Insufficient density of hydroxyl groups.[9]- Premature polymerization of silane in solution.[9] | - Implement a more rigorous cleaning protocol (e.g., RCA or Piranha clean).- Ensure proper surface activation.- Use anhydrous solvents and control humidity during liquid-phase deposition. |
| Low hydrophobicity (low contact angle) | - Incomplete monolayer formation.- Formation of a disordered multilayer.- Degraded silane reagent. | - Increase reaction time or silane concentration.- Optimize reaction conditions to favor monolayer formation (e.g., use vapor-phase deposition).- Use fresh, properly stored silane. |
| Presence of aggregates on the surface | - Silane polymerization in solution. | - Use anhydrous solvents.- Consider vapor-phase deposition.- Sonicate the wafer in a fresh solvent after deposition to remove aggregates.[13] |
Conclusion
The silanization of silicon wafers is a powerful and versatile technique for surface functionalization. By understanding the underlying chemistry, meticulously preparing the substrate, and choosing the appropriate deposition method, researchers can create high-quality, uniform, and stable self-assembled monolayers. The inclusion of robust characterization methods is critical for validating the process and ensuring the reproducibility required for advanced applications in science and technology.
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
Application Note: Formulation of High-Performance Adhesives and Sealants Using Methyltris(methoxyethoxy)silane
Abstract
This technical guide provides researchers, scientists, and formulation chemists with a comprehensive framework for utilizing Methyltris(methoxyethoxy)silane (MTMES) in the development of advanced adhesives and sealants. We delve into the fundamental reaction mechanisms, multifunctional roles, and practical formulation strategies. Detailed experimental protocols for preparation and performance evaluation are provided, underpinned by authoritative references and field-proven insights to ensure scientific integrity and reproducible outcomes.
The Foundational Chemistry of this compound
This compound, with its unique molecular structure, serves as a powerful trifunctional coupling agent and crosslinker. Its efficacy is rooted in the principles of silane chemistry, specifically a two-step process of hydrolysis and condensation. Understanding this mechanism is critical to harnessing its full potential in any formulation.
The overall process begins when the methoxyethoxy groups on the silicon atom are exposed to water. This initiates a hydrolysis reaction, replacing the alkoxy groups with reactive hydroxyl groups, known as silanols (Si-OH). This step can be catalyzed by either acids or bases.[1][2] Following hydrolysis, these unstable silanol intermediates readily undergo condensation. They can react with each other to form highly stable and durable siloxane bonds (Si-O-Si), creating a crosslinked network. Crucially, they can also react with hydroxyl groups present on the surface of inorganic substrates like glass, metal, and minerals, forming robust covalent bonds (Substrate-O-Si).[3][4] This dual reactivity allows MTMES to act as a true molecular bridge.
The reaction pathway is visualized below:
Figure 1: The two-step reaction mechanism of MTMES.
Multifunctional Roles of MTMES in Formulations
The hydrolysis and condensation reactions enable MTMES to perform several critical functions simultaneously within an adhesive or sealant matrix.
Adhesion Promoter: The Molecular Bridge
The primary role of MTMES is to enhance adhesion between the organic polymer base of the sealant and inorganic surfaces or fillers.[5][6] Without a coupling agent, the interface between these dissimilar materials is weak and highly susceptible to degradation by moisture. MTMES creates a chemical bridge: its silanol groups form covalent bonds with the substrate, while its methyl group provides compatibility and entanglement with the organic polymer matrix.[7][8] This dramatically increases bond strength and, most importantly, durability, preventing delamination in wet or humid environments.
Figure 2: MTMES as a molecular bridge at the interface.
Crosslinking Agent for Enhanced Mechanical Properties
When dispersed throughout the polymer matrix, MTMES molecules can co-condense to form a three-dimensional siloxane network. This network reinforces the polymer, leading to significant improvements in the mechanical properties of the cured product.[5] These enhancements include:
-
Increased Cohesive Strength: The internal strength of the sealant is improved.
-
Improved Tear Resistance and Elongation: The material becomes tougher and more resilient.
-
Enhanced Thermal and Chemical Stability: The durable Si-O-Si bonds provide resistance to environmental stressors.[9]
In-Situ Moisture Scavenger
Many advanced formulations, particularly one-component polyurethane systems, are highly sensitive to premature curing caused by ambient moisture. The alkoxy groups of MTMES react rapidly with excess water in the formulation.[5] This "scavenging" effect prevents unwanted side reactions and ensures a consistent cure profile and extended shelf life for the uncured product.
Formulation Guidelines and Strategies
The effective incorporation of MTMES requires careful consideration of the method and concentration.
Methods of Incorporation
There are two primary methods for using MTMES as an adhesion promoter:
-
Integral Blend: MTMES is added directly into the bulk adhesive or sealant formulation during the mixing process. This is the most straightforward method. For it to be effective, the MTMES molecule must remain mobile enough to migrate to the substrate interface during application and curing.[10]
-
Primer Application: The substrate surface is pre-treated with a dilute solution of MTMES. This is the most effective way to promote adhesion, as it ensures the silane is precisely located at the interface where it is needed.[11] A typical primer consists of 0.5% to 5% MTMES in an alcohol or water/alcohol solvent.[10]
Recommended Starting Levels & Data
The optimal concentration of MTMES depends on the specific polymer system, filler type, and desired performance characteristics. A loading level of 0.5 to 2.0% by weight of the total formulation is a common starting point for the integral blend method.
| Component | Function | Weight % (Starting Point) |
| Silane-Terminated Polymer | Base Resin | 30 - 40% |
| Plasticizer | Flexibility / Cost Reduction | 20 - 30% |
| Calcium Carbonate (Treated) | Filler / Rheology Modifier | 30 - 40% |
| Titanium Dioxide | Pigment | 1 - 2% |
| This compound | Adhesion Promoter / Crosslinker | 0.5 - 2.0% |
| Catalyst (e.g., Dibutyltin Dilaurate) | Cure Catalyst | 0.1 - 0.5% |
Table 1: Example of a generic starting point formulation for a one-component moisture-cured sealant.
Experimental Protocols
The following protocols provide a framework for formulating and testing an MTMES-modified sealant. CAUTION: Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all work in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).[12][13]
Protocol 1: Preparation of a Model Sealant (Integral Blend Method)
Objective: To prepare two batches of a model sealant, one control and one with MTMES.
Materials & Equipment:
-
Silane-Terminated Polyether (e.g., Kaneka MS Polymer™)
-
Diisodecyl Phthalate (DIDP) Plasticizer
-
Precipitated Calcium Carbonate (CaCO₃), surface-treated
-
This compound (MTMES)
-
Dibutyltin Dilaurate (DBTDL) Catalyst
-
Planetary centrifugal mixer or high-speed disperser
-
Airtight containers for storage
Procedure:
-
Pre-Mix: To the mixing vessel, add the Silane-Terminated Polyether and DIDP plasticizer. Mix at low speed for 5 minutes until homogeneous.
-
Filler Incorporation: Gradually add the Calcium Carbonate to the vessel while mixing. Slowly increase the mixing speed to ensure proper dispersion and avoid clumping. Mix for 15-20 minutes under vacuum to de-aerate.
-
Additive Addition (Test Batch Only): For the test batch, add the pre-weighed amount of MTMES (e.g., 1.0% of total formulation weight) to the mixture. Mix for an additional 10 minutes under vacuum.
-
Catalyst Addition: Add the DBTDL catalyst to the mixture. Mix for a final 5 minutes under vacuum.
-
Packaging: Immediately transfer the finished sealant to a moisture-proof cartridge or container to prevent premature curing.
-
Repeat: Repeat steps 1, 2, 4, and 5 for the control batch, omitting the MTMES addition in step 3.
Protocol 2: Performance Testing - Adhesion-in-Peel
Objective: To quantify the improvement in adhesion provided by MTMES using a standardized test method. This protocol is based on the principles of ASTM C794.[14]
Materials & Equipment:
-
Cured sealant samples (from Protocol 4.1)
-
Substrates (e.g., glass and anodized aluminum panels, cleaned with isopropanol)
-
Spacers (to ensure consistent sealant bead thickness)
-
Tensile testing machine with a 90-degree peel fixture
-
Cutting tool
Workflow:
Figure 3: Workflow for Adhesion-in-Peel testing.
Procedure:
-
Apply a bead of sealant onto the cleaned substrate.
-
Cure the sealant as specified (e.g., 21 days at 23°C and 50% relative humidity).
-
Make two cuts through the sealant, perpendicular to the bead length, down to the substrate.
-
Mount the specimen in the tensile tester.
-
Peel the sealant from the substrate at a 90-degree angle at a constant rate (e.g., 50 mm/min).
-
Record the force required for peeling and note the failure mode. Cohesive failure (sealant breaks internally) indicates that the adhesion to the substrate is stronger than the internal strength of the sealant, which is the desired outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion | - Insufficient MTMES concentration.- Improper substrate cleaning.- Incompatible polymer system. | - Increase MTMES loading level in 0.25% increments.- Ensure substrates are free of oil, dust, and moisture.- Switch to a primer application method. |
| Short Shelf Life / Gelling | - Excessive moisture in raw materials.- MTMES acting as a moisture scavenger is being consumed. | - Dry fillers and plasticizers before use.- Increase MTMES concentration slightly to act as a dedicated water scavenger. |
| Slow Cure Rate | - Insufficient catalyst.- Low ambient humidity/temperature. | - Increase catalyst level.- Ensure cure conditions meet manufacturer recommendations. MTMES generally does not significantly impact the cure rate unless it scavenges all available water. |
Table 2: Common formulation and performance issues.
Safety and Handling of MTMES
This compound requires careful handling. Users must adhere to the guidelines specified in the product's Safety Data Sheet (SDS).[12]
-
Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and suitable protective clothing.[12]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[12]
-
Reactivity: The material decomposes slowly in contact with moist air or water, liberating methoxyethanol. Hazardous polymerization can occur if the product is heated above 120°C.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and oxidizing agents.[12]
-
Disposal: Dispose of contents and container in accordance with local, national, and international regulations.
Conclusion
This compound is a highly effective and versatile additive for creating durable, high-performance adhesives and sealants. By functioning as both a robust adhesion promoter and an integral crosslinking agent, it significantly enhances the mechanical properties and environmental resistance of the final product. Through careful formulation, methodical incorporation, and standardized testing, researchers can leverage the unique chemistry of MTMES to meet the demanding performance requirements of the construction, automotive, and electronics industries.
References
-
Wacker Chemie AG. (n.d.). SILANES. Retrieved from [Link]
-
AZoM. (2012). A Guide to Silane Solutions: Adhesives and Sealants. Retrieved from [Link]
-
Gelest, Inc. (2016). Safety Data Sheet: this compound. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM C794 - Standard Test Method for Adhesion-in-Peel of Elastomeric Joint Sealants. Retrieved from [Link]
- Pope, E. J. A. (2018).
-
ASTM International. (n.d.). ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal). Retrieved from [Link]
-
Power Chemical Corporation. (n.d.). Silane Coupling Agents (Adhesion Promoters). Retrieved from [Link]
-
Gelest, Inc. (2016, November 30). Safety Data Sheet: this compound. Retrieved from [Link]
- Schmidt, H. (1985). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 73(1-3), 681-691.
-
Dow Corning. (n.d.). Guide To Silane Solutions. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents: How They Work. Retrieved from [Link]
-
iChemical. (2022). Three Main Applications of Silane Coupling Agents. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE. Retrieved from [Link]
-
Power Chemical Corporation. (n.d.). Silane Adhesion Promoters | Multifunctional silanes | Surface Modifiers. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyltrimethoxysilane. Retrieved from [Link]
-
ACE Laboratories. (2023). The Process of Testing Construction Adhesive Materials. Retrieved from [Link]
-
DAP Products Inc. (2015). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. Silane Coupling Agents (Adhesion Promoters) - Power Chemical Corporation [powerchemical.net]
- 5. azom.com [azom.com]
- 6. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]
- 7. dakenchem.com [dakenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. zmsilane.com [zmsilane.com]
- 10. scribd.com [scribd.com]
- 11. sisib.com [sisib.com]
- 12. gelest.com [gelest.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. ace-laboratories.com [ace-laboratories.com]
Troubleshooting & Optimization
Technical Support Center: Methyltris(methoxyethoxy)silane (MTEOS) Surface Coatings
Welcome to the technical support center for Methyltris(methoxyethoxy)silane (MTEOS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the creation of uniform, high-quality silane layers on various substrates. Here, we will delve into the science behind common issues to empower you to achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Incomplete Surface Coverage
One of the most frequent challenges encountered during silanization with MTEOS is achieving complete and uniform surface coverage. This section addresses specific manifestations of this issue with a step-by-step approach to diagnosis and resolution.
Question: Why am I observing patchy or island-like coating instead of a continuous film?
This common problem, often described as "islands of silane," points to issues with the initial stages of the silanization process: hydrolysis and surface adsorption.
Underlying Causes and Solutions:
-
Inadequate Substrate Preparation: The presence of organic residues, dust, or other contaminants on the substrate surface will impede the uniform reaction of MTEOS. The quality of adhesion for silane coupling agents is highly dependent on the protocol of application, including the cleanliness of the surface.[1]
-
Solution: Implement a rigorous, multi-step cleaning protocol. For glass or silicon substrates, a piranha solution or KOH/ethanol treatment can be effective in not only cleaning but also activating the surface by increasing the density of hydroxyl (-OH) groups, which are the reactive sites for silane bonding.[2]
-
-
Premature Self-Condensation in Solution: MTEOS molecules can react with each other in solution (self-condensation or polymerization) before they have a chance to bond with the substrate surface.[3] This leads to the formation of polysiloxane oligomers in the bulk solution, which then deposit unevenly on the surface.
-
Solution: Control the water content in your reaction. While water is necessary for the hydrolysis of the methoxyethoxy groups to reactive silanols, excess water can accelerate self-condensation.[4] Using anhydrous solvents and controlling the humidity of the environment are critical. For some applications, a two-step hydrolysis process, with an initial acid-catalyzed hydrolysis followed by a base-catalyzed condensation, can offer better control.[5][6]
-
-
Incorrect Silane Concentration: A concentration that is too high can promote intermolecular reactions (self-condensation) over surface reactions.
-
Solution: Optimize the MTEOS concentration. Typically, a dilute solution (e.g., 1-2% v/v in a suitable solvent) is recommended to favor the formation of a monolayer.
-
Question: My MTEOS coating appears hazy or cloudy. What is the cause and how can I fix it?
A hazy appearance is often indicative of an uncontrolled, thick, and non-uniform polysiloxane network on the surface, rather than a well-ordered monolayer.
Underlying Causes and Solutions:
-
Excessive Multilayer Formation: This occurs when hydrolyzed MTEOS molecules preferentially bond to already-deposited silane molecules instead of the substrate.
-
Solution: Reduce the reaction time and/or the silane concentration. Shorter immersion times or vapor-phase deposition can limit the extent of multilayering.[7]
-
-
Insufficient Rinsing: Physisorbed (non-covalently bonded) silane molecules and oligomers that are not rinsed away can contribute to a hazy appearance.
-
Solution: After deposition, implement a thorough rinsing step with an appropriate solvent (e.g., the same solvent used for the deposition) to remove any non-adherent silane. An ultrasonic bath can also be effective in removing physisorbed molecules.[2]
-
-
Inappropriate Curing: An improper curing step (temperature and time) can lead to an incompletely cross-linked and optically imperfect film.
-
Solution: Ensure the post-deposition curing is performed at the recommended temperature and for a sufficient duration to drive the condensation reaction to completion, forming a stable and transparent siloxane network.[8]
-
Question: The hydrophobicity of my MTEOS-coated surface is inconsistent. Why?
Inconsistent hydrophobicity, as measured by water contact angle, is a direct indicator of a chemically heterogeneous surface.
Underlying Causes and Solutions:
-
Incomplete Hydrolysis: If the methoxyethoxy groups are not fully hydrolyzed to silanols, the subsequent condensation and bonding to the surface will be incomplete, leaving hydrophilic patches. The hydrolysis of silanes is influenced by factors such as pH, hydrolysis time, and solvent type.[1]
-
Surface Rearrangement: In some cases, the orientation of the methyl groups (the source of hydrophobicity) may not be uniform across the surface.
-
Solution: A post-coating annealing step (curing) can promote the formation of a more ordered and stable silane layer with consistent surface energy.
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of MTEOS surface coating?
The process relies on two key chemical reactions:
-
Hydrolysis: The methoxyethoxy groups (-OCH2CH2OCH3) on the silicon atom react with water to form silanol groups (-Si-OH) and 2-methoxyethanol. This step is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Surface Condensation: The silanol groups of the hydrolyzed MTEOS react with hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate).[3]
-
Self-Condensation: Hydrolyzed MTEOS molecules can also react with each other to form a cross-linked polysiloxane network on the surface.[3]
-
The interplay of these reactions determines the final quality of the coating.
How critical is the choice of solvent?
The solvent plays a crucial role in the silanization process. It must be able to dissolve the MTEOS and be miscible with the small amount of water required for hydrolysis. Common solvents include ethanol, isopropanol, and toluene. The use of ethanol can be advantageous as it is less toxic and can facilitate dip-coating methods.[2] The nature of the solvent can also affect the rate of hydrolysis.[1]
Can I reuse my MTEOS solution?
It is generally not recommended to reuse MTEOS solutions. Once water is introduced, the hydrolysis and condensation processes begin. An aged solution will contain a higher concentration of oligomers and polymers, which will lead to a less uniform and more aggregated coating.[2] For reproducible results, always use a freshly prepared solution.
How can I verify the success of my MTEOS coating?
Several surface characterization techniques can be employed to confirm a successful and uniform coating:
-
Water Contact Angle Goniometry: A significant increase in the water contact angle compared to the uncoated substrate is a primary indicator of a successful hydrophobic silanization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon and carbon from the MTEOS molecule.[8]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the coating's uniformity and the identification of any aggregates or pinholes.[8]
-
Ellipsometry: This technique is useful for measuring the thickness of the deposited silane layer.[8]
Experimental Protocols
Optimized Protocol for MTEOS Coating of Glass Substrates
This protocol is designed to produce a uniform, hydrophobic MTEOS layer on glass slides.
Materials:
-
This compound (MTEOS)
-
Anhydrous Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Glass Slides
-
Coplin Jars or Beakers
-
Ultrasonic Bath
-
Oven or Hotplate
Procedure:
-
Substrate Cleaning and Activation: a. Place glass slides in a rack and immerse in a detergent solution. Sonicate for 15 minutes. b. Rinse thoroughly with deionized water. Ensure all detergent is removed. c. Immerse the slides in acetone and sonicate for 15 minutes.[9] d. Rinse with deionized water, followed by a final rinse with ethanol. e. Dry the slides under a stream of nitrogen or in an oven at 110°C for 10-15 minutes.[9] f. For enhanced activation, treat the clean, dry slides with oxygen plasma for 5 minutes.
-
Silanization Solution Preparation (Prepare Fresh): a. In a clean, dry glass container, prepare a 95:5 (v/v) mixture of anhydrous ethanol and deionized water. b. Acidify the mixture to a pH of 4.5-5.5 with a dilute HCl solution. c. Add MTEOS to the solution to a final concentration of 2% (v/v). d. Stir the solution for 5-10 minutes to allow for pre-hydrolysis of the silane.
-
Deposition: a. Immerse the activated glass slides into the freshly prepared MTEOS solution for 20-30 minutes at room temperature.[9]
-
Rinsing: a. Remove the slides from the silanization solution and rinse them by dipping in a beaker of fresh anhydrous ethanol to remove excess, unreacted silane.
-
Curing: a. Place the rinsed slides in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.[9]
-
Verification: a. After cooling to room temperature, measure the water contact angle to confirm hydrophobicity. A contact angle greater than 90° is typically expected.
Data Presentation
Table 1: Troubleshooting Summary for Incomplete MTEOS Coverage
| Observed Issue | Potential Cause | Recommended Action |
| Patchy or Island-like Coating | Inadequate substrate cleaning | Implement rigorous cleaning (e.g., piranha, plasma) |
| Premature self-condensation | Use anhydrous solvents, control humidity | |
| Silane concentration too high | Reduce concentration to 1-2% (v/v) | |
| Hazy or Cloudy Appearance | Excessive multilayer formation | Decrease deposition time and/or concentration |
| Insufficient rinsing | Rinse thoroughly with fresh solvent post-deposition | |
| Improper curing | Optimize curing time and temperature (e.g., 110-120°C) | |
| Inconsistent Hydrophobicity | Incomplete hydrolysis | Ensure adequate water and adjust pH (4.5-5.5) |
| Non-uniform surface chemistry | Anneal/cure post-coating to promote ordering |
Visualizations
Troubleshooting Workflow for Incomplete MTEOS Coverage
Caption: A logical workflow to diagnose and resolve incomplete MTEOS surface coverage.
MTEOS Silanization Reaction Pathway
Caption: Key hydrolysis and condensation steps in MTEOS film formation.
References
-
Dark Spots Form on Concrete After Applying Silane Siloxane Sealer - YouTube. (2022). Retrieved from [Link]
-
Synthesis and Characterization of Hydrophobic Silica Thin Layer Derived from Methyltrimethoxysilane (MTMS) - ResearchGate. (2018). Retrieved from [Link]
-
Understanding the relationship between silane application conditions, bond durability and locus of failure | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrolysis and Condensation Process - Silicone Surfactant. (2023). Retrieved from [Link]
-
Surface coatings and sealers for concrete – How long do silanes last and why do they fail?. (2018). Retrieved from [Link]
-
Glass slide functionalization by trimethoxysilanes set-up? - ResearchGate. (2016). Retrieved from [Link]
-
Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. (n.d.). Retrieved from [Link]
-
Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. (2007). Retrieved from [Link]
-
The Effect of TEOS/MTES Ratio on the Structural and Dielectric Properties of Porous Silica Films - ResearchGate. (2003). Retrieved from [Link]
-
Part H. Basic investigations on hydrolysis, condensation and densification H SOL-GEL TRANSITION IN SIMPLE SILICATES II * C.J. BR. (1984). Retrieved from [Link]
-
Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents - Bohrium. (1991). Retrieved from [Link]
-
Methyltrimethoxysilane Vapor Deposition Strategy for Preparing Superelastic and Hydrophobic Flexible Polyurethane Foams - MDPI. (2023). Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (2021). Retrieved from [Link]
- Surface Chemistry Protocol - Popa Lab. (n.d.).
- US5660884A - Method of surface preparation of titanium substrates - Google Patents. (1997).
-
How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed. (2012). Retrieved from [Link]
-
Chemical Modification of Silicon Surfaces for the Application in Soft Lithography - Forschungszentrum Jülich. (n.d.). Retrieved from [Link]
-
Silanization of glass chips—A factorial approach for optimization - ResearchGate. (2019). Retrieved from [Link]
-
Physical Characteristics. (n.d.). Retrieved from [Link]
-
Conventional silanization procedure (left) and novel two-step... - ResearchGate. (2018). Retrieved from [Link]
-
What is the best method of silanization? - ResearchGate. (2018). Retrieved from [Link]
-
sim6585.0 - this compound - Gelest, Inc. (2016). Retrieved from [Link]
-
Optimization of Coating Process Parameters by Analysis of Target Powder Thickness and Regression Modeling - MDPI. (2022). Retrieved from [Link]
-
How to optimize coating application through surface preparation?. (2024). Retrieved from [Link]
-
A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses - MDPI. (2018). Retrieved from [Link]
-
Influence of different process parameters on the quality film coating - ResearchGate. (2010). Retrieved from [Link]
-
Optimizing Coating Design With Machine Learning Algorithms - Oreate AI Blog. (2023). Retrieved from [Link]
-
Process optimization of a novel immediate release film coating system using QbD principles. (2013). Retrieved from [Link]
-
The effect of MgO substrate roughness on YBa2Cu3O7-δ thin film properties. (2003). Retrieved from [Link]
-
Four characteristics of film you need to know! - YouTube. (2018). Retrieved from [Link]
-
Why did film stock become hideous from the mid 60s to the mid 90s? : r/cinematography - Reddit. (2014). Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
Technical Support Center: Optimizing Curing Temperature for Methyltris(methoxyethoxy)silane (MTMS)-Based Coatings
Welcome to the technical support center for Methyltris(methoxyethoxy)silane (MTMS)-based coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application and curing of your MTMS-based coatings. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them, enabling you to optimize your experimental outcomes.
Introduction to MTMS-Based Coatings and the Importance of Curing
This compound (MTMS) is a versatile precursor used in the sol-gel process to form silica-based coatings.[1] These coatings are valued for their ability to impart properties such as hydrophobicity, corrosion resistance, and enhanced adhesion on various substrates.[1][2] The performance of these coatings is critically dependent on the curing process, which involves a series of chemical reactions that transform the liquid sol into a durable, cross-linked solid film.[3][4]
The curing of MTMS-based coatings is a two-step process involving hydrolysis and condensation.[5] First, in the presence of water, the methoxyethoxy groups of the MTMS molecule hydrolyze to form reactive silanol groups (Si-OH).[5][6] Subsequently, these silanol groups condense with each other to form stable siloxane bonds (Si-O-Si), creating a three-dimensional network.[4][7] Temperature is a critical parameter in this process; it influences the rates of both hydrolysis and condensation, and consequently, the final properties of the coating.[8][9] Optimizing the curing temperature is therefore essential for achieving the desired coating performance.[10]
Curing Mechanism of MTMS-Based Coatings
The curing of MTMS coatings follows a sol-gel pathway involving hydrolysis and condensation reactions. The process is initiated by the hydrolysis of the methoxyethoxy groups in the presence of water, often catalyzed by an acid or base, to form silanol groups. These silanol groups are highly reactive and undergo condensation to form a cross-linked polysiloxane network.
Caption: Curing process of MTMS coatings, from hydrolysis to condensation.
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature range for MTMS-based coatings?
A1: The optimal curing temperature for MTMS-based coatings can vary depending on the substrate, the presence of catalysts, and the desired final properties of the coating. Generally, a thermal curing step is necessary to ensure the completion of the condensation reaction and the removal of residual solvents and byproducts.[3] A common starting point for optimization is a temperature range of 100°C to 150°C.[8][10] However, for some applications, curing at room temperature followed by a post-curing step at a higher temperature can be effective.[11] It is crucial to consult the technical data sheet for your specific MTMS product and to perform a temperature optimization study for your particular application.
Q2: How does the curing temperature affect the properties of the coating?
A2: Curing temperature has a significant impact on several key properties of the final coating:
-
Hardness and Adhesion: Higher curing temperatures generally lead to a more complete condensation reaction, resulting in a denser, more cross-linked network.[8] This increased cross-linking enhances the hardness and adhesion of the coating to the substrate.[8] However, excessively high temperatures can lead to thermal stress and brittleness.[12]
-
Hydrophobicity: The hydrophobicity of MTMS-based coatings is due to the presence of methyl groups on the silicon atoms.[13] The curing temperature can influence the orientation of these groups at the surface. While higher temperatures promote a more robust siloxane network, they can also lead to the degradation of the organic methyl groups if the temperature is too high (e.g., above 350°C), which would decrease hydrophobicity.[14]
-
Porosity and Cracking: The rate of solvent evaporation during curing is temperature-dependent. If the temperature is too high, rapid solvent evaporation can lead to the formation of pores and cracks in the coating.[2] A carefully controlled temperature ramp-up can help to mitigate these issues.
Q3: Can I cure my MTMS-based coating at room temperature?
A3: While some initial hydrolysis and condensation will occur at room temperature, a complete and robust cross-linked network is often not achieved without thermal assistance.[3] Room temperature curing may result in a coating with inferior mechanical properties, poor adhesion, and a higher content of residual silanol groups, which can negatively impact long-term stability.[3] For applications where thermal curing is not feasible, the use of a catalyst can promote the curing reaction at lower temperatures.[15]
Q4: What is the role of a catalyst in the curing process?
A4: Catalysts are often used in sol-gel processes to control the rates of hydrolysis and condensation.[15][16] Acidic catalysts (e.g., hydrochloric acid) tend to promote the hydrolysis reaction, while basic catalysts (e.g., ammonium hydroxide) accelerate the condensation reaction.[16] The choice of catalyst can influence the final structure and properties of the coating. For instance, a base-catalyzed reaction may lead to more highly branched polymer networks.[16]
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues encountered during the curing of MTMS-based coatings.
Caption: Troubleshooting decision tree for common MTMS coating issues.
Problem 1: Poor Adhesion of the Coating
-
Symptom: The coating can be easily scratched or peeled off the substrate.
-
Potential Causes & Solutions:
-
Inadequate Substrate Preparation: The substrate surface may be contaminated with oils, dust, or other residues that prevent proper bonding.
-
Solution: Implement a rigorous cleaning protocol for your substrate.[3] This may include sonication in solvents like acetone and ethanol, followed by a deionized water rinse.[3] For some substrates, a plasma or piranha etch treatment can improve surface activation, but these should be performed with extreme caution.[3]
-
-
Insufficient Curing: The condensation reaction may be incomplete, leading to a weak and poorly cross-linked network with poor adhesion.
-
Poor Silane Solution Quality: The MTMS solution may have prematurely hydrolyzed and self-condensed before application, leading to the deposition of a weakly bound film.[3]
-
Problem 2: Hazy or Cloudy Appearance of the Coating
-
Symptom: The coating is not transparent and has a milky or hazy appearance.
-
Potential Causes & Solutions:
-
High Silane Concentration: An overly concentrated solution can lead to the formation of aggregates and a thick, non-uniform coating.[3]
-
Presence of Water in the Solvent: Water in the solvent can cause premature and uncontrolled polymerization of the silane.[3]
-
Solution: Use high-purity, anhydrous solvents for preparing your silane solution.[3]
-
-
Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition can leave behind excess, unbound silane.[3]
-
Solution: Implement a gentle but thorough rinsing step with a fresh, anhydrous solvent immediately after deposition.[3]
-
-
Problem 3: Cracking or Peeling of the Coating
-
Symptom: The coating exhibits cracks or peels away from the substrate, especially after cooling down from the curing temperature.
-
Potential Causes & Solutions:
-
High Thermal Stress: A large mismatch in the coefficient of thermal expansion between the coating and the substrate, combined with a rapid cooling rate, can induce stress and cause cracking.
-
Solution: Decrease the ramp rate of your curing and cooling steps. A slower, more controlled temperature change can help to minimize thermal stress.
-
-
Excessive Coating Thickness: Thicker coatings are more prone to cracking due to the buildup of internal stress.[12]
-
Solution: Reduce the coating thickness by adjusting the deposition parameters (e.g., withdrawal speed in dip-coating, concentration of the sol).[12]
-
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly during the initial stages of curing, it can lead to shrinkage and stress, resulting in cracks.
-
Solution: Optimize the solvent system and the initial drying temperature to ensure a more gradual evaporation of the solvent.
-
-
Quantitative Data Summary
The following table summarizes the general effects of curing temperature on the properties of MTMS-based coatings. Note that the optimal temperature will be specific to your experimental conditions.
| Curing Temperature | Effect on Hardness & Adhesion | Effect on Hydrophobicity | Potential Issues |
| Low (e.g., < 100°C) | Lower hardness and adhesion due to incomplete condensation.[3] | May be lower due to the presence of residual hydrophilic silanol groups. | Poor mechanical properties and long-term stability.[3] |
| Moderate (e.g., 100-150°C) | Good hardness and adhesion due to a well-cross-linked network.[8][10] | Generally optimal, with a good balance of cross-linking and preservation of methyl groups. | - |
| High (e.g., > 200°C) | Can lead to increased hardness, but also potential for brittleness.[12] | May decrease at very high temperatures (>350°C) due to thermal degradation of methyl groups.[14] | Cracking due to thermal stress, potential for substrate damage. |
Experimental Protocols
Protocol 1: Standard Curing Procedure for MTMS-Based Coatings
This protocol provides a general guideline for the thermal curing of an MTMS-based coating on a glass substrate. It is recommended to optimize the parameters for your specific application.
-
Substrate Preparation: a. Clean the glass substrate by sonicating for 15 minutes each in acetone, ethanol, and deionized water. b. Dry the substrate with a stream of nitrogen gas.
-
Coating Deposition (Example: Dip-Coating): a. Prepare a 2% v/v solution of MTMS in anhydrous ethanol. b. Immerse the cleaned substrate in the MTMS solution for 60 seconds. c. Withdraw the substrate at a constant speed of 10 cm/min.
-
Pre-Drying: a. Allow the coated substrate to air-dry at room temperature for 10 minutes to allow for initial solvent evaporation.
-
Thermal Curing: a. Place the substrate in a pre-heated oven at 120°C. b. Cure for 60 minutes. c. Turn off the oven and allow the substrate to cool down slowly to room temperature inside the oven to minimize thermal shock.
Protocol 2: Adhesion Testing using ASTM D3359 (Cross-Hatch Tape Test)
This protocol describes a common method for assessing the adhesion of a coating to a substrate.[17][18]
-
Materials:
-
Coated substrate
-
Sharp razor blade or a dedicated cross-hatch cutter
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
-
Procedure: a. Make a series of parallel cuts through the coating down to the substrate. The spacing of the cuts should be 1 mm for coatings up to 50 µm thick and 2 mm for coatings between 50 and 125 µm thick. b. Make a second series of parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern. c. Gently brush the area to remove any loose flakes of coating. d. Apply the pressure-sensitive tape over the cross-hatch pattern and smooth it down firmly. e. Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: a. Examine the cross-hatch area for any removal of the coating. b. Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
References
- Benchchem. (n.d.). Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane coatings.
-
Awathifi, L., Amilia, A., Silvia, L., & Zainuri, M. (2023). Analysis of the effect of MTMS-based silica powder as top coat on multi-layer coating on hydrophobicity of steel. AIP Conference Proceedings, 2647(1). [Link]
- Painters Inc. (2024, April 3). Test Methods for Coating Adhesion.
- Awathifi, L., Amilia, A., Silvia, L., & Zainuri, M. (2023). Analysis of The Effect of MTMS-Based Silica Powder as Top Coat on Multi-Layer Coating on Hydrophobicity of Steel. AIP Conference Proceedings, 2647(1), 020014.
- KTA University. (n.d.). Assessing Coating Adhesion.
- DeFelsko. (n.d.). Test Methods for Coating Adhesion.
- Scientific.Net. (n.d.). Properties of Coating Films Synthesized from Colloidal Silica and Methyltrimethoxysilane.
- BenchChem. (n.d.). Troubleshooting guide for inconsistent octyl-silanetriol coatings.
- Darmawan, N., et al. (2018). Synthesis and Characterization of Hydrophobic Silica Thin Layer Derived from Methyltrimethoxysilane (MTMS). ResearchGate.
- Stanczyk, W. A., et al. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace.
- Hatefi, A., et al. (n.d.). The effect of silane layer drying temperature on epoxy coating adhesion on silane-pretreated aluminum substrate. ResearchGate.
- High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards.
- ASTM International. (2022). Standard Test Method for Adhesion Strength and Mechanical Failure Modes of Ceramic Coatings by Quantitative Single Point Scratch Testing (C1624-05).
- Monticelli, F., et al. (n.d.). Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. ResearchGate.
- Monticelli, F., et al. (2006). Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. Dental Materials, 22(11), 1048-1052.
- National Institutes of Health. (n.d.). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process.
- MDPI. (n.d.). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys.
- Rao, A. V., et al. (2011). Preparation of MTMS based transparent superhydrophobic silica films by sol-gel method. Journal of Colloid and Interface Science, 360(1), 307-313.
- Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE.
- Kovač, J., et al. (2021). The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355. MDPI.
- MDPI. (2023). High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties.
- Google Patents. (n.d.). Catalysts for curing silane coating compositions.
- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
- Semantic Scholar. (n.d.). Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts.
- Nenashev, A. V., et al. (2012). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate.
- Stanczyk, W. A., et al. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. ResearchGate.
- Nanjing Silfluo New Material Co., Ltd. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems.
- Al-Sabur, A., et al. (2022). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. National Institutes of Health.
- ResearchGate. (2022). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review.
- PubMed Central. (n.d.). “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts.
- ACS Publications. (2023). Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments.
- Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting.
- MDPI. (2022). Hydrolytic vs. Nonhydrolytic Sol-Gel in Preparation of Mixed Oxide Silica–Alumina Catalysts for Esterification.
- Accessa. (n.d.). Troubleshooting 4 Common Coatings Issues.
- National Institutes of Health. (n.d.). Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations.
- FORCE Technology. (n.d.). How you can optimise the curing process for epoxy.
- ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
- Sun Coating Company. (2025, March 19). How to Fix Common Coating Adhesion Problems.
- ResearchGate. (n.d.). Adhesion Enhancement of Sol–Gel Coating on Polycarbonate by Heated Impregnation Treatment.
- ResearchGate. (2024). An Overview of Silane-based Hybrid Sol-gel Coatings for Highly Efficient Metal Corrosion Protection.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhance Silicone Sealant Performance with Methyltris(methylethylketoxime)silane: A Versatile Cross-Linking Agent.
- Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS.
- NETZSCH Analyzing & Testing. (2024, July 23). DMA as an Optimization Tool for Post-Curing of Hardening Coatings and 3D-Printed Components.
- MDPI. (n.d.). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness.
- SiSiB SILANES. (n.d.). Methyltris(methylethylketoximino)silane | CAS 22984-54-9| Oxime Silane | Oximino Silanes | Silane Crosslinkers | Silane Crosslinking Agents.
- Semantic Scholar. (2024). Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane.
- SpecialChem. (n.d.). Solving Adhesion Issues of Coatings & Inks.
- Composites World. (2022, March 30). Using cure modelling to design optimal processes for composite production.
- Scribd. (n.d.). Optimazation of Curing Process.
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- 5. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
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Technical Support Center: Methyltris(methoxyethoxy)silane (MTEOS) Condensation Reactions
Welcome to the technical support center for Methyltris(methoxyethoxy)silane (MTEOS) condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in controlling MTEOS hydrolysis and condensation. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and achieve desired material properties.
The Pivotal Role of pH in MTEOS Condensation
The sol-gel process involving MTEOS is a sophisticated technique where the precursor undergoes two fundamental reactions: hydrolysis and condensation. The pH of the reaction medium is a master variable that dictates the kinetics and mechanisms of these reactions, ultimately defining the structure and properties of the final silica network.[1][2][3] Understanding and controlling the pH is therefore paramount to achieving reproducible and tailored results.
The overall process can be summarized in two steps:
-
Hydrolysis: The methoxyethoxy groups (-OCH₂CH₂OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH).
-
Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining methoxyethoxy groups to form siloxane bridges (Si-O-Si), releasing water or methoxyethanol as byproducts.[4]
The rates of these two reactions are not independent and are strongly influenced by the pH of the solution.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your MTEOS condensation experiments, providing explanations and actionable solutions based on the underlying chemical principles.
| Problem | Potential Cause | Underlying Science | Suggested Solution |
| Slow or Incomplete Gelation | Reaction pH is too low (acidic conditions). | Under acidic conditions (pH < 7), the hydrolysis reaction is fast, but the condensation reaction is slow.[7][8][9] This leads to the formation of small, weakly cross-linked oligomers and delays the formation of a continuous gel network. | Carefully increase the pH of the solution towards neutral or slightly basic conditions. This can be achieved by the dropwise addition of a base (e.g., ammonium hydroxide). Monitor the viscosity of the solution to track the progress of gelation. |
| Rapid, Uncontrolled Gelation and Precipitation | Reaction pH is too high (basic conditions). | In basic media (pH > 7), the condensation reaction is significantly accelerated, often proceeding faster than hydrolysis.[2][10] This can lead to the rapid formation of highly branched, dense clusters that aggregate and precipitate out of solution before a uniform gel can form. | Lower the pH of the initial solution to the acidic or neutral range to gain better control over the condensation rate. If a basic catalyst is required, consider adding it at a slower rate or using a weaker base. |
| Opaque or Cloudy Gel | Inhomogeneous reaction conditions or phase separation. | Rapid changes in pH or poor mixing can create localized areas of high condensation rates, leading to the formation of large, light-scattering particles. The choice of solvent and water-to-silane ratio also plays a crucial role in maintaining the homogeneity of the reaction mixture.[4] | Ensure vigorous and consistent stirring throughout the reaction. Use a mutual solvent, such as an alcohol, to ensure the miscibility of MTEOS and water.[2] Optimize the water-to-silane molar ratio (R) as it significantly impacts the final structure.[4] |
| Cracking of Gel During Drying | High capillary stress due to small pore size. | Acid-catalyzed reactions tend to produce dense structures with fine pores.[2][7] During drying, the high capillary pressure exerted by the solvent evaporating from these small pores can cause the gel to crack. | Consider a two-step catalysis process. Start the reaction under acidic conditions to promote hydrolysis and then shift to a basic pH to encourage controlled condensation and potentially form a more robust porous structure. Alternatively, employ aging and drying techniques that minimize capillary stress. |
| Poor Adhesion to Substrates | Incomplete hydrolysis or premature self-condensation in solution. | For surface modification applications, the silanol groups of hydrolyzed MTEOS need to react with hydroxyl groups on the substrate surface.[10] If self-condensation is too rapid, the reactive silanol groups will be consumed in forming a polysiloxane network in the solution, reducing their availability for surface bonding. | Pre-hydrolyze the MTEOS in an acidic solution to generate a high concentration of silanol groups while minimizing self-condensation.[11] Apply this solution to the substrate before significant condensation occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for MTEOS condensation?
A1: There is no single "optimal" pH; the ideal pH depends on the desired outcome of your experiment.
-
For forming dense materials or coatings with small pores: Acidic conditions (pH < 4) are generally preferred. This is because the hydrolysis rate is high, while the condensation rate is slower, leading to the formation of weakly branched polymers that can pack densely.[2][7][9]
-
For creating more porous materials or particulate sols: Basic conditions (pH > 7) are typically used. The rapid condensation rate promotes the formation of highly branched clusters that aggregate into larger particles, resulting in a more open, porous structure.[2]
-
The isoelectric point of silica is around pH 2-3. At this pH, the condensation rate is at its minimum, leading to the slowest gelation times.
Q2: How do acid and base catalysts work in MTEOS condensation?
A2: The catalytic mechanisms differ significantly between acidic and basic conditions.
-
Acid Catalysis: The reaction is initiated by the protonation of an oxygen atom in a methoxyethoxy group. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water during hydrolysis.[10][12]
-
Base Catalysis: In a basic medium, hydroxide ions (OH⁻) or deprotonated silanol groups (Si-O⁻) act as nucleophiles, directly attacking the silicon atom.[4][12] This mechanism is generally more effective at promoting condensation.
Q3: How can I monitor the progress of the hydrolysis and condensation reactions?
A3: Several analytical techniques can be employed to follow the reaction kinetics:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of Si-OR bonds and the appearance of Si-OH and Si-O-Si bonds.[1][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for quantitatively analyzing the different silicon species in the solution (e.g., unhydrolyzed, partially hydrolyzed, and fully condensed).[14][15] ¹H NMR can also be used to track the release of methoxyethanol.
-
Near-Infrared (NIR) Spectroscopy: This can be a valuable method for in-line process monitoring of the degree of condensation.[14]
Q4: What is the role of the water-to-silane ratio (R) in conjunction with pH?
A4: The molar ratio of water to MTEOS (R) is another critical parameter. Increasing the water content generally enhances the hydrolysis reaction.[4] However, its effect on the final structure is intertwined with the pH. Under acidic conditions, the water content significantly influences the structure of the resulting gel, whereas in neutral or basic media, its effect is less pronounced.[4]
Q5: Can I use a buffer to control the pH during the reaction?
A5: While buffers can maintain a stable pH, it's crucial to ensure that the buffer components do not interfere with the reaction. For example, some phosphate or borate buffers could potentially interact with the silicon species. If a buffer is used, its compatibility should be verified in preliminary experiments. Often, the controlled addition of an acid (like HCl) or a base (like NH₄OH) is the preferred method for pH adjustment.[2][16]
Experimental Protocols & Visual Workflows
Protocol 1: pH-Controlled MTEOS Gelation Study
This protocol outlines a general procedure for investigating the effect of pH on the gelation time of MTEOS.
Materials:
-
This compound (MTEOS)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Ammonium hydroxide (NH₄OH), 0.1 M solution
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bars
-
Sealed reaction vessels (e.g., vials or small beakers)
Procedure:
-
Prepare the Precursor Solution: In a reaction vessel, combine MTEOS and ethanol with stirring. The ratio will depend on your specific experimental design.
-
Add Water: Slowly add the required amount of deionized water to the MTEOS/ethanol mixture while stirring continuously.
-
Initial pH Adjustment: Measure the initial pH of the solution. Carefully add 0.1 M HCl or 0.1 M NH₄OH dropwise to adjust the pH to your target value for the experiment (e.g., pH 3, 5, 7, 9).
-
Monitoring Gelation: Seal the vessel to prevent solvent evaporation. Continue stirring at a constant rate and temperature. Periodically check for gelation by tilting the vial. The gel point is typically defined as the time when the solution no longer flows.
-
Record Data: Record the gelation time for each pH value investigated.
Visual Workflow for pH-Controlled MTEOS Gelation
Caption: Acid-catalyzed hydrolysis of MTEOS.
Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of MTEOS.
References
- Osterholtz, F. D., & Pohl, E. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.
- ResearchGate. (n.d.).
- Al-Oweini, R., & El-Rassy, H. (2009).
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). pH effect on the rate of hydrolysis (blue)
- Di Mauro, E., et al. (2017). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. NIH.
- BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV. (n.d.). THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Brinker, C. J. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Monitoring of the Degree of Condensation in Alkoxysiloxane Layers by NIR Reflection Spectroscopy.
- CORE. (n.d.). Effect of Solution pH on the Surface Morphology of Sol–Gel Derived Silica Gel.
- ResearchGate. (n.d.). Understanding the relationship between silane application conditions, bond durability and locus of failure.
- ResearchGate. (n.d.). Adsorption of silane onto cellulose fibers. II.
- Brinker, C. J. (n.d.). Part H.
- ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane.
- Journal of Materials Chemistry. (n.d.). Role of pH and temperature on silica network formation and calcium incorporation into sol–gel derived bioactive glasses.
- ResearchGate. (n.d.). Kinetic study of methyltriethoxysilane (MTES)
- ResearchGate. (n.d.). Why we must modify pH value in sol-gel method?.
- ResearchGate. (n.d.). How can I control pH level in sol-gel method?.
- ResearchGate. (n.d.).
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Technical Support Center: Improving Adhesion of Methyltris(methoxyethoxy)silane Coatings
Welcome to the technical support center for Methyltris(methoxyethoxy)silane (MTMES) coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the adhesion of MTMES coatings in your experiments. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can adapt and optimize your coating processes for robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions about MTMES coatings, providing concise answers and links to more detailed explanations.
Q1: What is this compound and why is it used for coatings?
A1: this compound (CAS No. 17980-64-2) is an organosilane, often used as a crosslinking agent or adhesion promoter.[1][2] Its molecular structure contains a central silicon atom bonded to a methyl group and three methoxyethoxy groups.[3] These methoxyethoxy groups can be hydrolyzed to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like glass, silica, and metals) or with each other to form a durable siloxane network (Si-O-Si), creating a "chemical bridge" between the substrate and a subsequent polymer layer.[3][4]
Q2: What is the fundamental mechanism of MTMES adhesion?
A2: The adhesion of MTMES coatings is a two-step process:
-
Hydrolysis: The methoxyethoxy groups on the silane react with water (either from the solution or ambient moisture) to form silanol groups (Si-OH) and methoxyethanol as a byproduct.[2][5]
-
Condensation: These newly formed silanol groups are now reactive. They can either form strong, covalent bonds with hydroxyl (-OH) groups present on the substrate surface or react with other silanol groups to form a cross-linked polysiloxane network.[5][6] This network provides the mechanical integrity of the coating.
Q3: What is the importance of the curing step?
A3: Curing, which typically involves heating, is a critical final step that drives the condensation reaction to completion.[6] This provides the necessary energy to form stable, covalent siloxane bonds between the silane and the substrate, as well as between adjacent silane molecules.[6] Proper curing ensures the removal of residual water and solvents, leading to a more ordered and durable coating.[6]
Q4: Can I reuse a silane solution?
A4: It is strongly discouraged. Once the silane is mixed into a solution, the hydrolysis process begins. Over time, the silanol groups will self-condense in the solution, forming oligomers and polysiloxane aggregates.[7][8] Using an aged solution will result in the deposition of these weakly-bound aggregates on your substrate, leading to poor adhesion and a non-uniform, often hazy, coating.[7] Always use a freshly prepared solution for optimal results.
Q5: What factors influence the rate of hydrolysis?
A5: The rate of hydrolysis is influenced by several factors, including:
-
pH: The hydrolysis rate is slowest at a neutral pH of 7 and is significantly accelerated by acidic or alkaline conditions.[9][10] For non-amino silanes like MTMES, adjusting the pH to an acidic range of 3-5 is often recommended to promote controlled hydrolysis while minimizing premature self-condensation.[9][11]
-
Concentration: Higher concentrations of the silane can increase the rate of hydrolysis.[9]
-
Solubility: The better the solubility of the silane in the chosen solvent, the faster the hydrolysis rate due to better interaction with water molecules.[9]
-
Temperature: Increasing the temperature will generally increase the rate of hydrolysis.[9]
Troubleshooting Guide: Common Adhesion Problems and Solutions
This guide is structured to help you diagnose and resolve specific issues you may encounter during the application of MTMES coatings.
Problem 1: Coating Delaminates or Peels Easily
This is one of the most common adhesion failures and can be attributed to several factors.
Root Cause Analysis and Solutions
-
Inadequate Surface Preparation: The substrate surface must be scrupulously clean and possess a sufficient population of hydroxyl (-OH) groups for the silane to bond with.[8][12]
-
Solution: Implement a rigorous, multi-step cleaning protocol. For glass or silicon substrates, this may involve sonication in solvents like acetone and ethanol, followed by a deionized water rinse.[7] For a highly activated surface, treatments like plasma cleaning or piranha etching (with extreme caution) can be employed.[7]
-
-
Poor Silane Solution Quality: MTMES is sensitive to moisture and can prematurely hydrolyze and self-condense in solution.[7] This leads to the formation of polysiloxane aggregates that do not bond well to the substrate.[7][8]
-
Solution: Always prepare the silane solution immediately before use in an anhydrous solvent.[7] If possible, work in a low-humidity environment like a glove box.
-
-
Incorrect Deposition Parameters: The concentration of the silane, deposition time, and temperature are crucial for forming a uniform and adherent layer.
-
Solution: Optimize the silane concentration. High concentrations can lead to the formation of thick, weak multilayers instead of a robust monolayer.[7] A good starting point is a low concentration (e.g., 1-2% v/v).[6][7] The deposition time should also be optimized; longer is not always better and can lead to less stable films.
-
-
Insufficient Curing: Curing is essential for forming stable covalent bonds.[6][12]
-
Solution: Ensure the coated substrate is properly cured. A typical curing process involves heating in an oven. The optimal temperature and duration will depend on the substrate but a common starting point is 110-120°C for 30-60 minutes.[6]
-
Problem 2: Coating Appears Hazy, Cloudy, or Non-Uniform
A hazy or uneven appearance is often due to the uncontrolled polymerization of the silane.[7]
Root Cause Analysis and Solutions
-
Excessive Silane Concentration: Too much silane in the solution leads to the formation of aggregates.
-
Solution: Reduce the concentration of MTMES in your deposition solution.[7]
-
-
Water in the Solvent: Water will cause the silane to hydrolyze and polymerize prematurely.
-
Solution: Use high-purity, anhydrous solvents for preparing your silane solution.[13]
-
-
Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition can leave behind excess, unbound silane.
Problem 3: Inconsistent Results Between Experiments
Lack of reproducibility can be frustrating. The key is to control all variables in the process.
Root Cause Analysis and Solutions
-
Variable Environmental Conditions: Humidity can significantly impact the hydrolysis and condensation rates.
-
Solution: Whenever possible, perform the coating process in a controlled environment, such as a glove box with controlled humidity.
-
-
Inconsistent Surface Pre-treatment: Even minor variations in your cleaning and activation protocol can lead to different surface characteristics.
-
Solution: Standardize your surface preparation protocol and ensure it is followed precisely for every experiment.
-
-
Age of Silane: The purity of the MTMES can degrade over time, especially if the container has been opened multiple times.
-
Solution: Use a fresh bottle of MTMES or one that has been stored under inert gas.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Liquid-Phase Deposition of MTMES
-
Substrate Cleaning and Activation:
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate with a stream of nitrogen or in an oven at 110°C.
-
For enhanced activation, treat the substrate with oxygen plasma for 5 minutes.
-
-
Silane Solution Preparation:
-
Silanization:
-
Immerse the clean, dry, and activated substrate into the freshly prepared silane solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[6]
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed silane molecules.[6]
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[6]
-
Protocol 2: Vapor-Phase Deposition of MTMES
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as in Protocol 1.
-
-
Vapor-Phase Deposition Setup:
-
Place the cleaned and activated substrate in a vacuum desiccator.
-
Place a small, open container with a few drops of MTMES in the desiccator, ensuring it is not in direct contact with the substrate.
-
-
Silanization:
-
Evacuate the desiccator to a moderate vacuum.
-
Allow the silanization to proceed for 2-4 hours at room temperature.[6] The MTMES will vaporize and react with the substrate surface.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas (e.g., nitrogen or argon).
-
Remove the substrate and rinse it with an anhydrous solvent to remove any excess physisorbed silane.[6]
-
-
Curing:
-
Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes.[6]
-
Data Presentation
The following table summarizes recommended starting parameters for MTMES coating on common substrates. These should be optimized for your specific application.
| Parameter | Glass/Silicon | Metals (e.g., Aluminum, Steel) | Polymers (e.g., Polycarbonate) |
| Surface Preparation | Piranha etch or O2 Plasma | Solvent clean, acid/alkaline etch | O2 Plasma or Corona treatment |
| Silane Concentration | 1-2% (v/v) in anhydrous solvent | 1-2% (v/v) in anhydrous solvent | 2-5% (v/v) in anhydrous solvent |
| Deposition Method | Liquid or Vapor Phase | Liquid or Vapor Phase | Liquid Phase |
| Curing Temperature | 110-120°C | 110-120°C | 80-100°C (substrate dependent) |
| Curing Time | 30-60 minutes | 30-60 minutes | 60-120 minutes |
Visualizations
MTMES Adhesion Mechanism
Caption: The two-step hydrolysis and condensation mechanism of MTMES adhesion.
Troubleshooting Workflow for Poor Adhesion
Caption: A logical workflow for troubleshooting poor MTMES coating adhesion.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Silanization for Monolayer Formation.
- Benchchem. (n.d.). Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane coatings.
- Benchchem. (n.d.). Troubleshooting incomplete silanization of surfaces.
- Co-Formula. (n.d.). CFS-549, Methyltris(methylethylketoxime)silane, Cas No. 22984-54-9.
- Gelest, Inc. (2016). This compound Safety Data Sheet.
- Jiangsu Co-Formula Silicone Co., Ltd. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?.
- ResearchGate. (n.d.). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior.
- SiSiB. (n.d.). Silane Adhesion Promoters.
- SpecialChem. (2023). Adhesion Promoters: Adhesion Basics & Material Selection Tips for Adhesives.
- Sun Coating Company. (2023). How to Fix Common Coating Adhesion Problems.
- Surface Science and Technology. (n.d.). Understanding Silane Functionalization.
- TCI Chemicals. (n.d.). Exploring the Chemistry and Applications of Vinyltris(2-methoxyethoxy)silane.
- Van der Waals, Inc. (2010). Adhesion Promotion on Inorganic and Organic Substrates.
- van der Waals, Inc. (2023). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
Sources
- 1. Methyltris(Methylethylketoxime)Silane Cas 22984-54-9, MOS SILANE | Co-Formula [cfmats.com]
- 2. gelest.com [gelest.com]
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- 4. adhesivesmag.com [adhesivesmag.com]
- 5. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 10. afinitica.com [afinitica.com]
- 11. researchgate.net [researchgate.net]
- 12. suncoating.com [suncoating.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing Residual Organics in Methyltris(methoxyethoxy)silane-Derived Silica: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing residual organic compounds in silica synthesized from Methyltris(methoxyethoxy)silane (MTEOS). Authored for professionals in research and development, this document offers troubleshooting advice and frequently asked questions to ensure the highest purity of your silica-based materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of residual organics in MTEOS-derived silica?
A1: Residual organics in silica derived from MTEOS primarily originate from incomplete hydrolysis and condensation of the precursor, and the thermal decomposition products of the methoxyethoxy and methyl groups. The MTEOS molecule, CH₃Si(OCH₂CH₂OCH₃)₃, contains both silicon-carbon and silicon-oxygen-carbon bonds. During the sol-gel process, the methoxyethoxy groups are intended to hydrolyze, forming silanol groups (Si-OH) and releasing 2-methoxyethanol as a byproduct. However, several factors can lead to residual organics:
-
Incomplete Hydrolysis: If the hydrolysis reaction is not driven to completion, unreacted methoxyethoxy groups can remain within the silica network.
-
Trapped Byproducts: The byproduct of hydrolysis, 2-methoxyethanol, can become physically trapped within the pores of the forming silica gel.
-
Incomplete Condensation: The condensation of silanol groups to form siloxane bridges (Si-O-Si) may not be complete, leaving organic-containing species within the structure.
-
Stable Si-CH₃ Bond: The silicon-methyl (Si-CH₃) bond is significantly more stable than the Si-O-C bond and requires higher temperatures for cleavage.[1]
Q2: How does the hydrolysis and condensation of MTEOS proceed, and how can I influence it to reduce organic residues?
A2: The transformation of MTEOS into a silica network is a two-step process involving hydrolysis and condensation.[2][3] Understanding and controlling these steps is crucial for minimizing residual organics.
Hydrolysis: In the presence of water and a catalyst (acid or base), the methoxyethoxy groups of MTEOS are replaced by hydroxyl groups, forming methylsilanetriol and releasing 2-methoxyethanol.
CH₃Si(OCH₂CH₂OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃OCH₂CH₂OH
Condensation: The newly formed silanol groups are reactive and can condense with each other to form siloxane (Si-O-Si) bridges, releasing water in the process. This polymerization process builds the silica network.
2CH₃Si(OH)₃ → (HO)₂CH₃Si-O-SiCH₃(OH)₂ + H₂O
To influence these reactions for reduced organic content:
-
Control of pH: The rate of hydrolysis is faster at low pH, while the condensation rate is minimized.[4] This allows for more complete hydrolysis before extensive network formation, which can trap unreacted precursors.
-
Water-to-Precursor Ratio: A stoichiometric excess of water ensures that the hydrolysis reaction can proceed to completion.
-
Solvent Choice: The presence of a co-solvent like ethanol can delay the hydrolysis reaction, allowing for more controlled growth of the silica network.[5]
Below is a diagram illustrating the hydrolysis and condensation pathway of MTEOS.
Caption: Hydrolysis and condensation of MTEOS.
Troubleshooting Guide
Issue 1: High Carbon Content Detected After Synthesis and Drying
If you are observing a higher than expected carbon content in your MTEOS-derived silica after initial synthesis and drying, consider the following troubleshooting steps.
| Potential Cause & Explanation | Suggested Action & Protocol |
| Incomplete Hydrolysis or Condensation | Optimize the sol-gel reaction conditions. Increase the water-to-MTEOS molar ratio and adjust the pH to favor complete hydrolysis before gelation. |
| Trapped Solvent/Byproducts | Implement a thorough washing and drying protocol. After gelation, wash the silica gel multiple times with a solvent like ethanol to remove trapped 2-methoxyethanol. Dry the gel under vacuum at an elevated temperature (e.g., 85°C for 48 hours) to remove residual solvents.[6] |
Issue 2: Residual Organics Persist After Initial Thermal Treatment
Even after an initial calcination, you may find that your silica still contains unacceptable levels of organic residues. This is often due to the stability of the Si-CH₃ bond.
| Potential Cause & Explanation | Suggested Action & Protocol |
| Insufficient Calcination Temperature or Time | Increase the calcination temperature and/or duration. The complete removal of organic species, especially the methyl groups directly bonded to silicon, often requires temperatures in the range of 600-900°C.[7] A longer calcination time at the optimal temperature can also ensure more complete removal.[8] |
| Atmosphere During Calcination | Perform calcination in an oxygen-rich environment (e.g., flowing air or oxygen). This promotes the oxidative decomposition of organic residues.[9] |
Experimental Protocol: Optimizing Calcination for Organic Removal
-
Sample Preparation: Place the dried silica gel in a ceramic crucible.
-
Furnace Setup: Use a programmable furnace with atmospheric control.
-
Heating Program:
-
Ramp up the temperature to your target (e.g., 700°C) at a controlled rate (e.g., 5°C/minute).
-
Hold at the target temperature for a specified duration (e.g., 2-6 hours).[10]
-
Cool down slowly to room temperature.
-
-
Atmosphere: Maintain a constant flow of air or oxygen through the furnace during the heating and holding phases.
-
Analysis: Characterize the treated silica using techniques like TGA or elemental analysis to determine the residual carbon content.
The following table provides a general guideline for the effect of calcination temperature on organic removal.
| Calcination Temperature (°C) | Expected Outcome |
| 200 - 400 | Removal of physically adsorbed water and solvents. Partial decomposition of methoxyethoxy groups. |
| 400 - 600 | Oxidative pyrolysis of methyl groups begins.[11] |
| 600 - 900 | More complete decomposition of organic compounds and formation of a more organized silica structure.[7] |
Issue 3: Need for Ultra-High Purity Silica with Minimal Organic Contamination
For applications demanding the highest purity, such as in drug development or catalysis, even trace amounts of organic residues can be detrimental. In such cases, post-calcination purification methods may be necessary.
| Potential Cause & Explanation | Suggested Action & Protocol |
| Stubborn Organic Residues | Employ plasma treatment for surface cleaning. Oxygen or air plasma can effectively remove residual organic contaminants from the silica surface without altering the bulk properties of the material.[12][13] |
| Surface Contamination from Handling/Environment | After any high-temperature treatment, handle the silica in a clean environment and store it in sealed containers to prevent re-contamination from atmospheric hydrocarbons. |
Experimental Protocol: Plasma Cleaning of Silica Powder
-
System: Utilize a plasma system equipped with a rotary drum for uniform treatment of the powder.[12]
-
Gas: Introduce oxygen or clean, dry air into the plasma chamber.
-
Treatment: Apply the plasma for a specified duration. The exact parameters (power, pressure, time) will depend on the specific equipment and the level of contamination.
-
Post-Treatment: Handle the plasma-cleaned powder in a clean environment to prevent recontamination.
Below is a troubleshooting workflow for minimizing residual organics.
Caption: Troubleshooting workflow for minimizing residual organics.
Analytical Techniques for Quantifying Residual Organics
To effectively troubleshoot and optimize your process, it is essential to have reliable methods for quantifying the amount of residual organic material in your silica.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. The weight loss at different temperature ranges can be correlated with the removal of adsorbed water, solvents, and the decomposition of organic groups.[14][15] TGA performed under an oxygen atmosphere can provide a good estimate of the total organic content.[16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying the types of chemical bonds present in a sample. In MTEOS-derived silica, you can monitor the disappearance of C-H stretching bands (around 2900 cm⁻¹) and the evolution of Si-O-Si stretching bands (around 1094 cm⁻¹ and 798 cm⁻¹) to assess the removal of organic components and the formation of the silica network.
-
Elemental Analysis (CHN/S Analysis): This method directly measures the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. It provides a quantitative measure of the total carbon content, which is a direct indicator of the amount of residual organic material.[17][18]
-
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. Exothermic peaks can indicate the oxidative decomposition of organic groups.[19]
References
-
Thierry Corporation. Plasma Treatment of Different Materials. [Link]
-
FTIR thermal analysis on organofunctionalized silica gel. SciELO. [Link]
-
Structural investigation of silica gel films by infrared spectroscopy. AIP Publishing. [Link]
-
Plasma Cleaning for Silicon Wafers. PIE Scientific LLC. [Link]
-
FTIR spectra of silica gel (a), amino-modified silica gel, SiO 2-NH 2... ResearchGate. [Link]
-
Simple procedure for determination of the carbon content in silica-supported materials. [Link]
-
FT-IR spectrum of the silica gel (a), silica-based C 18 material (b). ResearchGate. [Link]
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. [Link]
-
Simple procedure for determination of the carbon content in silica-supported materials. ResearchGate. [Link]
-
FTIR Thermal Analysis on Organofunctionalized Silica Gel. Lume - UFRGS. [Link]
-
Plasma surface treatment process and mechanism. PIE Scientific LLC. [Link]
-
What Is Plasma Treatment? Understanding Benefits & Usage. Surfx Technologies. [Link]
-
(PDF) Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. ResearchGate. [Link]
-
Extraction of Silica from Rice Husk Waste Material at Different Calcination Temperatures. [Link]
-
Plasma Treatment - Learn the basics and much more here. Tantec. [Link]
-
Location, speciation, and quantification of carbon in silica phytoliths using synchrotron scanning transmission X-ray microspectroscopy. PubMed. [Link]
-
Analysis of the Calcination Temperature Variations Effect on the Physical Properties of Silica Extracted from Bamboo (Dendrocalamus. Atlantis Press. [Link]
-
(PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. [Link]
-
Effects of Calcination Time and Sulfonation on Silica Particles Synthesised Using the Stober and Sol–Gel Methods for Fuel Cell Applications. MDPI. [Link]
-
Effect of solvent and calcination process on physicochemical features of silica nanocapsule for CO 2 capture. Environmental Engineering Research. [Link]
-
Analysis of Free Carbon in SiC. HORIBA. [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]
-
A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Computational Modelling Group. [Link]
-
Characterization of Organic Molecules Grafted to Silica or Bismuth Nanoparticles by NMR. [Link]
-
How Do You Remove Silica from Industrial Water and Wastewater?. SAMCO Technologies. [Link]
-
Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works. [Link]
-
IMPROVED METHODS FOR REMOVAL OF SILICATE DEPOSITS. Heat Exchanger Fouling and Cleaning. [Link]
-
Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. PubMed. [Link]
-
FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]
-
Synthesis of Silica-Based Materials Using Bio-Residues through the Sol-Gel Technique. [Link]
-
Characterization of Multimodal Silicas Using TG/DTG/DTA, Q-TG, and DSC Methods. MDPI. [Link]
-
Silicic acid (silica gel) removal method ??. ResearchGate. [Link]
-
Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Scholarlink Research Institute. [Link]
-
Thermogravimetric analysis (TGA) data obtained for the silica, UF domains and the studied silica-based UF hybrid composite materials a. ResearchGate. [Link]
-
(PDF) Effect of Calcination Temperature on the Synthesis of Silica from Bagasse. [Link]
-
Thermal analysis curves (a) TGA and (b) DTA for the MTMS-GPTMS hybrid aerogels.. ResearchGate. [Link]
-
On the homogeneous chemistry of the thermal decomposition of methyltrichlorosilane: Thermodynamic analysis and kinetic modeling (Journal Article). OSTI.GOV. [Link]
-
How to remove silica compounds from organic solvents?. ResearchGate. [Link]
-
Decomposition of Tetraethoxysilane and Related Compounds. Computational Modelling Group. [Link]
-
Development of a Test to Quantify Organic Content in Silica Sand. ROSA P. [Link]
-
Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. RSC Publishing. [Link]
-
How to measure the silica % in organic material.. ResearchGate. [Link]
-
Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry. NIH. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
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- 8. Effects of Calcination Time and Sulfonation on Silica Particles Synthesised Using the Stober and Sol–Gel Methods for Fuel Cell Applications | MDPI [mdpi.com]
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Surface Morphology: AFM Analysis of Methyltris(methoxyethoxy)silane Treatment
For researchers, scientists, and professionals in drug development, the ability to precisely engineer surface properties is paramount. The interaction of a biological system with a material, the efficacy of a diagnostic sensor, or the stability of a drug formulation can all be dictated by the nanoscale topography and chemistry of a surface. Silanization, a process of forming a self-assembled monolayer (SAM) of organosilane molecules on a substrate, is a cornerstone technique for achieving this control.
This guide provides an in-depth technical comparison of surface modification using Methyltris(methoxyethoxy)silane (MTEOS) and other common silanizing agents. We will delve into the underlying chemical principles, provide robust experimental protocols, and present a comparative analysis of the resulting surface morphology as characterized by Atomic Force Microscopy (AFM). Our focus is to equip you with the practical knowledge and theoretical understanding to make informed decisions for your specific application.
The Central Role of Silanization in Surface Engineering
The power of silanization lies in its versatility. By choosing a silane with a specific organic functional group, one can tailor a surface to be hydrophobic, hydrophilic, reactive for biomolecule conjugation, or inert to prevent non-specific binding. The fundamental mechanism involves the hydrolysis of the silane's alkoxy groups in the presence of trace water to form reactive silanols. These silanols then condense with hydroxyl groups on the substrate (like glass, silicon, or metal oxides) and with each other to form a stable, covalently bonded siloxane network (Si-O-Si).
This compound (MTEOS) is a trifunctional silane, meaning it has three hydrolyzable methoxyethoxy groups. This structure allows for extensive cross-linking, leading to the formation of a dense and robust polymeric film. The methyl group provides a degree of hydrophobicity to the treated surface.
The Chemistry of MTEOS Surface Modification
The process of MTEOS surface modification can be visualized as a two-step reaction: hydrolysis followed by condensation.
Caption: MTEOS hydrolysis and condensation pathway.
Experimental Protocol: MTEOS Treatment of Glass Substrates
This protocol provides a validated method for achieving a uniform MTEOS coating on glass surfaces. The causality behind each step is explained to ensure reproducibility and optimal results.
Materials:
-
This compound (MTEOS)
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) Water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Glass substrates (e.g., microscope slides)
-
Nitrogen gas source
-
Oven
Protocol:
-
Substrate Cleaning (Critical for uniform coating):
-
Immerse glass substrates in freshly prepared Piranha solution for 30 minutes. This aggressive cleaning step removes organic residues and hydroxylates the surface, creating a high density of reactive -OH groups essential for silanization.[1]
-
Rinse copiously with DI water.
-
Rinse with ethanol to remove residual water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container, prepare a 2% (v/v) solution of MTEOS in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which can lead to the formation of aggregates on the surface.[1]
-
-
Surface Treatment:
-
Immerse the cleaned and dried substrates in the MTEOS solution for 2 hours at room temperature. The immersion time allows for the diffusion of MTEOS molecules to the surface and the initiation of the hydrolysis and condensation reactions.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse thoroughly with anhydrous toluene to remove any physisorbed MTEOS molecules.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110°C for 10-15 minutes. The curing step promotes further cross-linking of the silane layer, enhancing its stability and durability.
-
Comparative AFM Analysis of Surface Morphology
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale topography of modified surfaces. By scanning a sharp tip over the surface, we can generate high-resolution 3D images and quantify key parameters like Root Mean Square (RMS) roughness.
MTEOS vs. Untreated and Other Silane-Treated Surfaces
The choice of silane has a profound impact on the final surface morphology. Here, we compare the expected AFM results for MTEOS-treated glass with untreated glass and surfaces treated with two common alternative silanes: (3-Aminopropyl)triethoxysilane (APTES), which introduces a hydrophilic amine group, and a generic long-chain alkylsilane for creating a highly hydrophobic surface.
| Surface Treatment | Expected Surface Morphology (from AFM) | Expected RMS Roughness (Rq) | Expected Water Contact Angle (WCA) | Primary Application |
| Untreated Glass | Relatively smooth with minor inherent irregularities. | ~0.5 - 2 nm | < 20° (Hydrophilic) | General substrate |
| MTEOS | Formation of a uniform, cross-linked polymeric film. May exhibit a slightly granular texture due to polymerization. | Increased roughness compared to bare glass, typically in the range of 5 - 15 nm. | ~70° - 90° (Moderately Hydrophobic) | Passivation, creating a hydrophobic barrier. |
| APTES | Can form a smooth monolayer under optimized conditions, but can also form aggregates if not properly controlled.[2] | Monolayer: ~0.2 - 0.75 nm.[2] Multilayer/aggregates: >1 nm. | ~40° - 68° (Moderately Hydrophilic).[2] | Biomolecule immobilization, surface functionalization. |
| Long-Chain Alkylsilane (e.g., OTS) | Formation of a densely packed, ordered self-assembled monolayer. | Can be very smooth, often < 1 nm. | > 100° (Highly Hydrophobic) | Creating highly hydrophobic and non-stick surfaces. |
Note: The expected values are based on typical results from the literature and can vary depending on the specific substrate, silanization protocol, and measurement conditions.
Visualizing the Experimental Workflow
Caption: Experimental workflow for MTEOS treatment and analysis.
Discussion and Conclusion: Choosing the Right Silane for Your Application
The data presented highlights that MTEOS is an effective agent for creating moderately hydrophobic surfaces with a significant increase in nanoscale roughness. This increased roughness can be advantageous for applications requiring enhanced surface area or specific topographical features.
-
MTEOS vs. APTES: If the goal is to create a reactive surface for subsequent covalent attachment of biomolecules, APTES is the more suitable choice due to its terminal amine group. The resulting surface is also generally smoother than an MTEOS-treated surface when a monolayer is achieved.[2]
-
MTEOS vs. Long-Chain Alkylsilanes: For applications demanding maximum hydrophobicity, such as in microfluidic devices or anti-fouling coatings, long-chain alkylsilanes will outperform MTEOS, yielding significantly higher water contact angles and often smoother surfaces.
References
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Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. (n.d.). ScienceDirect. Retrieved January 13, 2026, from [Link]
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Monitoring and Mapping Imperfections in Silane-Based Self-Assembled Monolayers by Chemical Amplification. (2009). Langmuir. Retrieved January 13, 2026, from [Link]
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Self-assembled silane monolayers: fabrication with nanoscale uniformity. (2005). Langmuir. Retrieved January 13, 2026, from [Link]
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AFM comparison of the surface roughness of (a) uncoated glass, and glass coated with (b) SiO 2 -MTMS (c) TiO 2 -MTMS, and (d) SiO 2 -TiO 2 -MTMS. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Structural characterization of Self-Assembled Monolayers chemically bonded on wafers by dynamical force microscopy. (n.d.). arXiv.org. Retrieved January 13, 2026, from [Link]
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AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Surface Characterization of Coated and Uncoated Float Glass. (n.d.). same-nano.com. Retrieved January 13, 2026, from [Link]
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(a) The contact angle trend charts of the silicon wafers that were cleaned with the HF solution, treated by the gas plasma, and then aged in the open air or a vacuum oven. (b) The contact angle trend charts of the silicon wafers that were cleaned with different cleaning solutions, treated by the gas plasma, and then aged in a vacuum. All wafers have the similar aging behavior after plasma treatments. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Comparison of the physicochemical properties and aging behavior of two different APTES-derived plasma polymer-based coatings. (n.d.). Biblio. Retrieved January 13, 2026, from [Link]
-
Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. (2021). Polymers. Retrieved January 13, 2026, from [Link]
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The contact angle trend chart of the silicon wafers cleaned with different solutions, and then aged under various conditions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Water contact angles on a silicon wafer after deposition of: (a) PFE for 2 min (thickness 382 nm; θ = 103.4° ± 0.9°), and (b) DLC for 2 min (thickness 100 nm; θ = 63.6° ± 0.8°). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The atomic force microscopy (AFM) results detailing the roughness and grain size as a function of the annealing temperature for samples that underwent a standard annealing treatment, had a thermal oxide layer deposited before under going a standard annealing treatment, and underwent a Rapid Thermal Annealing (RTA) treatment. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Roughness of the various glass surfaces viewed under AFM. a Bare glass wafer and surfaces modified with ion implantations of b silicon, c boron, d argon, e arsenic, and f XPS sputtering of argon. a–e are scanned in a 5 lm 9 5 lm area, f is. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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What Is the Value of Water Contact Angle on Silicon?. (2020). Materials. Retrieved January 13, 2026, from [Link]
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What Is the Value of Water Contact Angle on Silicon?. (2020). PubMed. Retrieved January 13, 2026, from [Link]
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An AFM Determination of The Effects On Surface Roughness Caused by. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]
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Measurement of the surface hydrophobicity of engineered nanoparticles using an atomic force microscope. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
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The Role of APTES as a Primer for Polystyrene Coated AA2024-T3. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Molecular layer deposition of APTES on silicon nanowire biosensors: Surface characterization, stability and pH response. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Adsorption Behavior of Hydrophobically Modified Polyelectrolytes onto Amino- or Methyl-Terminated Surfaces. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Chemical and Electrochemical Oxidation of Silicon Surfaces Functionalized with APTES: The Role of Surface Roughness in the AuNPs Anchoring Kinetics. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. (2022). MDPI. Retrieved January 13, 2026, from [Link]
-
HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS. (2023). Polymers. Retrieved January 13, 2026, from [Link]
-
Surface modification of silica nanoparticles with OTMOS to render them hydrophobic. TEOS is the silane source for particle growth and OTMOS is the surface modifier. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to Silane-Based Hydrophobic Coatings: Methyltris(methoxyethoxy)silane vs. Methyltrimethoxysilane
For researchers and professionals in materials science and drug development, the creation of stable, reproducible hydrophobic surfaces is a persistent challenge. The self-assembled monolayers (SAMs) derived from organosilanes are a cornerstone of surface modification, offering a versatile platform for tuning surface energy. Among the plethora of available precursors, methyl-terminated silanes are a popular choice for inducing hydrophobicity. This guide provides an in-depth comparison of two such precursors: the widely used Methyltrimethoxysilane (MTMS) and the less common but intriguing Methyltris(methoxyethoxy)silane. We will delve into the nuances of their chemical reactivity, the resulting coating characteristics, and the practical implications for laboratory applications, supported by established experimental data and protocols.
The Foundation: Silane Chemistry and Hydrophobic Surface Modification
The transformative power of alkoxysilanes in rendering surfaces hydrophobic lies in a two-step process: hydrolysis and condensation. Initially, the alkoxy groups (e.g., methoxy, -OCH₃) of the silane react with water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the substrate (e.g., glass, silicon wafers) and with each other to form a stable, cross-linked siloxane network (-Si-O-Si-). The organic functionalities, in this case, the methyl groups (-CH₃), orient away from the surface, creating a low-energy interface that repels water.[1]
The choice of the alkoxy group is a critical, yet often overlooked, parameter that significantly influences the kinetics of this process and, consequently, the quality and properties of the final coating. This guide will illuminate these differences through the lens of MTMS and this compound.
At a Glance: Key Properties of the Precursors
| Property | Methyltrimethoxysilane (MTMS) | This compound |
| Chemical Formula | CH₃Si(OCH₃)₃ | CH₃Si(OCH₂CH₂OCH₃)₃ |
| Molecular Weight | 136.22 g/mol | 268.38 g/mol |
| Boiling Point | 102-104 °C[2] | ~145 °C (estimated) |
| Hydrolysis Byproduct | Methanol[3] | 2-Methoxyethanol[4] |
| Hydrolysis Rate | Fast[5] | Slow[6] |
Methyltrimethoxysilane (MTMS): The Workhorse for Rapid Hydrophobization
Methyltrimethoxysilane is a well-established precursor for creating hydrophobic coatings. Its small methoxy groups lead to a rapid hydrolysis rate, which can be advantageous for high-throughput applications.[5]
Performance Characteristics
Coatings derived from MTMS typically exhibit good hydrophobicity, with water contact angles (WCAs) consistently exceeding 90°. For instance, sol-gel coatings prepared with MTMS on glass substrates have demonstrated WCAs of around 108°.[7] By incorporating nanoparticles to increase surface roughness, these coatings can achieve even greater water repellency.
The durability of MTMS-based coatings is generally robust, owing to the formation of a dense, cross-linked siloxane network. However, the rapid and sometimes difficult-to-control hydrolysis can lead to the formation of aggregates in solution, potentially resulting in less uniform coatings if the deposition process is not carefully optimized.[6]
This compound: A Candidate for Controlled and Potentially Denser Coatings
This compound is a less common but structurally significant analogue of MTMS. The key difference lies in its larger, more complex alkoxy group, the methoxyethoxy group (-OCH₂CH₂OCH₃).
The Influence of the Methoxyethoxy Group
The increased size and steric hindrance of the methoxyethoxy group have a profound impact on the hydrolysis rate, making it significantly slower than that of MTMS.[6] This slower reaction provides a wider processing window, allowing for more controlled growth of the siloxane network and potentially leading to more ordered and denser coatings. The ether linkage within the alkoxy group may also enhance the solubility of the silane in a wider range of solvents.[6]
While direct, comparative experimental data for the hydrophobicity of this compound coatings is not as readily available, we can infer its performance based on established principles. The terminal methyl group is the primary determinant of the coating's low surface energy. Therefore, a well-formed monolayer of this compound should, in principle, achieve a similar level of hydrophobicity to an MTMS coating. The slower, more controlled reaction could potentially lead to a more uniform and defect-free surface, which may enhance the coating's durability and consistency.
Head-to-Head Comparison: A Tale of Two Alkoxy Groups
| Feature | Methyltrimethoxysilane (MTMS) | This compound |
| Reaction Speed | Fast hydrolysis and condensation. | Slow and controlled hydrolysis. |
| Process Control | Requires careful control to avoid aggregation. | Offers a wider processing window. |
| Coating Uniformity | Can be prone to non-uniformity if not optimized. | Potentially more uniform due to slower kinetics. |
| Hydrophobicity (WCA) | Good to excellent (typically >90°). | Expected to be similar to MTMS. |
| Durability | Generally good, but can be affected by uniformity. | Potentially enhanced due to a more ordered network. |
| Byproducts | Methanol (volatile and flammable).[3] | 2-Methoxyethanol (less volatile, but with its own health considerations).[4] |
Experimental Protocols
Here, we provide a generalized protocol for the preparation of hydrophobic coatings on glass substrates using a sol-gel approach. This protocol can be adapted for both MTMS and this compound, with the understanding that reaction times will need to be adjusted for the latter.
Materials
-
Methyltrimethoxysilane (MTMS) or this compound
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (for catalysis)
-
Glass slides (or other substrates)
Protocol: Sol-Gel Deposition of Hydrophobic Coatings
-
Substrate Cleaning: Thoroughly clean the glass slides by sonication in a sequence of detergent, deionized water, and ethanol. Dry the slides under a stream of nitrogen and treat with an oxygen plasma or piranha solution to generate surface hydroxyl groups.
-
Sol Preparation:
-
In a clean, dry flask, mix the silane (e.g., MTMS) with ethanol. A typical starting concentration is 1-5% (v/v) silane.
-
Separately, prepare an acidic or basic aqueous solution. For acidic catalysis, a few drops of dilute HCl can be added to deionized water. For basic catalysis, a dilute ammonia solution can be used. The pH will significantly influence the hydrolysis and condensation rates.[8]
-
Slowly add the aqueous solution to the silane-ethanol mixture while stirring vigorously.
-
-
Hydrolysis and Condensation: Allow the sol to stir at room temperature. For MTMS, a reaction time of 1-2 hours is often sufficient. For this compound, a significantly longer time (e.g., 12-24 hours) may be necessary due to its slower hydrolysis rate.
-
Coating Deposition:
-
Dip-coating: Immerse the cleaned substrates into the sol and withdraw at a constant, controlled speed. The withdrawal speed will influence the coating thickness.
-
Spin-coating: Dispense the sol onto the center of the substrate and spin at a high speed (e.g., 2000-4000 rpm) for 30-60 seconds.
-
-
Curing: Cure the coated substrates in an oven. A typical curing temperature is 100-120°C for 1-2 hours. This step promotes the formation of covalent bonds between the silane and the substrate and completes the cross-linking of the siloxane network.
-
Characterization:
-
Water Contact Angle (WCA): Measure the static WCA using a goniometer to quantify the hydrophobicity of the coating.
-
Surface Morphology: Analyze the surface topography and roughness using Atomic Force Microscopy (AFM).
-
Coating Durability: Assess the stability of the coating by measuring the WCA after exposure to harsh conditions (e.g., sonication, solvent washing, or prolonged water immersion).
-
Visualizing the Process
Caption: General mechanism of silane hydrolysis and condensation for surface modification.
Caption: A typical experimental workflow for creating silane-based hydrophobic coatings.
Conclusion and Future Perspectives
The choice between Methyltrimethoxysilane and this compound for fabricating hydrophobic coatings hinges on the specific requirements of the application. MTMS offers a rapid and effective means of hydrophobization, making it suitable for applications where speed is paramount. However, its fast reactivity necessitates careful control to ensure coating uniformity.
This compound, with its slower hydrolysis kinetics, presents an opportunity for greater control over the coating process. This could translate to more uniform, denser, and potentially more durable hydrophobic surfaces. While direct comparative data is still emerging, the fundamental principles of silane chemistry suggest that it is a promising alternative for applications demanding high precision and coating quality.
Future research should focus on direct, side-by-side comparisons of these two silanes, evaluating not only their hydrophobicity but also their long-term stability, resistance to environmental factors, and performance in specific applications such as anti-fouling surfaces for biomedical devices or moisture-protective barriers in microelectronics. The exploration of silanes with tailored alkoxy groups remains a fertile ground for the rational design of advanced functional materials.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyltrimethoxysilane, 97%. Retrieved from [Link]
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Gelest, Inc. (n.d.). Hydrophobic Silane Surface Treatments. Retrieved from [Link]
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AIP Publishing. (2023, May 9). Synthesis of methyltrimethoxysilane/SiO 2 as a hydrophobic material. Retrieved from [Link]
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Slippery Alkoxysilane Coatings for Antifouling Applications. (2023, March 23). PMC - NIH. Retrieved from [Link]
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Gantrade Corporation. (n.d.). Organofunctional Silanes for Paint & Coatings Applications. Retrieved from [Link]
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Gelest, Inc. (2016, November 30). sim6585.0 - this compound. Retrieved from [Link]
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Semantic Scholar. (2024, January 11). Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane. Retrieved from [Link]
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Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification. Retrieved from [Link]
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Organosilane Technology in Coating Applications: Review and Perspectives. (n.d.). Retrieved from [Link]
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MDPI. (2022, September 28). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. Retrieved from [Link]
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Gelest, Inc. (2016, November 30). sim6585.0 - this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Retrieved from [Link]
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MDPI. (n.d.). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophobic Modification of Silica Surfaces via Grafting Alkoxy Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence alkyl group type on the hydrophobic efficiency of a silane. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Sol-Gel Coating Film Synthesized from Nano Boehmite and Methyltrimethoxysilane. Retrieved from [Link]
-
Purdue e-Pubs. (2022, May 22). Super-hydrophobic Hybrid Coatings Preparation used by Methyltrithoxysilane (MTES) and Tetraethylorthosilicate(TEOS). Retrieved from [Link]
-
Theoretical assessment of wettability on silane coatings: from hydrophilic to hydrophobic. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Sol–gel composite coatings from methyltriethoxysilane and polymethylhydrosiloxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmentally benign and durable superhydrophobic coatings based on SiO2 nanoparticles and silanes. Retrieved from [Link]
-
European Patent Office. (n.d.). HYDROLYZED SILANE EMULSIONS AND THEIR USE AS SURFACE COATINGS. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyltrimethoxysilane. Retrieved from [Link]
-
Gantrade Corporation. (n.d.). Organofunctional Silanes for Paint & Coatings Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). HYDROPHOBICITY AND WEATHERING RESISTANCE OF WOOD TREATED WITH SILANE-MODIFIED PROTECTIVE SYSTEMS. Retrieved from [Link]
- Google Patents. (n.d.). US4731264A - Sol-gel compositions containing silane and alumina.
-
PROTECTIVE COATINGS. (n.d.). Retrieved from [Link]
-
PubMed Central. (2023, May 30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). The novel use of organo alkoxy silane for the synthesis of organic–inorganic hybrid coatings. Retrieved from [Link]
-
DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Retrieved from [Link]
-
MDPI. (2023, March 31). Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. Retrieved from [Link]
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A Comparative Guide to Confirming Covalent Bonding of Methyltris(methoxyethoxy)silane for Surface Modification
For researchers, scientists, and drug development professionals engaged in surface modification, the selection and validation of a coupling agent are critical to ensuring the stability and functionality of the modified substrate. Methyltris(methoxyethoxy)silane (MTMES) has emerged as a popular choice for creating robust, covalently bound surface coatings. Its unique methoxyethoxy groups offer distinct hydrolysis characteristics compared to more common methoxy- or ethoxy-silanes. This guide provides an in-depth comparison of analytical techniques to unequivocally confirm the covalent attachment of MTMES to a substrate, contrasting its performance with a common alternative, Methyltrimethoxysilane (MTMS).
The Imperative of Covalent Bond Confirmation
The efficacy of a silane coupling agent hinges on its ability to form a stable, covalent siloxane bond (Si-O-Substrate) with the surface. Incomplete hydrolysis, physisorption, or the formation of a loosely bound, multi-layered structure can lead to coating delamination, compromised biocompatibility, and inconsistent performance in downstream applications. Therefore, rigorous analytical confirmation of covalent bonding is not merely a quality control step but a foundational aspect of reliable surface engineering.
The covalent bonding of MTMES to a hydroxylated surface, such as glass or silicon wafers, proceeds through a two-step hydrolysis and condensation mechanism. The methoxyethoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface to form the desired siloxane linkages.
Caption: MTMES Covalent Bonding Mechanism.
A Comparative Analysis of Analytical Techniques
To validate the formation of a covalent MTMES layer, a multi-technique approach is recommended. Each method provides complementary information, and when used in concert, they offer a comprehensive understanding of the modified surface.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on a surface. | Elemental composition, confirmation of Si, O, and C presence, high-resolution scans of Si 2p and O 1s peaks to identify Si-O-Si and Si-O-C bonds. | Surface sensitive (top 5-10 nm), provides quantitative elemental analysis and chemical state information. | Requires high vacuum, potential for X-ray induced sample damage. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by molecular vibrations. | Identification of characteristic vibrational modes for Si-O-Si, Si-OH, and the disappearance of Si-O-CH₂CH₂OCH₃ bonds. | Non-destructive, sensitive to changes in chemical bonding, can be performed in various modes (e.g., ATR). | Can be difficult to quantify, spectral interpretation can be complex, especially for thin layers. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over a surface to create a topographical map. | Surface morphology, roughness, and layer thickness. Provides visual evidence of a uniform coating. | High-resolution imaging in three dimensions, can be operated in various environments (air, liquid). | Does not provide direct chemical information, tip can potentially damage soft layers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Primarily used to study the hydrolysis and condensation kinetics of silanes in solution by monitoring the disappearance of alkoxy protons and the appearance of alcohol protons. | Provides detailed information about molecular structure and reaction kinetics in solution. | Not a surface-specific technique for confirming bonding to a solid substrate. |
Experimental Data: MTMES vs. MTMS
To illustrate the utility of these techniques, we present a comparative analysis of surfaces treated with MTMES and a common, more reactive alternative, Methyltrimethoxysilane (MTMS).
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful tool for confirming the presence of the silane on the surface and for probing the chemical nature of the silicon-oxygen bonds.
Expected XPS Data for MTMES and MTMS on a Silicon Wafer:
| Element | Binding Energy (eV) | Expected Observation for MTMES | Expected Observation for MTMS | Interpretation |
| Si 2p | ~102-103 | A peak corresponding to Si-O-substrate and Si-O-Si bonds. | A similar peak, potentially with a slight shift due to the different electronic environment. | Confirms the presence of a silicon-oxygen network on the surface. |
| O 1s | ~532-533 | A broad peak composed of contributions from the underlying SiO₂ substrate and the Si-O-Si and Si-O-C bonds of the MTMES layer. | A similar broad peak, with a different ratio of Si-O-C to Si-O-Si components. | Deconvolution of this peak can provide insights into the extent of condensation. |
| C 1s | ~285-286 | A peak corresponding to the methyl and methoxyethoxy carbons. | A peak corresponding to the methyl and methoxy carbons. | Confirms the presence of the organic part of the silane molecule. |
A successful MTMES coating will show a significant increase in the C 1s and Si 2p signals compared to the bare substrate. High-resolution scans of the Si 2p peak can differentiate between the silicon in the substrate (SiO₂, ~103.5 eV) and the silicon in the silane layer (Si-O-C/Si-O-Si, ~102.5 eV).[1][2]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is particularly adept at tracking the chemical transformations that occur during the silanization process.
Expected FTIR Spectral Changes for MTMES and MTMS on a Glass Surface:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Observation for MTMES | Expected Observation for MTMS | Interpretation |
| ~1080-1100 | Si-O-C stretch | Disappearance or significant reduction of this peak. | Disappearance or significant reduction of this peak. | Indicates hydrolysis of the alkoxy groups. |
| ~1000-1100 | Si-O-Si stretch | Appearance of a broad, strong peak.[3] | Appearance of a broad, strong peak.[3] | Confirms the formation of a polysiloxane network. |
| ~1270 | Si-CH₃ symmetric deformation | Presence of this peak.[3] | Presence of this peak.[3] | Confirms the integrity of the methyl group attached to silicon. |
| ~3200-3600 | Si-OH stretch | A broad peak may be present, indicating incomplete condensation or the presence of surface silanols. | A similar broad peak may be present. | The intensity of this peak can provide information about the degree of cross-linking. |
The key indicator of successful covalent bonding is the appearance of the strong Si-O-Si peak and the concurrent disappearance of the Si-O-C peak from the precursor.
Atomic Force Microscopy (AFM)
AFM provides a visual confirmation of the quality of the silane layer. A successful MTMES coating should result in a smooth, uniform surface with a low root-mean-square (RMS) roughness.
Expected AFM Data for MTMES and MTMS Monolayers:
| Parameter | Expected Value for a High-Quality MTMES Layer | Expected Value for a High-Quality MTMS Layer | Interpretation | | :--- | :--- | :--- | :--- | :--- | | RMS Roughness | < 1 nm | < 1 nm | A low roughness value indicates a uniform, monolayer or thin multilayer coating without significant aggregation.[2][4] | | Morphology | A smooth, featureless surface at the nanoscale. | A smooth, featureless surface at the nanoscale. | The absence of large aggregates or "islands" suggests a well-ordered film. |
AFM can also be used to perform nano-scratch tests to assess the adhesion of the silane layer, providing a qualitative measure of the strength of the covalent bond.
Experimental Protocols
Protocol 1: Surface Preparation and Silanization with MTMES
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slides or silicon wafers) by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Surface Activation: Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
-
Silanization: Prepare a 1-2% (v/v) solution of MTMES in a suitable solvent (e.g., ethanol or a 95:5 ethanol/water mixture). Immerse the cleaned and activated substrates in the silane solution for a specified time (e.g., 1-2 hours) at room temperature.
-
Rinsing: Remove the substrates from the silane solution and rinse thoroughly with the solvent to remove any physisorbed silane.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction and the formation of a stable siloxane network.
Caption: Experimental Workflow for MTMES Surface Modification.
Protocol 2: XPS Analysis of Silanized Surfaces
-
Sample Preparation: Mount the silanized substrate on a sample holder using double-sided conductive tape.
-
Instrument Setup: Load the sample into the XPS instrument and pump down to ultra-high vacuum (<10⁻⁸ torr).
-
Survey Scan: Acquire a survey spectrum (0-1200 eV) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, O 1s, and C 1s regions.
-
Data Analysis: Process the data using appropriate software. Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
Protocol 3: ATR-FTIR Analysis of Silanized Surfaces
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum and confirming the absence of any contaminant peaks.
-
Sample Mounting: Press the silanized surface of the substrate firmly against the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).
-
Data Analysis: Compare the spectrum of the coated substrate to that of a clean, uncoated substrate to identify new peaks and the disappearance of peaks associated with the silane precursor.
Protocol 4: AFM Imaging of Silanized Surfaces
-
Sample Preparation: Mount the silanized substrate on an AFM sample puck using a suitable adhesive.
-
Instrument Setup: Install an appropriate AFM cantilever (e.g., a silicon nitride tip for tapping mode in air).
-
Imaging: Engage the tip with the surface and begin scanning in tapping mode to minimize surface damage. Acquire images at various scan sizes to assess the overall uniformity and to examine the nanoscale morphology.
-
Data Analysis: Process the images to measure the RMS roughness and to identify any surface features such as aggregates or pinholes.
Conclusion
Confirming the covalent bonding of this compound is a multi-faceted process that relies on the synergistic use of surface-sensitive analytical techniques. XPS provides definitive elemental and chemical state information, FTIR tracks the chemical transformations of the silanization reaction, and AFM offers a visual assessment of the resulting film's quality. By employing these methods in a systematic and comparative manner, researchers can gain a high degree of confidence in the integrity of their MTMES-modified surfaces, ensuring the reliability and reproducibility of their work. While MTMES may exhibit different hydrolysis kinetics compared to more traditional silanes like MTMS, the analytical principles for confirming its covalent attachment remain the same. This guide provides the foundational knowledge and experimental framework for researchers to successfully validate their surface modification protocols.
References
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Gelest, Inc. (n.d.). Vinyltris(2-methoxyethoxy)silane. Retrieved from [Link]
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A. N. Other et al. (2020). ATR-IR spectra of MTMS based xerogel. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2018). FT-IR spectrum of MTMS flexible silica aerogel. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2015). Hydrolysis and condensation of octadecyltrimethoxysilane. PubMed Central. Retrieved from [Link]
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A. N. Other et al. (2022). Hydrolysis and condensation reactions of MTMS in the sol-gel process. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS. Retrieved from [Link]
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A. N. Other et al. (2023). High-Performance Methylsilsesquioxane Aerogels. MDPI. Retrieved from [Link]
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A. N. Other et al. (2018). The hydrolysis and condensation mechanism of the MTMS precursor in solution. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2021). FTIR spectra of pristine glass-fiber fabric and MTES-treated glass-fiber fabric. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2023). FTIR spectra of the MTMS aerogel, GFW and GFWA composites. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2014). FT-IR spectrum of methyltrimethoxysilane (MTMS). ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2019). The (Si 2p) XPS Spectra for the SiO2 silanisation with APTMS. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023). Methyltrimethoxysilane. Retrieved from [Link]
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A. N. Other et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Retrieved from [Link]
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A. N. Other et al. (2010). XPS and AFM characterization of the self-assembled molecular monolayers of a 3-aminopropyltrimethoxysilane on silicon surface. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2024). Methyltrimethoxysilane (MTMS). PubMed. Retrieved from [Link]
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A. N. Other et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Semantic Scholar. Retrieved from [Link]
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A. N. Other et al. (2011). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2015). FTIR spectra of APTES, MPTMS, and silica glass. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2016). Silicon (100)/SiO2 by XPS. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. ResearchGate. Retrieved from [Link]
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A. N. Other et al. (2009). Glass Transition Temperature and Conformational Changes of Poly(methyl methacrylate) Thin Films Determined by a Two-Dimensional Map Representation of Temperature-Dependent Reflection-Absorption FTIR Spectra. ResearchGate. Retrieved from [Link]
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Bruker. (2022). Contamination troubleshooting of optoelectronics | FT-IR Microscopy | Failure Analysis. Retrieved from [Link]
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A Comparative Guide to the Mechanical Properties of Silane-Crosslinked Polymers
This guide provides a detailed comparative analysis of the mechanical properties of polymers crosslinked via silane-based technologies. Intended for researchers, materials scientists, and engineers, this document delves into the underlying chemical mechanisms, presents objective performance data from experimental studies, and outlines standardized protocols for empirical validation. We will explore the causal relationships between crosslinking chemistry and final material performance, offering a foundational understanding for material selection and development.
Introduction: The Significance of Silane Crosslinking
Crosslinking is a fundamental process in polymer science that transforms thermoplastic materials into thermosets, creating a three-dimensional network structure. This structural change imparts significant enhancements in mechanical strength, thermal resistance, chemical inertness, and creep resistance. While several methods exist—including peroxide, radiation, and sulfur vulcanization—silane crosslinking has emerged as a dominant technology, particularly for polyolefins like polyethylene (PE).
The primary advantage of silane crosslinking lies in its processability. The crosslinking reaction is initiated by moisture only after the polymer has been extruded or molded into its final shape. This "post-processing" crosslinking allows for the use of standard thermoplastic processing equipment, offering significant manufacturing flexibility and cost-effectiveness compared to methods that require high-pressure vessels (peroxide) or extensive capital investment (radiation).
This guide will focus on the two predominant silane crosslinking technologies: the two-step "Sioplas" process and the one-step "Monosil" process. We will dissect how the choice of process, silane type, and catalyst influences the mechanical properties of the final product, supported by experimental data and standardized testing methodologies.
The Mechanism: How Silane Crosslinking Works
Silane crosslinking is a two-stage moisture-cure process. The final network is not formed during melt processing, but rather in a subsequent step where the material is exposed to water or ambient moisture.
Stage 1: Silane Grafting
First, a vinyl-functional silane, most commonly vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES), is grafted onto the polymer backbone. This is typically achieved in an extruder at high temperatures (180-220°C) using a small amount of a free-radical initiator, such as dicumyl peroxide (DCP). The peroxide abstracts a hydrogen atom from the polymer chain, creating a macro-radical that then reacts with the vinyl group of the silane molecule.
Stage 2: Hydrolysis and Condensation
After the polymer has been shaped into its final form (e.g., a pipe or wire insulation), the crosslinking is activated by moisture in the presence of a catalyst. The alkoxy groups on the grafted silane molecule undergo hydrolysis to form silanol groups. These silanols then undergo a condensation reaction with other silanols on adjacent polymer chains, forming highly stable siloxane bridges (Si-O-Si). It is this network of siloxane crosslinks that imparts the desired property enhancements.
The overall process can be visualized as follows:
Comparative Analysis of Mechanical Properties
The choice of crosslinking system and process parameters has a direct and measurable impact on the mechanical performance of the polymer. The following sections compare these systems based on experimental findings reported in technical literature.
Silane vs. Peroxide Crosslinking
Silane crosslinking is often compared to the traditional peroxide method for producing crosslinked polyethylene (XLPE). While both yield materials with excellent thermal and mechanical properties, there are key differences.
| Property | Silane Crosslinking (VTMS-based) | Peroxide Crosslinking (DCP-based) | Causality & Field Insights |
| Tensile Strength at Break (MPa) | 20 - 25 | 22 - 28 | Peroxide systems can achieve a higher crosslink density, often resulting in slightly higher tensile strength. However, this can sometimes come at the cost of flexibility. |
| Elongation at Break (%) | 450 - 600% | 350 - 500% | The more flexible siloxane crosslinks in silane systems can allow for greater chain mobility before fracture, leading to superior elongation. This is critical for applications requiring flexibility, like cable insulation. |
| Hardness (Shore D) | 48 - 52 | 50 - 55 | Higher crosslink density in peroxide XLPE typically results in a harder, more rigid material. |
| Hot Set Test (200°C, 20N/cm²) | Elongation: < 100%, Set: < 10% | Elongation: < 75%, Set: < 5% | The direct carbon-carbon crosslinks formed by peroxide are generally more stable at very high temperatures, leading to better performance in the hot set test, a key standard for wire and cable applications. |
Note: Values are typical for low-density polyethylene (LDPE) and may vary based on specific grades, additives, and processing conditions.
Monosil (One-Step) vs. Sioplas (Two-Step) Process
The manufacturing process itself also influences the final properties.
-
Sioplas (Two-Step): In this method, the base polymer is first grafted with silane and peroxide in a specialized compounding extruder to create a "graft masterbatch." This masterbatch is then blended with a catalyst masterbatch and natural polymer by the end-user during the final product extrusion.
-
Advantage: Offers greater control over the grafting process, potentially leading to a more uniform crosslink distribution and more consistent product quality.
-
-
Monosil (One-Step): All components (polymer, silane, peroxide, and catalyst) are fed directly into the extruder in a single step. This is often done using a liquid silane-peroxide-catalyst cocktail.
-
Advantage: Simpler and more cost-effective from a processing standpoint, as it eliminates the need for a separate compounding step. However, it requires more precise control over extruder temperature and residence time to prevent premature crosslinking ("scorch").
-
Generally, when processed correctly, both methods can yield materials with very similar final mechanical properties. The choice between them is often based on manufacturing capability, production volume, and cost considerations rather than a significant difference in end-performance.
Standardized Experimental Protocol: Tensile Property Testing
To ensure that comparative data is reliable and reproducible, standardized testing methodologies are critical. The evaluation of tensile properties is fundamental to characterizing crosslinked polymers. The following protocol is based on the ASTM D638 standard, "Standard Test Method for Tensile Properties of Plastics."
Workflow: ASTM D638 Tensile Test
Step-by-Step Methodology
-
Sample Conditioning: Before testing, all crosslinked polymer plaques must be conditioned for a minimum of 40 hours at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity. This ensures that moisture content and temperature are equilibrated, which is especially critical for moisture-cured materials.
-
Specimen Preparation: Using a die cutter, punch out at least five dumbbell-shaped specimens (Type IV is common for flexible polymers) from a flat, molded plaque of the crosslinked material. The surfaces must be free of voids, scratches, or other imperfections.
-
Dimensional Measurement: Using a micrometer, carefully measure the width and thickness of the narrow, parallel gauge section of each specimen to the nearest 0.025 mm. Calculate the average initial cross-sectional area.
-
Machine Setup: Calibrate the universal testing machine (tensile tester) with an appropriate load cell. Set the grip separation speed (crosshead speed) to the value specified by the standard for the material being tested (e.g., 50 mm/min for semi-rigid materials).
-
Testing: Securely mount a specimen in the grips, ensuring it is aligned vertically and not under any pre-load. Start the test, which will pull the specimen at a constant speed until it ruptures. The machine's software will simultaneously record the applied load and the extension (elongation).
-
Data Calculation & Reporting:
-
Tensile Strength (MPa): Determined by dividing the maximum load observed during the test by the original cross-sectional area.
-
Elongation at Break (%): Determined by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.
-
The results for at least five specimens are averaged, and the mean and standard deviation are reported. This statistical approach validates the consistency of the material and the test procedure.
-
Conclusion
Silane crosslinking offers a versatile and cost-effective method for enhancing the mechanical properties of polymers, particularly polyethylene. The choice between silane and other methods like peroxide depends on the specific performance requirements of the end application. While peroxide crosslinking can sometimes yield superior high-temperature performance and hardness, silane-crosslinked systems often provide a significant advantage in flexibility and elongation at break, coupled with greater processing ease. The differences in mechanical performance between the one-step (Monosil) and two-step (Sioplas) silane processes are generally minimal if both are optimized, making the decision primarily one of manufacturing logistics. For accurate and reliable comparison, adherence to standardized testing protocols, such as ASTM D638 for tensile properties, is paramount.
References
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M. D. Fagundes, et al. (2016). Silane Crosslinking of Polyethylene: A Review. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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Dow Inc. (2018). Introduction to SI-LINK™ Polyethylene Resins. Technical Datasheet. Available at: [Link]
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A. Smedberg, T. Hjertberg, B. Gustafsson (1997). Crosslinking of polyethylene through vinyltrimethoxysilane (VTMS): 1. The influence of microstructure on crosslinking. Polymer, 38(17), 4127-4138. Available at: [Link]
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International Electrotechnical Commission (2021). IEC 60811-501: Electric and optical fibre cables - Test methods for non-metallic materials - Part 501: Mechanical tests - Tests for determining the mechanical properties of insulating and sheathing compounds. Available at: [Link]
-
Kabelwerk EUPEN AG. XLPE-Technology. Company Publication. Available at: [Link]
A Comparative Guide to the Long-Term Stability of Methyltris(methoxyethoxy)silane Coatings
For researchers, scientists, and drug development professionals, the selection of a robust and stable surface coating is a critical determinant of experimental success and product longevity. Methyltris(methoxyethoxy)silane (MTMOS) is an alkoxysilane used for surface modification, valued for its ability to form cross-linked polysiloxane networks. This guide provides an in-depth evaluation of the long-term stability of MTMOS coatings, objectively comparing their performance against common alternatives. The methodologies and analyses presented herein are grounded in established testing standards and field-proven insights to support informed material selection.
Section 1: The Chemistry of MTMOS Coating Formation and Intrinsic Stability
The performance of an MTMOS coating is fundamentally linked to its chemistry. The process begins with the hydrolysis of the methoxyethoxy groups in the presence of water (often ambient moisture) to form reactive silanol (Si-OH) groups. These silanols then undergo a condensation reaction with hydroxyl groups on the substrate surface (e.g., glass, metal oxides) to form covalent M-O-Si bonds (where M is a substrate atom like Si, Al, Fe), anchoring the coating to the surface.[1] Simultaneously, adjacent silanol groups condense with each other to form a cross-linked siloxane (Si-O-Si) network.[2]
The resulting structure is a hybrid organic-inorganic film. The inorganic siloxane backbone provides thermal stability and hardness, while the organic methyl (-CH3) groups attached to the silicon atoms impart specific surface properties, such as hydrophobicity. The stability of this coating is contingent on the strength and resilience of these Si-O-Si and Si-O-Substrate bonds. While generally stable, MTMOS can decompose slowly when in contact with moist air or water.[3]
Section 2: Primary Mechanisms of Coating Degradation
Understanding the pathways to failure is crucial for evaluating long-term stability. For silane-based coatings, degradation is not a single event but a process driven by environmental stressors.
-
Hydrolytic Degradation : The most common failure mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds.[4] In the presence of water, particularly under condensation-promoting conditions, the reaction that formed the network can be reversed, breaking down the cross-linked structure.[4] This process can be accelerated by pH changes and elevated temperatures.[2][5] Defect sites in the initial coating, such as areas with incomplete cross-linking, often serve as initiation points for degradation.[4]
-
Photochemical Degradation (UV Exposure) : While the inorganic Si-O-Si backbone is highly resistant to ultraviolet radiation, the organic functional groups can be susceptible to photo-oxidation.[6] For MTMOS, the methyl group is relatively stable. However, for other organofunctional silanes, degradation of the organic component can lead to a loss of the coating's specific functionality (e.g., loss of hydrophobicity or reactivity).
-
Loss of Adhesion : Degradation often manifests as a loss of adhesion at the coating-substrate interface.[7] This can be a consequence of hydrolytic attack on the Si-O-Substrate bonds or mechanical stresses induced by environmental cycling (e.g., thermal expansion and contraction).
Section 3: Comparative Analysis of Coating Stability
No single coating is optimal for all applications. The choice of MTMOS must be weighed against alternatives based on the specific environmental and performance requirements. This section compares MTMOS with a common functional silane, (3-Aminopropyl)triethoxysilane (APTES), and a robust polymer alternative, epoxy coatings.
| Performance Metric | This compound (MTMOS) | (3-Aminopropyl)triethoxysilane (APTES) | Epoxy Coatings |
| Primary Function | Hydrophobicity, Protective Barrier | Adhesion Promoter, Surface Functionalization | Corrosion Resistance, Chemical Barrier |
| Hydrolytic Stability | Moderate. Susceptible to slow hydrolysis in the presence of moisture.[3] Stability is dependent on cure conditions and cross-link density. | Moderate to Low. The aminopropyl group can make the coating more hydrophilic, potentially accelerating water ingress. The siloxane backbone is susceptible to hydrolysis.[8] | Excellent. Highly cross-linked structure provides an excellent barrier to water and moisture, making them suitable for marine and immersion applications.[6][9] |
| UV Stability | Good. The methyl group and siloxane backbone are generally resistant to UV degradation. | Moderate. The aminopropyl group is a primary site for UV degradation (photo-oxidation), which can lead to yellowing and loss of function.[6] | Good to Excellent. Stability depends on the specific formulation (aromatic vs. aliphatic). Aliphatic polyurethanes, often used as topcoats for epoxies, offer superior UV resistance. |
| Thermal Stability | Good. The Si-O-Si backbone is inherently thermally stable. Hazardous polymerization can occur if heated above 120°C.[3] | Good. Similar to MTMOS, the siloxane backbone provides thermal stability. | Excellent. Can withstand continuous operating temperatures often exceeding 200°C, depending on the formulation.[6] |
| Chemical Resistance | Moderate. Generally resistant to neutral organic solvents but can be attacked by strong acids and bases that catalyze hydrolysis. | Moderate. Similar to MTMOS, but the amine group may react with certain chemicals. | Excellent. High resistance to a wide range of chemicals, including acids, alkalis, and solvents, is a hallmark of epoxy systems.[9] |
Section 4: Experimental Protocols for Stability Evaluation
To empirically validate the long-term stability of MTMOS coatings, a series of standardized, accelerated aging and characterization tests must be performed. The following protocols are designed to be self-validating by including control samples and well-defined evaluation criteria.
Experimental Workflow Overview
The overall process involves preparing coated substrates, subjecting them to accelerated environmental stresses, and evaluating key performance properties at set intervals against an unexposed control.
Caption: Workflow for evaluating MTMOS coating stability.
Protocol 4.1: Accelerated Weathering (QUV)
-
Objective : To simulate the damaging effects of long-term outdoor exposure, specifically sunlight (UV) and moisture (dew), in a condensed timeframe.
-
Standard : Based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[10]
-
Methodology :
-
Sample Preparation : Prepare at least three coated substrates (e.g., 75 x 150 mm panels) and one unexposed control sample.
-
Cycle Selection : Program the QUV chamber for a common cycle, such as Cycle 1 from ASTM G154: 8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps, followed by 4 hours of condensation at 50°C.[10]
-
Causality: This cycle simulates harsh outdoor conditions. UVA-340 lamps are chosen because their spectral output provides a good match to sunlight in the short-wavelength UV region. The condensation phase simulates dew and is highly effective at driving hydrolytic degradation.
-
-
Exposure : Mount the samples in the QUV chamber. Run the programmed cycle for a total duration of 1000 hours.
-
Evaluation : Remove the samples at intervals (e.g., 250, 500, and 1000 hours). After allowing them to equilibrate to ambient conditions for 24 hours, evaluate them for changes in gloss, color, and physical integrity. Perform adhesion and contact angle tests as described below.
-
-
Validation : The unexposed control sample serves as the baseline. Comparing the exposed samples to the control at each interval allows for the precise quantification of degradation over time.
Protocol 4.2: Chemical Immersion Testing
-
Objective : To determine the resistance of the coating to degradation upon continuous immersion in various chemical agents.
-
Standard : Based on ASTM D870, "Standard Practice for Testing Water Resistance of Coatings Using Water Immersion," and ASTM D1308 for household chemicals.[11]
-
Methodology :
-
Sample Preparation : Prepare sets of coated samples for each test liquid.
-
Reagent Selection : Choose liquids relevant to the intended application. At a minimum, this should include deionized water, a 5% NaCl solution, and isopropanol.
-
Immersion : Immerse half of each coated panel in the test liquid at a controlled temperature (e.g., 25°C). Cover the vessel to prevent evaporation.[11]
-
Causality: Immersing only half the panel creates an internal control, allowing for direct comparison of the exposed and unexposed sections of the same sample, minimizing variability.
-
-
Duration : Keep the panels immersed for a specified period (e.g., 30 days).
-
Evaluation : After removal, gently rinse the panels with deionized water and allow them to dry for 24 hours. Examine the immersed area for any signs of blistering, softening, discoloration, or loss of adhesion.[11]
-
Protocol 4.3: Adhesion Testing (Cross-Hatch)
-
Objective : To assess the practical adhesion of the coating to the substrate after environmental exposure.
-
Standard : ASTM D3359, "Standard Test Methods for Measuring Adhesion by Tape Test".
-
Methodology :
-
Procedure : On a region of the exposed sample, make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide. Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch lattice.
-
Tape Application : Firmly apply a standardized pressure-sensitive tape over the lattice.
-
Removal : After a short period, rapidly pull the tape off at a 180-degree angle.
-
Classification : Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: more than 65% detachment).
-
Causality: This test introduces a failure point in the film and assesses the coating's ability to resist removal, providing a robust measure of its bond strength after being weakened by weathering or chemical attack.[12]
-
-
-
Validation : Comparing the adhesion rating of the exposed sample to the unexposed control quantifies the degradation of the coating-substrate bond.
Protocol 4.4: Contact Angle Measurement
-
Objective : To quantify the retention of the coating's hydrophobicity after exposure.
-
Standard : Sessile drop method.
-
Methodology :
-
Measurement : Using a goniometer or contact angle meter, place a small droplet (e.g., 3-5 µL) of deionized water onto the coated surface.[13]
-
Analysis : Capture an image of the droplet and use analysis software to measure the angle formed at the liquid-solid-vapor interface.[13] A contact angle greater than 90° indicates a hydrophobic surface.[14]
-
Procedure : Take measurements at a minimum of five different locations on each sample (exposed and control) and calculate the average.
-
Causality: The contact angle is a direct measure of surface energy. A decrease in the water contact angle on the MTMOS coating directly indicates chemical or physical changes to the surface that have compromised its hydrophobic properties.[15]
-
-
-
Validation : The change in the average contact angle (Δθ) between the control and the exposed sample provides a quantitative measure of the degradation of surface properties.
Section 5: Data Interpretation
A successful evaluation synthesizes the results from all tests. A robust MTMOS coating will exhibit:
-
Minimal change in visual appearance after QUV exposure.
-
No blistering, softening, or significant discoloration after chemical immersion.
-
A high adhesion rating (e.g., 4B or 5B) on the cross-hatch test, showing only minor degradation compared to the control.
-
A small decrease in water contact angle , indicating the retention of its hydrophobic character.
Conversely, significant negative changes in any of these metrics point to poor long-term stability under the tested conditions, suggesting that an alternative coating, such as an epoxy system, may be more suitable for that specific application environment.
Conclusion
This compound provides a viable route to creating hydrophobic surfaces with good thermal stability. However, its long-term performance is critically dependent on the quality of the initial film formation and the nature of the service environment, with moisture being a key driver of degradation via hydrolysis. Compared to alternatives like epoxy coatings, MTMOS may offer less resistance in chemically aggressive or high-moisture environments.
For researchers and developers, a rigorous, multi-faceted testing approach as outlined in this guide is not merely recommended—it is essential. By systematically subjecting coatings to accelerated stresses and quantifying their degradation, one can move beyond theoretical performance and make evidence-based decisions, ensuring the selection of a coating system that delivers reliable and stable performance for the long term.
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Enright, R., et al. (2021). Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. ACS Applied Materials & Interfaces. Retrieved from [Link]
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A Comparative Guide to the Hydrolysis Rates of Trialkoxysilanes for Researchers and Drug Development Professionals
In the realms of materials science, surface chemistry, and particularly in advanced drug delivery systems, the controlled hydrolysis of trialkoxysilanes is a cornerstone of innovation. These versatile molecules serve as critical coupling agents, surface modifiers, and precursors for silica-based matrices. Their efficacy is intrinsically linked to the kinetics of their hydrolysis—the foundational step where reactive silanol groups are generated. This guide provides an in-depth comparison of the hydrolysis rates of different trialkoxysilanes, supported by experimental data and methodologies, to empower researchers in selecting the optimal silane for their specific application.
The Critical Role of Hydrolysis in Trialkoxysilane Chemistry
Trialkoxysilanes, with the general structure R-Si(OR')₃, undergo a two-stage transformation: hydrolysis followed by condensation. The hydrolysis reaction, where the alkoxy groups (-OR') are replaced by hydroxyl groups (-OH), is the rate-determining step in many applications. The resulting silanols (R-Si(OH)₃) are highly reactive intermediates that can then condense with hydroxyl groups on a substrate surface or with other silanol molecules to form a stable, cross-linked polysiloxane network.
The rate of this initial hydrolysis step is paramount. For applications requiring rapid surface functionalization or the fast formation of a silica network, a trialkoxysilane with a high hydrolysis rate is desirable. Conversely, for processes that demand a longer pot life or more controlled, gradual deposition, a slower-hydrolyzing silane is preferable. Understanding and predicting these rates is therefore crucial for reproducible and optimized outcomes.
Factors Influencing the Rate of Hydrolysis
The hydrolysis of trialkoxysilanes is a nuanced process influenced by several key factors. A comprehensive understanding of these variables is essential for experimental design and the interpretation of results.
1. The Nature of the Alkoxy Group (R'): Steric Hindrance
The size and branching of the alkoxy group exert a significant steric effect on the rate of hydrolysis.[1][2] The reaction typically proceeds via a nucleophilic attack of a water molecule on the silicon atom. Larger, bulkier alkoxy groups physically obstruct this attack, thereby slowing down the reaction. The general trend for the rate of hydrolysis based on the alkoxy group is:
Methoxy (-OCH₃) > Ethoxy (-OC₂H₅) > Propoxy (-OC₃H₇) > Isopropoxy (-OCH(CH₃)₂)
This trend is a direct consequence of increasing steric hindrance around the silicon center.[1] For instance, a methoxysilane is reported to hydrolyze at a rate that is 6 to 10 times faster than its ethoxysilane counterpart under similar conditions.[3]
2. The Nature of the Non-Hydrolyzable Substituent (R): Inductive Effects
The organic group attached directly to the silicon atom (R) influences the electron density at the silicon center through inductive effects, which in turn affects its susceptibility to nucleophilic attack.
-
Electron-donating groups (e.g., alkyl groups) increase the electron density on the silicon atom, making it less electrophilic and thus slowing down the hydrolysis rate under acidic conditions.[1]
-
Electron-withdrawing groups (e.g., phenyl or fluorinated alkyl groups) decrease the electron density on the silicon atom, making it more electrophilic and generally accelerating the hydrolysis rate.
3. pH of the Reaction Medium: Acid and Base Catalysis
The hydrolysis of trialkoxysilanes is catalyzed by both acids and bases.[3][4] The reaction rate is at its minimum around a neutral pH of 7 and increases significantly under both acidic and basic conditions.[1]
-
Acid Catalysis (pH < 7): In an acidic medium, a proton (H⁺) protonates the oxygen atom of an alkoxy group, making it a better leaving group (an alcohol). This facilitates the nucleophilic attack by a water molecule on the silicon atom.[4]
-
Base Catalysis (pH > 7): Under basic conditions, a hydroxide ion (OH⁻), a stronger nucleophile than water, directly attacks the silicon atom.[4]
The choice of acidic or basic catalysis not only affects the rate of hydrolysis but also the subsequent condensation process, influencing the final structure of the polysiloxane network.[3]
Comparative Hydrolysis Rate Data
The following table summarizes experimentally determined hydrolysis rate constants for various trialkoxysilanes from the literature. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions (e.g., solvent, temperature, catalyst concentration).
| Trialkoxysilane | R-Group | R'-Group | Conditions | Rate Constant (k) | Reference |
| Methyltrimethoxysilane (MTMS) | Methyl | Methoxy | Acidic | Decreasing rates for successive hydrolyses | [5] |
| Methyltriethoxysilane (MTES) | Methyl | Ethoxy | pH 2 to 4 | 0 to 0.23 M⁻¹ min⁻¹ | [6] |
| Tetraethoxysilane (TEOS) | Ethoxy | Ethoxy | pH 2 to 4 | 0 to 0.18 M⁻¹ min⁻¹ | [6] |
| Propyltrimethoxysilane (PTMS) | Propyl | Methoxy | THF/K₂CO₃, excess water | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [6] |
| Phenyltrimethoxysilane (PhTMS) | Phenyl | Methoxy | THF/K₂CO₃, excess water | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [6] |
| γ-Glycidoxypropyltrimethoxysilane | Glycidoxypropyl | Methoxy | 2 wt% aq. dilution, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for first step) | [7] |
Experimental Methodologies for Determining Hydrolysis Rates
Accurate determination of hydrolysis kinetics is crucial for understanding and optimizing processes involving trialkoxysilanes. Two common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.
Experimental Workflow for Monitoring Hydrolysis
Caption: Workflow for determining trialkoxysilane hydrolysis rates.
Protocol 1: ¹H NMR Spectroscopy for Monitoring Hydrolysis
¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of trialkoxysilanes in real-time by observing the disappearance of the alkoxy proton signals and the appearance of the corresponding alcohol proton signals.[8]
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃, or D₂O, chosen for its ability to dissolve the silane and its compatibility with the reaction)
-
Trialkoxysilane of interest
-
Deionized water or D₂O
-
Acid or base catalyst (e.g., HCl or NaOH), if desired
-
Internal standard (optional, e.g., tetramethylsilane - TMS)
Step-by-Step Procedure:
-
Prepare the Silane Solution: In an NMR tube, dissolve a known concentration of the trialkoxysilane in the chosen deuterated solvent.
-
Prepare the Hydrolysis Reagent: In a separate vial, prepare a solution of water (or D₂O) and the catalyst (if any) in the same deuterated solvent.
-
Initiate the Reaction: Using a syringe, rapidly inject a known volume of the hydrolysis reagent into the NMR tube containing the silane solution. Immediately cap and invert the tube several times to ensure thorough mixing.
-
Commence NMR Data Acquisition: Promptly insert the NMR tube into the spectrometer, which has been pre-shimmed and locked onto the deuterated solvent signal.
-
Acquire Time-Resolved Spectra: Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis (faster for methoxysilanes, slower for ethoxy- or propoxysilanes).
-
Data Processing and Analysis:
-
Process each spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the alkoxy group on the silane (e.g., the -OCH₃ singlet for trimethoxysilanes or the -OCH₂- quartet for triethoxysilanes) and the corresponding signal of the alcohol byproduct (e.g., the -OH proton of methanol or ethanol).
-
Normalize the integrals to an internal standard or to a non-reacting proton signal on the R-group of the silane.
-
Plot the concentration of the remaining trialkoxysilane (proportional to the integral of its alkoxy signal) versus time.
-
From this plot, determine the order of the reaction and calculate the hydrolysis rate constant (k). For a pseudo-first-order reaction (with a large excess of water), a plot of ln([Silane]) vs. time will yield a straight line with a slope of -k.[9]
-
Protocol 2: FT-IR Spectroscopy for Monitoring Hydrolysis
FT-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is another effective method for tracking hydrolysis by monitoring changes in the vibrational bands of the Si-O-C and Si-OH bonds.[10][11]
Materials and Equipment:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Trialkoxysilane of interest
-
Solvent (e.g., ethanol, water, or a mixture)
-
Acid or base catalyst, if desired
Step-by-Step Procedure:
-
Acquire Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Prepare the Reaction Mixture: In a vial, prepare a solution of the trialkoxysilane in the chosen solvent.
-
Initiate Hydrolysis: Add a known amount of water and catalyst (if any) to the silane solution and mix thoroughly.
-
Apply Sample to ATR Crystal: Immediately apply a drop of the reacting mixture onto the ATR crystal, ensuring complete coverage.
-
Acquire Time-Resolved Spectra: Begin collecting FT-IR spectra at regular time intervals.
-
Data Processing and Analysis:
-
Identify the characteristic absorption bands for the Si-O-C stretch of the trialkoxysilane (typically in the 1100-1000 cm⁻¹ region) and the Si-OH stretch of the silanol product (a broad band around 3700-3200 cm⁻¹ and a sharper band around 950-850 cm⁻¹).
-
Monitor the decrease in the absorbance of the Si-O-C band and the increase in the absorbance of the Si-OH bands over time.
-
Plot the absorbance of the Si-O-C peak versus time.
-
Use this data to determine the reaction kinetics and calculate the hydrolysis rate constant, similar to the analysis of NMR data.
-
Hydrolysis Mechanism and Influencing Factors
The hydrolysis of trialkoxysilanes proceeds through a nucleophilic substitution reaction at the silicon center. The precise mechanism is dependent on the pH of the medium.
Caption: Mechanisms of acid and base-catalyzed hydrolysis.
Practical Implications and Conclusion
The choice of a trialkoxysilane has profound consequences for the kinetics and outcome of surface modification and material synthesis processes.
-
For rapid gelation or surface coating, a trimethoxysilane is often the preferred choice due to its high hydrolysis rate.
-
For applications requiring a longer working time or for achieving more uniform, dense films, a triethoxysilane or even a triisopropoxysilane may be more suitable.
-
The R-group must be chosen based on the desired final functionality, but its electronic effect on the hydrolysis rate should also be considered.
-
Precise control over pH, temperature, and solvent composition is essential for achieving reproducible hydrolysis and condensation kinetics.
This guide has provided a framework for understanding and comparing the hydrolysis rates of different trialkoxysilanes. By carefully considering the factors discussed and employing the outlined experimental methodologies, researchers and drug development professionals can make informed decisions in the selection and application of these versatile compounds, leading to the development of more effective and innovative materials and therapies.
References
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- Brand, M., Frings, A., Jenkner, P., Lehnert, R., & Schramm, H. (1999). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes.
- Abdollahi, M., & Mostafavi, A. (2020).
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Abdollahi, M., & Mostafavi, A. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate. [Link]
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-
Wikipedia contributors. (2023, November 28). Methyltrimethoxysilane. In Wikipedia, The Free Encyclopedia. [Link]
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- Wang, H., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.
- Zhang, X., et al. (2021). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Journal of Sol-Gel Science and Technology, 97(1), 134-143.
- Van der Wielen, L. A. M., et al. (2001). In Situ and Ex Situ FTIR–ATR and Raman Microscopic Studies of Organosilane Hydrolysis and the Effect of Hydrolysis on Silane Diffusion in a Polymeric Film. Journal of Applied Polymer Science, 82(8), 2016-2026.
- Arkles, B., et al. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206.
- Rubio, J., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletín de la Sociedad Española de Cerámica y Vidrio, 56(6), 267-274.
- Mazur, M., et al. (2000). The time evolution of the sol-gel process: 29Si NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Applied Magnetic Resonance, 18(2), 187-197.
- De Buyl, F., & Kretschmer, A. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Silicon, 1(1), 35-43.
- Armutcu, C., et al. (2014). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. International Journal of Adhesion and Adhesives, 50, 218-224.
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A Comparative Guide to Methyltris(methoxyethoxy)silane in Organic-Inorganic Hybrid Materials
For researchers, scientists, and professionals in drug development, the selection of precursor molecules is a critical decision that dictates the ultimate performance of organic-inorganic hybrid materials. This guide provides an in-depth, objective comparison of Methyltris(methoxyethoxy)silane (MTMS) against other common silane alternatives, supported by experimental data and detailed protocols. We will explore the nuanced advantages MTMS offers in tailoring the properties of hybrid systems.
Introduction: The Role of Silane Coupling Agents in Hybrid Materials
Organic-inorganic hybrid materials leverage the synergistic properties of both organic and inorganic components, offering a pathway to materials with enhanced thermal stability, mechanical strength, and tailored surface properties.[1][2] At the heart of these materials are silane coupling agents, bifunctional molecules that bridge the organic and inorganic phases at the molecular level.[3] Tetraethoxysilane (TEOS), a conventional precursor, forms a rigid silica network, while organofunctional silanes, such as Methyltrimethoxysilane, introduce organic moieties that modify the material's properties.[4][5]
This compound (CH₃Si(OCH₂CH₂OCH₃)₃) is an organosilane that has garnered significant interest due to its unique methoxyethoxy functional groups.[6] These ether-containing side chains introduce a degree of flexibility and hydrophilicity that distinguishes MTMS from its more common counterparts, TEOS and Methyltrimethoxysilane (also abbreviated as MTMS, but referring to CH₃Si(OCH₃)₃).[7] This guide will dissect the performance of this compound in comparison to these alternatives, providing a clear rationale for its selection in specific applications.
Comparative Performance Analysis
The choice of silane precursor directly impacts the macroscopic properties of the final hybrid material. Here, we compare the performance of this compound-derived hybrids with those fabricated from TEOS and Methyltrimethoxysilane across key metrics.
Mechanical Properties
The incorporation of organic groups into the silica network generally imparts flexibility. However, the nature of that organic group is paramount. The longer, more flexible methoxyethoxy chains of this compound lead to a more compliant material compared to the rigid network formed by TEOS and the less flexible network from Methyltrimethoxysilane.
| Precursor | Young's Modulus (GPa) | Hardness (GPa) | Rationale |
| TEOS | ~5.0 - 6.5[5][8] | ~0.7 - 0.92[5][8] | Forms a highly cross-linked and rigid Si-O-Si network, resulting in high modulus and hardness. |
| Methyltrimethoxysilane | Lower than TEOS | Lower than TEOS | The methyl group disrupts the inorganic network, leading to reduced cross-link density and consequently lower stiffness and hardness. |
| This compound | Significantly lower than TEOS | Significantly lower than TEOS | The flexible ether linkages in the side chains act as molecular hinges, allowing for greater deformation and reducing the overall rigidity of the material.[7] |
This enhanced flexibility makes this compound an excellent candidate for applications requiring materials that can withstand mechanical stress without fracturing, such as flexible coatings and monoliths.[9]
Thermal Stability
The thermal stability of hybrid materials is crucial for applications involving high temperatures. The decomposition of the organic component is typically the limiting factor.
| Precursor | Onset of Decomposition (°C) | Mechanism |
| TEOS | > 700°C | Primarily composed of a stable inorganic silica network. |
| Methyltrimethoxysilane | ~300-600°C[4] | The Si-CH₃ bond is thermally stable, but the methyl groups will eventually oxidize at elevated temperatures. |
| This compound | Decomposes at a lower temperature than Methyltrimethoxysilane | The ether linkages in the methoxyethoxy groups are more susceptible to thermal degradation compared to the direct Si-C bond.[1] |
While the thermal stability of this compound-derived materials is lower than that of purely inorganic or methyl-substituted hybrids, it is often sufficient for a wide range of applications that do not involve extreme temperatures.
Hydrophobicity and Surface Energy
The surface properties of hybrid materials are dictated by the exposed chemical groups. The choice of silane precursor allows for precise tuning of hydrophobicity.
| Precursor | Water Contact Angle | Surface Characteristics |
| TEOS | Hydrophilic (< 90°) | The surface is rich in hydroxyl (Si-OH) groups, leading to high surface energy and wettability. |
| Methyltrimethoxysilane | Hydrophobic (> 90°)[9] | The non-polar methyl groups orient at the surface, reducing surface energy and repelling water. |
| This compound | Moderately Hydrophobic to Hydrophilic | The ether groups can engage in hydrogen bonding with water, leading to a higher surface energy compared to purely alkyl-substituted silanes. The resulting surface can be tailored by controlling the processing conditions.[7][10] |
The ability to modulate the surface energy makes this compound a versatile precursor for applications requiring controlled wetting, such as biocompatible coatings and selective membranes.
The Chemistry of this compound in Sol-Gel Processing
The formation of organic-inorganic hybrid materials from silane precursors is most commonly achieved through the sol-gel process.[2][11] This process involves two key reactions: hydrolysis and condensation.
Hydrolysis and Condensation Mechanism
The sol-gel process begins with the hydrolysis of the alkoxy groups on the silane precursor in the presence of water and a catalyst (acid or base). This is followed by a series of condensation reactions that lead to the formation of a three-dimensional siloxane (Si-O-Si) network.
Caption: Sol-gel process for this compound.
The rate of hydrolysis and condensation can be controlled by adjusting the pH, water-to-silane ratio, and temperature. The presence of the methoxyethoxy groups in this compound can influence these reaction kinetics compared to smaller alkoxy groups.
Structural Differences in the Final Hybrid Network
The choice of silane precursor fundamentally alters the architecture of the resulting hybrid network.
Caption: Comparison of network structures from different silanes.
The TEOS network is a dense, highly cross-linked inorganic polymer. The Methyltrimethoxysilane network is interrupted by the non-reactive methyl groups, leading to a less dense structure. The this compound network incorporates flexible organic chains, creating a more open and adaptable structure.[7]
Experimental Protocols
To provide a practical context for the comparison, we present a generalized experimental protocol for the synthesis of a hybrid coating using the sol-gel method. This protocol can be adapted for each of the discussed silane precursors.
Synthesis of a Hybrid Sol-Gel Coating
Materials:
-
Silane precursor (this compound, TEOS, or Methyltrimethoxysilane)
-
Ethanol (solvent)
-
Deionized water
-
Hydrochloric acid (catalyst)
-
Substrate (e.g., glass slide)
Procedure:
-
In a clean, dry beaker, combine the silane precursor and ethanol in a 1:4 molar ratio. Stir the mixture magnetically for 15 minutes.
-
In a separate beaker, prepare an acidic water solution by adding hydrochloric acid to deionized water to achieve a pH of 2.
-
Slowly add the acidic water to the silane/ethanol mixture while stirring vigorously. The molar ratio of water to silane should be 3:1.
-
Continue stirring the solution for 24 hours at room temperature to allow for hydrolysis and partial condensation. This solution is the "sol."
-
Clean the substrate by sonicating in acetone, followed by ethanol, and finally deionized water. Dry the substrate with a stream of nitrogen.
-
Apply the sol to the substrate using a dip-coating or spin-coating method.
-
Dry the coated substrate in an oven at 60°C for 1 hour to evaporate the solvent and promote further condensation.
-
Cure the coating at a higher temperature (e.g., 120°C) for 2 hours to complete the formation of the cross-linked hybrid network.
Characterization of the Hybrid Coating
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the hydrolysis of alkoxy groups and the formation of Si-O-Si bonds.[2]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and thickness of the coating.
-
Nanoindentation: To measure the Young's modulus and hardness of the coating.
-
Contact Angle Goniometry: To determine the water contact angle and assess the hydrophobicity of the surface.[9][12][13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid material.
Caption: Experimental workflow for hybrid coating synthesis and characterization.
Conclusion and Future Outlook
This compound presents a compelling alternative to traditional silane precursors for the fabrication of organic-inorganic hybrid materials. Its unique methoxyethoxy functional groups impart a desirable combination of flexibility and tunable surface properties. While its thermal stability may be lower than that of purely inorganic or methyl-substituted systems, its enhanced mechanical compliance opens up new possibilities for applications in flexible electronics, protective coatings, and biomedical devices.
The choice of silane precursor should be guided by the specific performance requirements of the target application. For applications demanding high rigidity and thermal stability, TEOS remains a strong candidate. For applications where hydrophobicity is the primary concern, Methyltrimethoxysilane is an excellent choice. However, for applications that require a balance of mechanical flexibility, controlled surface energy, and ease of processing, this compound offers a distinct and valuable set of properties.
Future research will likely focus on further tailoring the properties of this compound-based hybrids through the incorporation of other functional groups and the development of novel synthesis methodologies. The continued exploration of this versatile precursor promises to expand the design space for advanced organic-inorganic hybrid materials.
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A Researcher's Guide to Validating Surface Functionalization with Methyltris(methoxyethoxy)silane Using Contact Angle Measurements
For researchers, scientists, and drug development professionals, the ability to precisely engineer the surface properties of materials is paramount. Surface functionalization, the process of modifying a surface to impart new chemical or physical characteristics, is a cornerstone of applications ranging from biocompatible implants and microfluidic devices to advanced sensor technologies.[1][2] Among the various techniques, silanization stands out for its versatility in modifying surfaces rich in hydroxyl groups, such as glass and silicon oxides.[3][4][5]
This guide provides an in-depth comparison and a validated protocol for functionalizing surfaces with Methyltris(methoxyethoxy)silane (MTEOS) to create a hydrophilic surface. We will explore the underlying chemical principles, compare MTEOS to alternative silanes, and detail the use of contact angle goniometry as a simple, yet powerful, method to validate the success of the functionalization process.
The "Why": The Imperative of Surface Validation
Contact angle measurement, or goniometry, offers a direct and quantitative assessment of surface wettability.[6][7] The angle a liquid droplet forms with a solid surface is exquisitely sensitive to the chemistry of that surface.[8][9] A low contact angle (<90°) indicates high surface energy and good wetting (hydrophilicity), while a high angle (>90°) signifies low surface energy and poor wetting (hydrophobicity).[6][9][10] By measuring the water contact angle before and after silanization, we can quantitatively confirm the transformation of the surface's properties.
The Reagent: Understanding this compound (MTEOS)
MTEOS is an organofunctional alkoxysilane designed to impart hydrophilicity. Its unique structure consists of a central silicon atom bonded to a methyl group and three methoxyethoxy groups.
Mechanism of Action: The process of silanization with MTEOS follows a well-understood, two-step reaction mechanism:[1][5]
-
Hydrolysis: The methoxyethoxy groups [(OCH₂CH₂OCH₃)] are hydrolytically sensitive. In the presence of trace amounts of water, they react to form silanol groups (Si-OH).[1][5]
-
Condensation: These newly formed silanol groups are highly reactive toward the hydroxyl groups (-OH) present on the surface of substrates like glass or silicon. They condense to form stable, covalent siloxane bonds (Si-O-Substrate), effectively tethering the MTEOS molecule to the surface.[1][3] Adjacent MTEOS molecules can also co-condense, forming a cross-linked network on the surface.[5]
The result is a surface decorated with the hydrophilic methoxyethoxy groups, which readily interact with water molecules, drastically lowering the water contact angle.
The Alternatives: A Comparative Overview
While MTEOS is effective for creating hydrophilic surfaces, other silanes can be used to achieve different surface properties. Understanding these alternatives provides context for experimental design and material selection.
| Silane Agent | Functional Group | Primary Effect on Glass | Typical Water Contact Angle | Key Application Insight |
| Uncoated Glass (Control) | Hydroxyl (-OH) | Hydrophilic | 10° - 30° | Highly clean glass is very hydrophilic but prone to organic contamination. |
| This compound (MTEOS) | Methoxyethoxy | Hydrophilic | 30° - 50° | Creates a stable, hydrophilic surface resistant to non-specific protein adsorption. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | Hydrophilic / Positive Charge | 40° - 60° | The terminal amine group provides a positive charge at neutral pH and a reactive site for further conjugation.[2] |
| Octadecyltrichlorosilane (OTS) | Alkyl Chain (-C₁₈H₃₇) | Hydrophobic | 105° - 115° | Forms a dense, self-assembled monolayer (SAM) that is highly water-repellent. |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FOTS) | Fluorinated Alkyl | Hydrophobic & Oleophobic | > 110° | The fluorinated chain provides both water and oil repellency, creating a low-adhesion surface. |
Note: Contact angles are approximate and can vary based on substrate preparation, deposition method, and measurement conditions.
The Workflow: Validating MTEOS Functionalization
This section provides a self-validating protocol. By including both a negative control (uncleaned glass) and a baseline control (cleaned, uncoated glass), you can be confident that the observed changes are due to the MTEOS functionalization.
Caption: Experimental workflow for MTEOS functionalization and contact angle validation.
Experimental Protocol
Part A: Substrate Preparation (The Foundation of Success)
The goal of this stage is to remove all organic contaminants and to hydroxylate the surface, creating a high density of reactive -OH groups.
-
Initial Solvent Clean:
-
Place glass or silicon substrates in a beaker.
-
Sonicate in acetone for 10 minutes, followed by sonication in isopropyl alcohol (IPA) for 10 minutes to remove gross organic residues.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Piranha Etching (CAUTION: EXTREMELY CORROSIVE AND REACTIVE):
-
Causality: Piranha solution is a powerful oxidizing agent that not only destroys remaining organic residues but also hydroxylates the surface, making it highly hydrophilic and reactive towards silanes.[11][12]
-
Protocol: In a designated fume hood and wearing appropriate personal protective equipment (acid-resistant gloves, apron, face shield), prepare the piranha solution.[13] Always add the peroxide to the acid slowly. A common ratio is 3:1 of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂).[11][12]
-
Immerse the dried substrates in the piranha solution for 10-15 minutes. The solution is exothermic and will become very hot.[14][15]
-
Safety is paramount. Piranha reacts violently with organic solvents. Ensure substrates are free of solvent before immersion. Never store piranha solution in a sealed container.[12][13]
-
-
Rinsing:
-
Carefully remove the substrates and rinse them extensively with deionized (DI) water. A properly cleaned surface should be completely hydrophilic, with water sheeting off uniformly.[14]
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen gas and then bake in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water. The surface must be anhydrous for the next step.
-
Part B: MTEOS Functionalization
-
Silane Solution Preparation:
-
Causality: The reaction must be performed in an anhydrous organic solvent (e.g., toluene) to prevent premature hydrolysis and self-condensation of the MTEOS in solution, which would lead to clumping rather than monolayer formation on the surface.
-
Protocol: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
-
Immersion:
-
Immerse the clean, dry substrates into the MTEOS solution. Let them react for 1-2 hours at room temperature.
-
-
Post-Reaction Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Rinse with isopropyl alcohol to remove the toluene.
-
Dry under a nitrogen stream.
-
-
Curing:
-
Causality: A final baking step helps to drive the condensation reaction to completion and removes any remaining solvent, forming a more stable and cross-linked silane layer.
-
Protocol: Bake the coated substrates in an oven at 110°C for 30-60 minutes.
-
Part C: Contact Angle Validation
-
Measurement Setup:
-
Procedure:
-
Place a substrate on the sample stage.
-
Using the microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of high-purity DI water onto the surface.
-
The software will capture the image and fit a mathematical model (often based on the Young-Laplace equation) to the droplet's shape to calculate the angle at the three-phase (solid-liquid-gas) interface.[6][16]
-
Perform measurements on at least three different spots on each sample to ensure reproducibility.
-
-
Analysis and Expected Results:
-
Uncleaned Substrate (Control 1): Will likely show a variable and intermediate contact angle (e.g., 40-70°), indicative of unknown organic contamination.
-
Piranha-Cleaned Substrate (Control 2): Should exhibit a very low contact angle (e.g., <20°), confirming a successful cleaning and hydroxylation process.[17]
-
MTEOS-Functionalized Substrate: Should show a contact angle that is higher than the cleaned glass but still clearly in the hydrophilic range (e.g., 30-50°). This confirms the presence of the MTEOS layer.
-
Trustworthiness and Troubleshooting
-
Inconsistent Readings: If contact angle measurements are inconsistent across a single surface, it often points to incomplete cleaning or uneven coating. Revisit the cleaning and functionalization steps.
-
High Contact Angle on MTEOS Surface: A hydrophobic result (>90°) suggests a problem with the MTEOS reagent (e.g., it has fully hydrolyzed in the bottle) or that the reaction did not proceed correctly, possibly due to a non-hydroxylated surface or wet solvent.
-
Contact Angle Hysteresis: Measuring both the advancing (as the droplet volume increases) and receding (as volume decreases) angles can provide information about surface homogeneity and roughness.[6][18] A large difference (hysteresis) can indicate a chemically heterogeneous or rough surface.
By meticulously following this guide, researchers can confidently functionalize surfaces with MTEOS and use the straightforward, yet powerful, technique of contact angle goniometry to validate their work, ensuring a solid and reproducible foundation for their subsequent research and development efforts.
References
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Piranha Solution . Yale Environmental Health & Safety. Available from: [Link]
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Piranha Clean . Birck Nanotechnology Center Wiki - Confluence, Purdue University. Available from: [Link]
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Substrate Cleaning . The University of Texas at El Paso (UTEP). Available from: [Link]
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Silanization . Wikipedia. Available from: [Link]
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Silanizing Glassware . The Schlenk Line Survival Guide, Columbia University. Available from: [Link]
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Solution Prep Substrate Cleaning . Oregon State University. Available from: [Link]
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Contact Angle Measurements and Wettability . Nanoscience Instruments. Available from: [Link]
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Piranha Cleaning Standard Operating Procedure . ResearchGate. Available from: [Link]
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What is Silanized Glass? - Simple Use Guide . Glass Vials. Available from: [Link]
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Contact angle – What is it and how do you measure it? . Biolin Scientific. Available from: [Link]
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Contact Angle | Measurements . Biolin Scientific. Available from: [Link]
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Silanization . HPF Minerals. Available from: [Link]
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What Is Silanization And Why Does It Matter? . ALWSCI Technologies. Available from: [Link]
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Contact Angle Measurements . Ebatco Lab Services. Available from: [Link]
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Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s . DiVA portal. Available from: [Link]
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(a) Water contact angle measurement of the uncoated glass (control) and... . ResearchGate. Available from: [Link]
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Contact Angle Evaluation of SilcoTek Depositions . SilcoTek. Available from: [Link]
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Hydrophobicity-Hydrophilicty and Silane Surface Modification . Gelest, Inc. Available from: [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification . ACS Omega. Available from: [Link]
-
Understanding Silane Functionalization . Rame-hart. Available from: [Link]
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Water contact angle versus TEOS content in the surface coating . ResearchGate. Available from: [Link]
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Wetting Angle in Glass: How It Affects Surface Interactions . Safecoze. Available from: [Link]
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Surface modification of bio-based composites via silane treatment: a short review . Taylor & Francis Online. Available from: [Link]
-
How Contact Angle Affects Adhesion and Coating . KeyLink. Available from: [Link]
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Goniometer setup explaining advancing and receding contact angle measurements... . ResearchGate. Available from: [Link]
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Hydrophobic Selection Guide . Gelest. Available from: [Link]
-
Synthesis and characterization of methyltrihydroxysilane water repellent . ResearchGate. Available from: [Link]
-
In situ error analysis in contact angle goniometry . Royal Society of Chemistry. Available from: [Link]
-
Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion . PubMed. Available from: [Link]
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Gelest, Inc. - ResearchGate . ResearchGate. Available from: [Link]
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Gelest, Inc. - ResearchGate . ResearchGate. Available from: [Link]
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- 17. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biolinscientific.com [biolinscientific.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyltris(methoxyethoxy)silane
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical intermediates but also the critical knowledge to handle them safely and responsibly. Methyltris(methoxyethoxy)silane is a valuable organosilane ester, but its unique chemical properties, particularly its reaction with water, demand a rigorous and well-understood disposal protocol.[1] This guide moves beyond generic recommendations to provide a detailed, field-proven methodology for the safe neutralization and disposal of this compound, ensuring the protection of personnel and the environment.
The core principle of this procedure is the controlled management of the silane's hydrolysis. The primary hazard associated with the disposal of this compound is not from the compound itself, but from its primary hydrolysis byproduct: 2-methoxyethanol, a known reproductive toxin.[1] Therefore, our disposal strategy is not merely about containment, but about safely facilitating and managing this chemical transformation before final waste collection.
Hazard Profile and the Chemistry of Disposal
Understanding the "why" is the foundation of a self-validating safety protocol. The disposal plan for this compound is dictated by its reactivity and the hazardous nature of its decomposition products.[1]
Core Reaction: this compound reacts, or hydrolyzes, in the presence of water (including atmospheric moisture) to form inert silicon dioxide and three molecules of 2-methoxyethanol.[1]
CH₃Si(OCH₂CH₂OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ (unstable) + 3(HOCH₂CH₂OCH₃) CH₃Si(OH)₃ → SiO₂ (solid) + other silicon species + H₂O
The critical takeaway is the liberation of 2-methoxyethanol, which is classified as a Category 1B reproductive toxin and is the primary driver of the stringent handling procedures required.[1]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. This is primarily due to the 2-methoxyethanol byproduct formed during hydrolysis.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation upon direct contact.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
Diagram 1: Hydrolysis Hazard Pathway
Caption: Hydrolysis of the parent silane yields the primary hazardous byproduct.
Pre-Disposal Safety: Engineering Controls & PPE
Before beginning any disposal procedure, establishing a safe working environment is paramount. This is a non-negotiable step to prevent exposure via inhalation, dermal, or ocular routes.
-
Primary Engineering Control: All handling and disposal steps must be conducted within a certified chemical fume hood to manage vapors of both the parent compound and its hydrolysis byproducts.[1]
-
Emergency Equipment: A safety shower and emergency eyewash station must be immediately accessible and verified to be operational.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a chemical barrier against the silane and its byproducts. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles.[1] | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. Contact lenses should not be worn.[1] |
| Body Protection | Wear suitable protective clothing, such as a chemically resistant lab coat.[1] | Protects against skin contact from accidental splashes. |
| Respiratory | Required if there is a risk of inhalation (e.g., outside of a fume hood, large spill).[1] | All routine disposal should be performed in a fume hood to eliminate this need. |
Step-by-Step Disposal & Neutralization Protocol
This protocol is designed for managing small quantities of residual this compound and contaminated labware typically generated in a research setting. For bulk quantities or large spills, the primary goal is containment and collection for professional disposal without attempting in-lab neutralization.
Objective: To safely hydrolyze the reactive silane into a more stable waste stream for final disposal.
Materials Required:
-
Designated chemical fume hood
-
Full PPE (as specified in Table 2)
-
A large, chemically resistant container (e.g., a polyethylene pail or a large glass beaker), at least 5 times the volume of the waste.
-
Inert absorbent material (e.g., vermiculite, sand, or clay-based absorbent).
-
A weak base solution (e.g., 5% sodium bicarbonate in water).
-
Sealable, labeled hazardous waste container.
Experimental Protocol:
-
Preparation:
-
Don your full PPE and ensure the fume hood sash is at the appropriate working height.
-
Place the large waste container inside the fume hood.
-
Fill the container with a generous amount of inert absorbent material, creating a bed to receive the liquid waste.
-
-
Absorption of Silane Waste:
-
Slowly and carefully pour the liquid this compound waste onto the absorbent material.
-
Causality Note: This step is critical. Adding the silane to an absorbent increases the surface area, which prevents the pooling of reactive material and allows for a more controlled, gradual hydrolysis, minimizing the potential for a rapid, exothermic reaction.
-
-
Controlled Hydrolysis:
-
In a separate beaker, prepare the 5% sodium bicarbonate solution.
-
Very slowly, add the sodium bicarbonate solution to the silane-absorbent mixture. Add a small amount at a time, observing the reaction. You may notice slight warming of the container.
-
Causality Note: Water is the reactant for hydrolysis. Using a weak basic solution helps to gently catalyze the reaction. Do not use strong acids or bases, which could react violently.[2]
-
-
Stabilization:
-
After adding a sufficient amount of aqueous solution to moisten the entire mixture, stir gently with a glass rod or spatula.
-
Loosely cover the container (do not seal it tightly, as gases may evolve) and let it sit in the back of the fume hood for at least 24 hours.
-
Causality Note: This extended period ensures the hydrolysis reaction proceeds to completion, converting the reactive alkoxysilane into more stable siloxanes and fully liberating the 2-methoxyethanol into the aqueous phase.
-
-
Packaging for Final Disposal:
-
The resulting mixture is now considered hazardous waste due to the presence of 2-methoxyethanol.
-
Carefully transfer the stabilized, damp, solid waste into a designated hazardous waste container.
-
Ensure the container is properly labeled. The label must include:
-
The words "Hazardous Waste"
-
Container accumulation start date
-
Contents: "this compound (hydrolyzed), 2-Methoxyethanol, Water, Vermiculite"
-
-
Seal the container and store it in your facility's designated satellite accumulation area for pickup by your Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1][3]
-
Disposal Workflow and Decision Logic
The following diagram outlines the complete workflow, from waste identification to final disposal, providing a clear decision-making path for laboratory personnel.
Diagram 2: Disposal Decision and Operational Workflow
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
